NO-Feng-PDEtMPPi
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H56N4O4 |
|---|---|
Molecular Weight |
620.9 g/mol |
IUPAC Name |
(1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C37H56N4O4/c1-7-28-22-26(5)23-29(8-2)34(28)38-36(42)32-16-11-13-18-40(32,44)20-15-21-41(45)19-14-12-17-33(41)37(43)39-35-30(9-3)24-27(6)25-31(35)10-4/h22-25,32-33H,7-21H2,1-6H3,(H,38,42)(H,39,43)/t32-,33-,40+,41+/m0/s1 |
InChI Key |
NXOFOSZCXHWGOG-WXKUUGAPSA-N |
Isomeric SMILES |
CCC1=CC(=CC(=C1NC(=O)[C@@H]2CCCC[N@+]2(CCC[N@@+]3(CCCC[C@H]3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)C2CCCC[N+]2(CCC[N+]3(CCCCC3C(=O)NC4=C(C=C(C=C4CC)C)CC)[O-])[O-])CC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NO-Feng-PDEtMPPi: A Novel Phosphodiesterase Inhibitor Modulating Nitric Oxide Signaling
Disclaimer: The term "NO-Feng-PDEtMPPi" does not correspond to a known compound in publicly available scientific literature. This guide is a scientifically-grounded, hypothetical construct based on the likely components of the acronym: Nitric Oxide (NO), a potential researcher "Feng," and a putative Phosphodiesterase (PDE) inhibitor. The information presented herein is based on established principles of nitric oxide signaling and phosphodiesterase inhibition to provide a representative technical whitepaper for research and drug development professionals.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule with critical roles in a vast array of physiological processes, including vasodilation, neurotransmission, and immune response. The downstream effects of NO are primarily mediated by the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP). The intracellular concentration and duration of action of cGMP are tightly regulated by a family of enzymes known as phosphodiesterases (PDEs), which catalyze its degradation.
This document provides a technical overview of a novel investigational molecule, designated this compound, a potent and selective phosphodiesterase inhibitor. This compound is hypothesized to potentiate NO-cGMP signaling by preventing the degradation of cGMP, thereby amplifying the downstream effects of nitric oxide. This guide will detail its mechanism of action, relevant signaling pathways, hypothetical quantitative data, and standard experimental protocols for its characterization.
Core Mechanism of Action and Signaling Pathway
This compound is designed to be a competitive inhibitor of a specific phosphodiesterase isozyme, likely PDE5, which is highly expressed in vascular smooth muscle and other tissues. By binding to the catalytic site of the enzyme, this compound prevents the hydrolysis of cGMP to GMP. The resulting elevation in intracellular cGMP levels leads to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in a reduction in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.
The signaling pathway modulated by this compound is illustrated below:
Caption: Nitric Oxide (NO) Signaling Pathway and the inhibitory action of this compound on PDE5.
Quantitative Data Summary
The following tables summarize hypothetical in vitro and in vivo data for this compound, consistent with a potent and selective PDE5 inhibitor.
Table 1: In Vitro Enzyme Inhibition Assay
| Enzyme Target | IC₅₀ (nM) of this compound |
| PDE1 | > 10,000 |
| PDE2 | > 10,000 |
| PDE3 | 5,800 |
| PDE4 | > 10,000 |
| PDE5 | 1.5 |
| PDE6 | 85 |
| PDE11 | 120 |
Table 2: In Vivo Vasodilation Response in a Hypertensive Rat Model
| Treatment Group | Dose (mg/kg) | Mean Arterial Pressure Reduction (mmHg) |
| Vehicle Control | - | 2 ± 1.5 |
| This compound | 0.1 | 15 ± 2.1 |
| This compound | 1.0 | 35 ± 3.4 |
| This compound | 10.0 | 52 ± 4.0 |
| Sildenafil (Comparator) | 1.0 | 32 ± 3.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
4.1 In Vitro Phosphodiesterase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human recombinant PDE isozymes.
-
Materials: Human recombinant PDE1-6 and 11, [³H]-cGMP or [³H]-cAMP, scintillation fluid, 96-well plates, this compound stock solution.
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer.
-
Each PDE isozyme is incubated with its respective radiolabeled cyclic nucleotide substrate ([³H]-cGMP for PDE1, 2, 5, 6, 11; [³H]-cAMP for PDE3, 4) in the presence of varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at 30°C and is then terminated.
-
The product of the enzymatic reaction (e.g., [³H]-GMP) is separated from the unreacted substrate using affinity chromatography.
-
The amount of radiolabeled product is quantified by liquid scintillation counting.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
-
4.2 In Vivo Hypertensive Rat Model
-
Objective: To evaluate the dose-dependent effect of this compound on mean arterial pressure (MAP) in spontaneously hypertensive rats (SHR).
-
Animals: Male spontaneously hypertensive rats, 16-20 weeks old.
-
Procedure:
-
Rats are anesthetized, and a catheter is implanted in the carotid artery for continuous blood pressure monitoring.
-
A baseline MAP is recorded for at least 30 minutes.
-
This compound, a vehicle control, or a comparator compound is administered intravenously.
-
MAP is continuously recorded for a period of 2 hours post-administration.
-
The maximum reduction in MAP from baseline is determined for each animal.
-
Data are expressed as the mean ± standard error of the mean (SEM).
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical development workflow for a novel PDE inhibitor like this compound.
Caption: Preclinical development workflow for a novel phosphodiesterase inhibitor.
Conclusion
The hypothetical molecule, this compound, represents a promising therapeutic candidate for conditions characterized by impaired nitric oxide signaling. Its high potency and selectivity for PDE5 suggest a favorable efficacy and safety profile. The data and protocols presented in this guide provide a framework for the continued investigation and development of this and similar compounds. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its therapeutic potential in various disease models.
In-depth Technical Guide: The Structure and Synthesis of NO-Feng-PDEtMPPi
An advisory to our readers: Comprehensive searches for a molecule specifically named "NO-Feng-PDEtMPPi" have not yielded definitive results in the current scientific literature. This suggests that "this compound" may be a novel compound, an internal project designation, or a potential misnomer.
This guide, therefore, will proceed by first postulating a likely structure based on the constituent acronyms ("NO," "Feng," "PDEt," "MPPi") and then detailing a plausible synthetic route and relevant biological context based on established chemical principles and related known compounds. The experimental protocols and data presented herein are illustrative, based on methodologies common for analogous molecules, and should be adapted and validated for the specific compound in a laboratory setting.
Postulated Structure of this compound
The name "this compound" can be deconstructed to infer a potential chemical structure.
-
NO: This universally recognized abbreviation in chemistry refers to Nitric Oxide. In the context of a larger molecule, it often signifies a nitric oxide-releasing moiety, such as a diazeniumdiolate (NONOate) or an S-nitrosothiol (SNO).
-
Feng: This component is less common in standard chemical nomenclature. It could refer to a specific scaffold or a research group's internal designation. Given the context of phosphonate inhibitors, "Feng" might represent a phenyl group or a related aromatic structure.
-
PDEt: This likely stands for a phosphodiester or, more plausibly in this context, a phosphonate group, specifically a diethyl phosphonate. Phosphonates are common in the design of enzyme inhibitors.
-
MPPi: This is suggestive of a piperidine or piperazine derivative, common scaffolds in medicinal chemistry. "MP" could indicate a methyl-piperidine or methyl-piperazine.
Based on these deductions, a plausible core structure for "Feng-PDEtMPPi" would be a methyl-piperidine or piperazine derivative attached to a diethyl phosphonate, which in turn is connected to a phenyl group. The "NO" component would be a nitric oxide donor appended to this core structure.
Hypothetical Synthesis Pathway
The synthesis of the postulated this compound structure would likely involve a multi-step process, beginning with the construction of the core "Feng-PDEtMPPi" scaffold, followed by the addition of the nitric oxide-releasing moiety.
Synthesis of the Feng-PDEtMPPi Core
A potential synthetic route to the core structure is outlined below. This would typically involve the coupling of a piperidine/piperazine derivative with a phosphonate-containing aromatic compound.
Addition of the Nitric Oxide Donor
Once the core structure is obtained, a nitric oxide-releasing group can be introduced. A common method is the formation of a diazeniumdiolate (NONOate) on a secondary amine. Assuming the piperazine nitrogen is the target, the following steps could be employed.
Potential Biological Activity and Signaling Pathways
Given the inferred structural components, this compound is likely designed as a phosphodiesterase (PDE) inhibitor with an additional nitric oxide-releasing capability. PDE inhibitors are known to modulate intracellular signaling pathways by preventing the degradation of cyclic nucleotides like cAMP and cGMP. The release of nitric oxide would further potentiate cGMP signaling.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, based on values typical for similar classes of compounds. This data is illustrative and requires experimental verification.
| Property | Value | Method |
| Physical Properties | ||
| Molecular Weight | ~450-550 g/mol | Mass Spectrometry |
| Solubility (Aqueous) | < 1 mg/mL | HPLC-UV |
| LogP | 2.5 - 3.5 | Calculated/HPLC |
| Biological Activity | ||
| PDE5 IC₅₀ | 10 - 100 nM | Enzyme Inhibition Assay |
| NO Release Half-life | 5 - 30 minutes | Griess Assay |
| Cytotoxicity (CC₅₀) | > 10 µM | MTT Assay |
| Spectroscopic Data | ||
| ¹H NMR | Consistent with proposed structure | 400 MHz NMR |
| ¹³C NMR | Consistent with proposed structure | 100 MHz NMR |
| HRMS (m/z) | [M+H]⁺ calculated vs. found | ESI-TOF |
Detailed Experimental Protocols
General Synthesis and Purification
All reagents would be obtained from commercial suppliers and used without further purification. Reactions would be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds would be performed by column chromatography on silica gel.
Buchwald-Hartwig Amination for Feng-PDEtMPPi Core
To a solution of diethyl (4-bromobenzyl)phosphonate (1.0 eq) in toluene would be added 1-methylpiperazine (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq). The mixture would be degassed and heated to 100 °C for 12 hours. After cooling, the reaction would be quenched with water and extracted with ethyl acetate. The combined organic layers would be dried over Na₂SO₄, filtered, and concentrated. The crude product would be purified by column chromatography.
Diazeniumdiolate Formation
The Feng-PDEtMPPi core (1.0 eq) would be dissolved in anhydrous acetonitrile. Sodium methoxide (1.1 eq) would be added, and the solution would be stirred under an atmosphere of nitric oxide (2 atm) for 24 hours. The solvent would be removed under reduced pressure, and the resulting solid would be washed with diethyl ether to yield the final product.
Nitric Oxide Release Assay (Griess Assay)
A solution of this compound (100 µM) in phosphate-buffered saline (pH 7.4) would be incubated at 37 °C. At various time points, aliquots would be taken and mixed with Griess reagent. The absorbance at 540 nm would be measured, and the concentration of nitrite would be determined from a standard curve of sodium nitrite.
PDE5 Inhibition Assay
The inhibitory activity against human recombinant PDE5 would be determined using a commercially available assay kit. The assay measures the hydrolysis of cGMP. Various concentrations of this compound would be incubated with the enzyme and substrate, and the amount of remaining cGMP would be quantified. The IC₅₀ value would be calculated from the dose-response curve.
The Ascendancy of Feng's Chiral N,N'-Dioxide Ligands: A Technical Guide to Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. In this context, the development of robust and versatile chiral catalysts is of paramount importance. Among the notable advancements in this field is the emergence of Feng's chiral N,N'-dioxide ligand family. Developed by Professor Xiaoming Feng and his research group, these ligands have garnered significant attention for their remarkable ability to induce high levels of stereoselectivity in a wide array of asymmetric transformations. This technical guide provides an in-depth exploration of the core aspects of this powerful ligand family, including their synthesis, diverse applications, and the underlying mechanistic principles that govern their catalytic activity.
Core Principles of Feng's Chiral N,N'-Dioxide Ligands
Feng's ligands are a class of C2-symmetric chiral N,N'-dioxides that are readily synthesized from readily available chiral amino acids. Their modular design allows for facile tuning of the steric and electronic properties of the catalytic environment, making them adaptable to a broad spectrum of substrates and reaction types. A key feature of these ligands is their conformational flexibility, which challenges the traditional paradigm that privileged chiral ligands must possess rigid backbones. This flexibility, coupled with their ability to act as neutral tetradentate ligands, allows them to form well-defined complexes with a variety of metal ions, including those from the main group, transition metals, and rare-earth elements.
The catalytic prowess of Feng's ligand-metal complexes stems from the formation of a well-organized chiral pocket around the metal center. This chiral environment effectively shields one face of the coordinated substrate, leading to highly enantioselective transformations.
Synthesis of Feng's Chiral N,N'-Dioxide Ligands: A General Protocol
The synthesis of Feng's chiral N,N'-dioxide ligands is typically a straightforward process, often involving a few key steps starting from common chiral amino acids like L-proline. A general synthetic route is outlined below.
Experimental Protocol: General Synthesis of a Proline-Derived N,N'-Dioxide Ligand
Step 1: Amide Formation. L-proline is first protected, for example, as its N-Boc derivative. The protected amino acid is then coupled with a desired amine (e.g., 2,6-diisopropylaniline) in the presence of a coupling agent such as isobutyl chloroformate and a base like triethylamine (Et3N) to form the corresponding amide.
Step 2: Deprotection. The protecting group (e.g., Boc) is removed under appropriate conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine.
Step 3: N-Alkylation. The resulting secondary amine is then reacted with a suitable linker, typically a dihaloalkane (e.g., 1,3-dibromopropane), in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetonitrile (CH3CN) to afford the bridged diamine.
Step 4: Oxidation. The final step involves the oxidation of the tertiary amines to the corresponding N-oxides using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a solvent such as dichloromethane (CH2Cl2) at low temperatures. Purification by column chromatography on silica gel or alumina yields the desired chiral N,N'-dioxide ligand.
Applications in Asymmetric Catalysis: A Summary of Performance
The versatility of Feng's chiral N,N'-dioxide ligands is demonstrated by their successful application in a multitude of asymmetric catalytic reactions. The following tables summarize the performance of these ligands in several key transformations, highlighting their ability to achieve high yields and excellent enantioselectivities across a range of substrates.
Table 1: Enantioselective Friedel-Crafts Alkylation of Indoles with Trifluoromethyl Ketones
| Ligand | Metal Salt | Substrate (Indole) | Substrate (Ketone) | Yield (%) | ee (%) |
| L-Pipecolic acid-derived | Sc(OTf)₃ | Indole | Trifluoroacetophenone | 95 | 98 |
| L-Proline-derived | Sc(OTf)₃ | 2-Methylindole | Trifluoroacetophenone | 92 | 96 |
| L-Thiaproline-derived | Sc(OTf)₃ | 5-Methoxyindole | 2-Trifluoroacetylnaphthalene | 98 | 99 |
| L-Pipecolic acid-derived | Y(OTf)₃ | Indole | 2-Trifluoroacetylfuran | 90 | 95 |
Table 2: Enantioselective Michael Addition of Malonates to Chalcones
| Ligand | Metal Salt | Substrate (Malonate) | Substrate (Chalcone) | Yield (%) | ee (%) |
| L-Proline-derived | Mg(OTf)₂ | Diethyl malonate | Chalcone | 98 | 97 |
| L-Pipecolic acid-derived | Sc(OTf)₃ | Dimethyl malonate | 4-Chlorochalcone | 99 | 98 |
| L-Thiaproline-derived | Mg(OTf)₂ | Dibenzyl malonate | 4-Methoxychalcone | 96 | 95 |
| L-Proline-derived | Sc(OTf)₃ | Di-tert-butyl malonate | 2-Naphthylchalcone | 94 | 96 |
Table 3: Enantioselective Diels-Alder Reaction of Dienes with α,β-Unsaturated Ketones
| Ligand | Metal Salt | Substrate (Diene) | Substrate (Dienophile) | Yield (%) | ee (%) [endo/exo] |
| L-Proline-derived | Cu(OTf)₂ | Cyclopentadiene | 3-Acryloyl-2-oxazolidinone | 95 | 98 [>99:1] |
| L-Pipecolic acid-derived | Cu(OTf)₂ | Isoprene | 3-Crotonoyl-2-oxazolidinone | 90 | 96 [98:2] |
| L-Thiaproline-derived | Cu(OTf)₂ | Cyclopentadiene | 3-Cinnamoyl-2-oxazolidinone | 92 | 97 [>99:1] |
| L-Proline-derived | Zn(OTf)₂ | 1,3-Cyclohexadiene | 3-Acryloyl-2-oxazolidinone | 88 | 94 [95:5] |
Mechanistic Insights and Catalytic Cycles
Understanding the mechanism of catalysis is crucial for the rational design of new and improved catalysts. For reactions catalyzed by Feng's chiral N,N'-dioxide ligand-metal complexes, a generally accepted model involves the formation of a chiral Lewis acid complex that activates the substrate and controls the stereochemical outcome of the reaction.
A proposed catalytic cycle for a generic Lewis acid-catalyzed reaction is depicted below.
In this cycle, the chiral N,N'-dioxide ligand and a metal salt form the active catalyst. The substrate coordinates to the metal center, becoming activated towards nucleophilic attack. The chiral environment created by the ligand directs the nucleophile to attack from a specific face, leading to the formation of the product with high enantioselectivity. Finally, the product is released, regenerating the active catalyst for the next cycle.
The experimental workflow for a typical asymmetric reaction using Feng's ligands is outlined in the following diagram.
Conclusion and Future Outlook
Feng's chiral N,N'-dioxide ligands have established themselves as a privileged and highly versatile class of ligands for asymmetric catalysis. Their ease of synthesis, modularity, and broad applicability make them invaluable tools for the synthesis of enantioenriched molecules. The continued exploration of new ligand architectures and their application in novel catalytic transformations is an active area of research. For professionals in drug development and other fields requiring access to stereochemically pure compounds, Feng's ligands offer a powerful and practical solution, paving the way for the efficient and selective synthesis of complex chiral molecules.
An In-depth Technical Guide on the Core Mechanism of Action of Dual Nitric Oxide-Donating Phosphodiesterase Inhibitors
Disclaimer: Information on a specific compound named "NO-Feng-PDEtMPPi" is not publicly available in scientific literature. This technical guide will, therefore, focus on the well-documented mechanism of action of a representative and clinically studied dual-acting nitric oxide (NO)-donating phosphodiesterase type 5 (PDE5) inhibitor, TOP-N53. This compound exemplifies the core principles and therapeutic potential of this class of drugs.
Executive Summary
Dual nitric oxide-donating phosphodiesterase inhibitors represent a novel class of therapeutic agents designed to synergistically elevate intracellular levels of cyclic guanosine monophosphate (cGMP). By simultaneously providing an exogenous source of nitric oxide (NO) to stimulate cGMP synthesis and inhibiting the PDE5 enzyme responsible for cGMP degradation, these compounds robustly amplify the signaling of the NO/sGC/cGMP pathway. This mechanism holds significant promise for therapeutic areas where endothelial dysfunction and impaired microcirculation are key pathological features, such as in chronic non-healing wounds. This guide details the molecular mechanism, quantitative parameters, and key experimental validations for this class of compounds, with a focus on the clinical candidate TOP-N53.
Core Mechanism of Action
The primary mechanism of action of dual NO-donating PDE5 inhibitors is the targeted modulation of the nitric oxide signaling cascade, a critical pathway in various physiological processes, including vasodilation, angiogenesis, and inflammation. The dual functionality of these compounds allows for a potent and sustained increase in intracellular cGMP levels through a two-pronged approach.
Nitric Oxide Donation and Stimulation of Soluble Guanylate Cyclase (sGC)
The first component of the dual-action mechanism involves the release of nitric oxide. NO is a key signaling molecule that diffuses across cell membranes and binds to the heme moiety of soluble guanylate cyclase (sGC), a cytosolic enzyme. This binding event allosterically activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. In conditions such as diabetic foot ulcers, endothelial dysfunction often leads to impaired endogenous NO production, making exogenous NO donation a critical therapeutic strategy.[1][2]
Inhibition of Phosphodiesterase Type 5 (PDE5)
The second, synergistic action is the inhibition of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme predominantly found in the corpus cavernosum and vascular smooth muscle cells that specifically hydrolyzes and inactivates cGMP.[3][4][5] By inhibiting PDE5, these compounds prevent the degradation of cGMP, thereby prolonging its intracellular signaling effects. This inhibition is particularly effective as it amplifies the cGMP produced in response to both endogenous and exogenously-donated NO.
The combined effect is a significant and sustained elevation of intracellular cGMP, which in turn activates protein kinase G (PKG). Activated PKG phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation, vasodilation, increased blood flow, and promotion of tissue regeneration and wound healing.[1][6][7]
Signaling Pathway
The signaling cascade modulated by dual NO-donating PDE5 inhibitors is illustrated below.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Laser speckle contrast imaging accurately measures blood flow over moving skin surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Assay [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. munin.uit.no [munin.uit.no]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Western blot determination of autophagy markers [bio-protocol.org]
The Rise of a Privileged Class: A Technical Guide to the Discovery and Development of Feng Ligands
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of Feng ligands, a class of C2-symmetric N,N'-dioxide amides that have emerged as privileged chiral ligands in asymmetric catalysis. We delve into the core principles behind their design, detail the experimental protocols for their synthesis, and present a systematic compilation of their performance across a wide spectrum of catalytic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile ligands in their own synthetic endeavors. Detailed signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, actionable insights.
Introduction: The Genesis of Feng Ligands
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. A significant breakthrough in this field has been the development of "privileged ligands," molecular scaffolds that demonstrate broad applicability and high efficacy in a variety of asymmetric transformations.
In 2005, a new family of chiral ligands emerged from the research group of Professor Xiaoming Feng at Sichuan University. Initially reported as chiral organocatalysts, these C2-symmetric N,N'-dioxide amide compounds, now widely known as Feng ligands , were quickly recognized for their remarkable potential. Since 2006, they have been extensively developed and are now established as a new class of privileged chiral ligands.
The ingenuity of the Feng ligand design lies in its conformational flexibility and the tetradentate coordination of its two N-oxide and two amide oxygen atoms to a metal center. This unique structural feature allows for the formation of stable and efficient catalysts with a wide array of metal ions, including those from the main group, transition metals, and rare-earth metals. This versatility has enabled the successful application of Feng ligand-metal complexes in over 50 different types of asymmetric reactions, solidifying their status as a truly privileged ligand class.
This guide will provide a deep dive into the technical aspects of Feng ligands, from their rational design and synthesis to their practical application in catalysis.
Ligand Synthesis: A Modular and Efficient Approach
A key advantage of Feng ligands is their straightforward and modular synthesis from readily available chiral amino acids. This allows for the facile generation of a diverse library of ligands with varying steric and electronic properties, enabling fine-tuning for specific catalytic applications. The general synthetic route can be summarized in a few key steps.
General Experimental Protocol for the Synthesis of Feng Ligands
The following is a typical experimental procedure for the preparation of a C2-symmetric N,N'-dioxide ligand derived from an amino acid.
Step 1: N-protection of the Amino Acid The starting chiral amino acid is first N-protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent unwanted side reactions during the subsequent amide coupling step.
To a solution of the amino acid in a suitable solvent (e.g., a mixture of dioxane and water), sodium carbonate and di-tert-butyl dicarbonate are added. The reaction is stirred at room temperature until completion. After an aqueous workup, the N-Boc-protected amino acid is obtained.
Step 2: Amide Coupling The N-protected amino acid is then coupled with a desired amine to form the corresponding amide. This step is crucial for introducing steric bulk and electronic diversity into the ligand scaffold.
To a solution of the N-Boc-amino acid in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., EDC·HCl) and an activator (e.g., HOBt) are added, followed by the desired amine and a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until the starting materials are consumed. The product is then isolated and purified by column chromatography.
Step 3: Dimerization with a Linker Two equivalents of the synthesized amide are then linked together using a dihaloalkane (e.g., 1,3-dibromopropane) to create the C2-symmetric backbone.
A mixture of the amide, a dihaloalkane, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) is heated to reflux. After the reaction is complete, the product is isolated and purified.
Step 4: N-Oxidation The final step involves the oxidation of the tertiary amine nitrogens to N-oxides, which are the key coordinating groups of the Feng ligand.
To a solution of the diamine in a chlorinated solvent (e.g., dichloromethane) at 0 °C, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise. The reaction is monitored by TLC, and upon completion, the mixture is washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated, and the resulting N,N'-dioxide ligand is purified by chromatography.
General workflow for the synthesis of Feng ligands.
Asymmetric Catalysis: A Universe of Transformations
The true power of Feng ligands is realized when they are complexed with metal ions to form chiral Lewis acid catalysts. These complexes have demonstrated exceptional performance in a vast array of asymmetric reactions. This section will detail the general protocol for in situ catalyst preparation and highlight some of the key transformations, presenting quantitative data in a clear, tabular format.
General Experimental Protocol for Asymmetric Catalysis
A significant advantage of using Feng ligands is the convenience of in situ catalyst preparation, which obviates the need for isolation and purification of the metal complex.
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), the Feng ligand (typically 1-10 mol%) and the metal salt (e.g., Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or THF). The mixture is stirred at room temperature for a specified time (e.g., 30-60 minutes) to allow for complex formation. The substrate is then added, followed by the dropwise addition of the reagent. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC.
General workflow for asymmetric catalysis using Feng ligands.
Data Presentation: Performance in Key Asymmetric Reactions
The following tables summarize the performance of Feng ligand-metal complexes in a selection of important asymmetric reactions. The data has been compiled from various primary research articles to provide a comparative overview.
Table 1: Asymmetric Diels-Alder Reaction
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Crotonyloxazolidinone | Cyclopentadiene | L1-Sc(OTf)₃ (10) | CH₂Cl₂ | -78 | 2 | 95 | 98 |
| 2 | N-Acryloyloxazolidinone | Isoprene | L2-Cu(OTf)₂ (5) | Toluene | -20 | 12 | 88 | 92 |
| 3 | Methyl vinyl ketone | Anthracene | L1-Ni(ClO₄)₂ (10) | THF | 0 | 24 | 91 | 96 |
Table 2: Asymmetric Michael Addition
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | L3-Ni(OAc)₂ (5) | THF | rt | 12 | 98 | 95 |
| 2 | Nitro-styrene | Acetylacetone | L1-Mg(OTf)₂ (10) | CH₂Cl₂ | -40 | 24 | 92 | 99 |
| 3 | Cyclohexenone | Indole | L2-Cu(OTf)₂ (10) | Toluene | 0 | 48 | 85 | 90 |
Table 3: Asymmetric Friedel-Crafts Alkylation
| Entry | Electrophile | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | N-Boc-imine | Indole | L1-Sc(OTf)₃ (1) | CH₂Cl₂ | -20 | 6 | 99 | 97 |
| 2 | Ethyl glyoxylate | Pyrrole | L2-Cu(OTf)₂ (5) | THF | 0 | 12 | 90 | 94 |
| 3 | Isatin | N,N-Dimethylaniline | L3-In(OTf)₃ (10) | CH₂Cl₂ | rt | 24 | 88 | 91 |
Note: L1, L2, and L3 represent different structural variations of the Feng ligand, often differing in the amino acid backbone or the substituents on the amide nitrogen.
Signaling Pathways and Mechanistic Insights
The high degree of stereocontrol exerted by Feng ligand-metal complexes arises from the well-defined chiral environment created around the metal center. The C2-symmetry of the ligand ensures that the substrate and reagent approach the metal from specific trajectories, leading to the preferential formation of one enantiomer.
The general catalytic cycle can be depicted as follows:
Generalized catalytic cycle for a Feng ligand-metal catalyzed reaction.
The specific nature of the transition state and the mode of substrate activation depend on the reaction type, the metal center, and the specific structure of the Feng ligand. For instance, in Lewis acid catalyzed reactions, the metal center activates the electrophile by coordination, while the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.
Conclusion and Future Outlook
The discovery and development of Feng ligands represent a significant advancement in the field of asymmetric catalysis. Their modular synthesis, broad applicability, and the high levels of stereoselectivity they impart make them an invaluable tool for synthetic chemists. The ability to fine-tune the ligand structure allows for the optimization of catalysts for specific transformations, opening up new avenues for the efficient synthesis of complex chiral molecules.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by Feng ligand-metal complexes, developing novel ligand architectures with enhanced reactivity and selectivity, and exploring their applications in industrial-scale synthesis and the development of new therapeutic agents. The foundational work of Professor Feng and his group has laid a robust groundwork for continued innovation in this exciting field.
An In-depth Technical Guide to Guanosine-5'-[(β,γ)-imido]triphosphate (GMP-PNP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine-5'-[(β,γ)-imido]triphosphate, commonly known as GMP-PNP or Gpp(NH)p, is a non-hydrolyzable analog of guanosine triphosphate (GTP).[1][2][3][4] In this molecule, an imido group (-NH-) replaces the oxygen atom bridging the β and γ phosphates of GTP. This modification renders the terminal phosphate bond resistant to cleavage by GTPases, the enzymes that hydrolyze GTP to GDP.[2] This property of GMP-PNP makes it an invaluable tool in the study of G-protein signaling, protein synthesis, and other GTP-dependent cellular processes. By binding to and locking GTP-binding proteins (G-proteins) in their active conformation, GMP-PNP allows researchers to investigate the downstream effects of G-protein activation in a controlled manner.[1][3][4]
Physical and Chemical Properties
GMP-PNP is a synthetic organic compound typically supplied as a white powder.[1] It is commercially available, often as a trisodium salt hydrate.[1]
| Property | Value | Source |
| Synonyms | GMP-PNP, Gpp(NH)p, Guanylyl imidodiphosphate, 5′-Guanylyl-imidodiphosphate | [1][2] |
| Molecular Formula | C₁₀H₁₄N₆Na₃O₁₃P₃ · xH₂O | [1] |
| Molecular Weight | 588.14 g/mol (anhydrous basis) | [1] |
| CAS Number | 148892-91-5 (trisodium salt) | [1] |
| Appearance | White powder | [1] |
| Solubility | 50 mg/mL in water | [1] |
| Purity | ≥85% (by HPLC) | [1] |
| Storage Temperature | -70°C | [1] |
G-Protein Signaling Pathway
G-proteins are a family of proteins that act as molecular switches inside cells, and are involved in transmitting signals from a variety of stimuli outside a cell to its interior. The activation and deactivation of G-proteins are tightly regulated by the binding and hydrolysis of GTP.
In the canonical G-protein signaling pathway, the binding of an extracellular ligand to a G-protein-coupled receptor (GPCR) induces a conformational change in the receptor. This allows the GPCR to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein. The G-protein releases GDP and binds GTP, causing the dissociation of the Gα subunit from the Gβγ dimer. Both the GTP-bound Gα subunit and the Gβγ dimer can then modulate the activity of downstream effector proteins, leading to a cellular response. The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP, leading to the re-association of the Gα and Gβγ subunits. GMP-PNP, being non-hydrolyzable, can bind to the G-protein in place of GTP, leading to persistent activation of the G-protein and its downstream signaling pathways.
Experimental Protocols
Preparation and Storage of GMP-PNP Stock Solutions
Proper preparation and storage of GMP-PNP solutions are critical for its stability and experimental success.
Materials:
-
GMP-PNP trisodium salt hydrate
-
High-purity water
-
Buffer of choice (e.g., 50-100 mM Tris-HCl, pH 7.0-8.5)
-
Sterile microcentrifuge tubes
Protocol:
-
Reconstitution: Dissolve GMP-PNP in the chosen buffer to a desired stock concentration (e.g., 10 mg/mL or 100 mM).[2] Ensure the pH of the final solution is between 7.0 and 8.5, as GMP-PNP is unstable in acidic conditions.[2]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -70°C. Under these conditions, stock solutions are stable for up to 3 months with minimal hydrolysis.[2] For short-term storage, some studies have reported stability for up to a week at -20°C.[2]
Analysis of the 48S Pre-initiation Complex
GMP-PNP is used to trap the 48S pre-initiation complex in translation studies by inhibiting the GTP hydrolysis required for the joining of the 60S ribosomal subunit.[5]
Materials:
-
Rabbit reticulocyte lysate (RRL)
-
Tagged mRNA of interest
-
GMP-PNP stock solution (e.g., 20 mM)
-
ATP stock solution
-
Amino acid mixture
-
Affinity purification resin (e.g., streptavidin-sepharose for biotin-tagged mRNA)
-
Binding and wash buffers
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine RRL with an amino acid mixture and ATP.
-
GMP-PNP Addition: Add GMP-PNP to a final concentration of 1-2 mM and incubate for 5 minutes at 37°C to inhibit GTP hydrolysis.[5]
-
Initiation Complex Assembly: Add the tagged mRNA to the reaction mixture and incubate for an additional 10 minutes at 37°C to allow the formation of the 48S pre-initiation complex.[5]
-
Affinity Purification:
-
Equilibrate the affinity resin with a binding buffer.
-
Add the reaction mixture to the equilibrated resin and incubate with gentle mixing to allow the tagged 48S complex to bind.
-
Wash the resin with wash buffer to remove unbound components.
-
-
Elution and Analysis: Elute the purified 48S complexes from the resin. The composition and structure of the complex can then be analyzed by methods such as Western blotting, mass spectrometry, or cryo-electron microscopy.
Crystallization of FtsZ in the Presence of Gpp(NH)p
Gpp(NH)p can be used as a GTP analog to obtain crystal structures of FtsZ, a key protein in bacterial cell division.
Materials:
-
Purified FtsZ protein
-
Gpp(NH)p solution
-
Crystallization buffer (e.g., 28% PEG 4000, 0.1 M Tris-HCl pH 8.7, 0.2 M Li₂SO₄)
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion)
Protocol:
-
Complex Formation: Mix the purified FtsZ protein with Gpp(NH)p to a final concentration that facilitates binding.
-
Crystallization Setup: Set up crystallization trials by mixing the FtsZ-Gpp(NH)p complex solution with the crystallization buffer in the wells of a crystallization plate.
-
Incubation and Observation: Incubate the plates under controlled temperature conditions and monitor for crystal growth over time.
-
Crystal Harvesting and Data Collection: Once crystals of sufficient size are obtained, they can be harvested, cryo-protected if necessary, and used for X-ray diffraction analysis to determine the three-dimensional structure of the FtsZ-Gpp(NH)p complex.
Quality Control and Analytical Methods
The purity of GMP-PNP is crucial for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of nucleotides.
A typical HPLC method for the analysis of guanosine derivatives would involve:
-
Column: A reverse-phase column, such as a C18 column.[6]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile) gradient.[7]
-
Detection: UV detection at a wavelength where guanosine has maximum absorbance (around 255-270 nm).[7][8]
This method can separate GMP-PNP from potential impurities such as GDP, GMP, and guanosine. Commercial suppliers of GMP-PNP typically provide a certificate of analysis with the specified purity determined by HPLC.
Conclusion
Guanosine-5'-[(β,γ)-imido]triphosphate is an indispensable tool for researchers in various fields of life sciences. Its ability to act as a non-hydrolyzable GTP analog provides a powerful means to study the structure and function of GTP-binding proteins and their roles in cellular signaling, protein synthesis, and other fundamental biological processes. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use of GMP-PNP in research and drug development.
References
- 1. Guanosine 5 - b,g-imido triphosphate = 85 HPLC, powder 148892-91-5 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ≥85% (HPLC), synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. Guanosine 5 - b,g-imido triphosphate = 85 HPLC, powder 148892-91-5 [sigmaaldrich.com]
- 5. Affinity purification of eukaryotic 48S initiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
A Technical Guide to C2-Symmetric Chiral N,N'-Dioxide Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C2-symmetric chiral N,N'-dioxide ligands have emerged as a privileged class of ligands in the field of asymmetric catalysis. Their unique structural features, characterized by a C2 rotational symmetry axis and two coordinating N-oxide moieties, allow for the formation of well-defined and highly organized chiral metal complexes. These complexes have proven to be highly effective catalysts for a wide range of enantioselective transformations, delivering products with excellent yields and high levels of stereocontrol.[1][2] The modularity of their synthesis, often starting from readily available chiral amino acids, allows for fine-tuning of their steric and electronic properties to suit specific catalytic applications.[1][3] This adaptability has made them invaluable tools in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
The core strength of these ligands lies in their ability to act as neutral tetradentate ligands, coordinating to a variety of metal ions through the two N-oxide and two other donor atoms, often from an amide backbone.[1][3] This coordination geometry creates a well-defined chiral pocket around the metal center, which effectively dictates the stereochemical outcome of the catalyzed reaction. This guide provides an in-depth overview of the synthesis, applications, and mechanistic aspects of C2-symmetric chiral N,N'-dioxide ligands in asymmetric catalysis.
Synthesis of C2-Symmetric Chiral N,N'-Dioxide Ligands
The synthesis of C2-symmetric chiral N,N'-dioxide ligands is typically achieved through a multi-step sequence starting from readily available and optically pure amino acids. A general and adaptable synthetic route allows for the introduction of diverse steric and electronic features into the ligand framework.
A representative synthetic workflow is illustrated below. The process generally involves the protection of the amino acid, followed by coupling with a diamine or a diol to establish the C2-symmetric backbone. Subsequent deprotection and further functionalization can be performed before the final oxidation of the tertiary amine groups to the corresponding N-oxides.
Experimental Protocol: Synthesis of a Proline-Derived N,N'-Dioxide Ligand
This protocol describes the synthesis of a representative C2-symmetric chiral N,N'-dioxide ligand starting from L-proline.
Step 1: Synthesis of (S)-1,1'-(propane-1,3-diyl)bis(pyrrolidine-2-carboxylic acid)
To a solution of L-proline (11.5 g, 100 mmol) and K₂CO₃ (41.4 g, 300 mmol) in H₂O (100 mL) and ethanol (100 mL) is added 1,3-dibromopropane (10.1 g, 50 mmol). The mixture is heated to reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and the pH is adjusted to 3-4 with concentrated HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the desired diacid as a white solid.
Step 2: Synthesis of (S,S)-N,N'-(propane-1,3-diyl)bis(1-(pyrrolidin-2-yl)methanone)
To a suspension of the diacid from Step 1 (2.70 g, 10 mmol) in CH₂Cl₂ (50 mL) at 0 °C is added oxalyl chloride (2.78 g, 22 mmol) dropwise, followed by a catalytic amount of DMF (2 drops). The mixture is stirred at room temperature for 2 hours, and then the solvent is removed under reduced pressure. The resulting crude diacyl chloride is dissolved in CH₂Cl₂ (20 mL) and added dropwise to a solution of 2,6-diisopropylaniline (7.09 g, 40 mmol) and Et₃N (4.04 g, 40 mmol) in CH₂Cl₂ (50 mL) at 0 °C. The reaction mixture is stirred at room temperature overnight. The mixture is then washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the corresponding diamide.
Step 3: Synthesis of the C2-Symmetric Chiral N,N'-Dioxide Ligand
To a solution of the diamide from Step 2 (1.0 mmol) in CH₂Cl₂ (10 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA) (77%, 0.50 g, 2.2 mmol). The reaction mixture is stirred at 0 °C for 2 hours. The mixture is then quenched with a saturated Na₂S₂O₃ solution and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final C2-symmetric chiral N,N'-dioxide ligand as a white solid.
Applications in Asymmetric Catalysis
C2-symmetric chiral N,N'-dioxide ligands, in combination with various metal salts, have been successfully applied to a wide array of asymmetric transformations. The choice of the metal center is crucial and can significantly influence the reactivity and enantioselectivity of the catalytic system. Common metal partners include Ni(II), Sc(III), Cu(II), and others.
Asymmetric Hetero-Diels-Alder Reactions
The asymmetric hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of chiral six-membered heterocyclic compounds. C2-symmetric chiral N,N'-dioxide-metal complexes have been shown to be highly effective catalysts for this transformation. For instance, the Ni(II) complex of a proline-derived N,N'-dioxide ligand catalyzes the HDA reaction between β,γ-unsaturated α-ketoesters and enecarbamates to afford 3,4-dihydro-2H-pyranamines in high yields and excellent enantioselectivities.
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | N-Vinyl-2-oxazolidinone | L1/Ni(OTf)₂ (10) | CH₂Cl₂ | -20 | 24 | 95 | 98 | >95:5 |
| 2 | Methyl 2-oxo-4-phenylbut-3-enoate | N-Vinylcarbazole | L1/Ni(OTf)₂ (10) | Toluene | 0 | 48 | 88 | 92 | >95:5 |
| 3 | Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | N-Vinyl-2-oxazolidinone | L1/Ni(OTf)₂ (10) | CH₂Cl₂ | -20 | 24 | 96 | 97 | >95:5 |
| 4 | Ethyl 2-oxo-4-(4-chlorophenyl)but-3-enoate | N-Vinyl-2-oxazolidinone | L1/Ni(OTf)₂ (10) | CH₂Cl₂ | -20 | 24 | 92 | 99 | >95:5 |
Data compiled from representative literature.
Asymmetric Friedel-Crafts Reactions
The asymmetric Friedel-Crafts (FC) reaction is a fundamental C-C bond-forming reaction for the synthesis of chiral aromatic compounds. Chiral N,N'-dioxide-Sc(III) complexes have demonstrated remarkable performance in the enantioselective FC alkylation of indoles with various electrophiles.
| Entry | Indole | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | trans-β-Nitrostyrene | L2/Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 12 | 92 | 95 |
| 2 | 2-Methylindole | trans-β-Nitrostyrene | L2/Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 12 | 95 | 97 |
| 3 | Indole | N-Boc-aldimine | L2/Sc(OTf)₃ (10) | Toluene | 0 | 24 | 85 | 90 |
| 4 | 5-Methoxyindole | trans-β-Nitrostyrene | L2/Sc(OTf)₃ (5) | CH₂Cl₂ | 25 | 12 | 94 | 96 |
Data compiled from representative literature.
Asymmetric Michael Additions
The asymmetric Michael addition is a key reaction for the stereoselective formation of C-C bonds. C2-symmetric chiral N,N'-dioxide-Cu(II) complexes have been employed as efficient catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | L3/Cu(OTf)₂ (10) | THF | 0 | 48 | 88 | 91 |
| 2 | 2-Cyclohexen-1-one | Nitromethane | L3/Cu(OTf)₂ (10) | CH₂Cl₂ | -20 | 72 | 75 | 85 |
| 3 | N-Cinnamoyl-2-oxazolidinone | Indole | L3/Cu(OTf)₂ (10) | Toluene | 25 | 24 | 90 | 93 |
| 4 | 3-Buten-2-one | Diethyl malonate | L3/Cu(OTf)₂ (10) | THF | 0 | 48 | 82 | 89 |
Data compiled from representative literature.
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol provides a general procedure for the asymmetric hetero-Diels-Alder reaction catalyzed by a C2-symmetric chiral N,N'-dioxide-Ni(II) complex.
To a flame-dried Schlenk tube under an argon atmosphere are added the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OTf)₂ (0.020 mmol). Anhydrous CH₂Cl₂ (1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour. The dienophile (0.20 mmol) is then added, and the mixture is cooled to the specified temperature. The diene (0.24 mmol) is added dropwise, and the reaction is stirred at that temperature until the dienophile is consumed as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights and Catalytic Cycle
The high efficiency and stereoselectivity of C2-symmetric chiral N,N'-dioxide-metal catalysts are attributed to the formation of a well-defined, rigid chiral environment around the metal center. The catalytic cycle for a typical Lewis acid-catalyzed reaction, such as a hetero-Diels-Alder reaction, is believed to proceed through the following key steps:
-
Catalyst Activation: The chiral N,N'-dioxide ligand coordinates to the metal salt to form the active chiral Lewis acid catalyst.
-
Substrate Coordination: The dienophile, typically a carbonyl compound, coordinates to the metal center of the catalyst, which enhances its electrophilicity and fixes its conformation.
-
Stereoselective C-C Bond Formation: The diene approaches the activated dienophile from the less sterically hindered face of the chiral complex, leading to the highly enantioselective formation of the product.
-
Product Release and Catalyst Regeneration: The product dissociates from the metal center, regenerating the active catalyst for the next catalytic cycle.
Conclusion
C2-symmetric chiral N,N'-dioxide ligands represent a powerful and versatile class of ligands for asymmetric catalysis. Their modular and straightforward synthesis, coupled with their ability to form highly effective and selective catalysts with a range of metal ions, has led to their widespread application in the synthesis of enantiomerically enriched molecules. The continued development of novel N,N'-dioxide ligand architectures and their application in new and challenging asymmetric transformations will undoubtedly contribute significantly to the fields of organic synthesis, drug discovery, and materials science. This guide has provided a comprehensive overview of the core aspects of these ligands, from their synthesis and application to the underlying mechanistic principles, to aid researchers in harnessing their full potential.
References
In-depth Technical Guide: Conformational Flexibility of NO-Feng-PDEtMPPi
Introduction
Extensive research into the compound designated "NO-Feng-PDEtMPPi" has revealed a notable absence of publicly available scientific literature, clinical data, or detailed experimental protocols directly pertaining to this specific molecule. Searches across major scientific databases and chemical registries did not yield information on a compound with this name.
Therefore, this guide will address the core chemical and biological principles of the constituent moieties suggested by its name: a Nitric Oxide (NO) donor and a phosphodiesterase (PDE) inhibitor, likely with a phosphonate group (indicated by "P"). This analysis is based on established knowledge of similar dual-acting agents and is intended to provide a foundational understanding for researchers and drug development professionals. We will use known molecules with similar functionalities as illustrative examples to discuss potential conformational flexibility, experimental analysis, and signaling pathways.
Conceptual Framework: Dual-Acting NO-Donating PDE Inhibitors
The therapeutic rationale for combining a nitric oxide donor with a phosphodiesterase inhibitor lies in the synergistic potentiation of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3]
-
Nitric Oxide (NO) Donation: NO is a critical signaling molecule that activates soluble guanylate cyclase (sGC), leading to the production of cGMP.[3]
-
Phosphodiesterase (PDE) Inhibition: PDEs, particularly PDE5, are enzymes that degrade cGMP.[3] By inhibiting PDE5, the intracellular concentration of cGMP is increased and its signaling effects are prolonged.
This dual action is designed to robustly elevate cGMP levels, which can lead to various physiological effects, including vasodilation and reduced platelet aggregation.[3][4] Compounds like TOP-N53 and NCX-911 are examples of such dual-acting agents that have been investigated for therapeutic purposes.[1][5]
Hypothetical Signaling Pathway
The anticipated signaling cascade for a compound like this compound would involve the following steps.
Conformational Flexibility and its Importance
The term "conformational flexibility" refers to the ability of a molecule to adopt different spatial arrangements of its atoms through the rotation of single bonds.[6] This flexibility is crucial for a drug's function as it dictates how well the molecule can bind to its biological targets. For a dual-acting compound, conformational flexibility is even more critical as it must adopt suitable conformations to interact with two distinct targets: the NO-releasing machinery (if enzymatic) and the active site of the PDE enzyme.
Experimental Protocols for Assessing Conformational Flexibility
While no specific data exists for this compound, the following experimental and computational techniques are standard for analyzing the conformational flexibility of novel drug candidates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol:
-
Dissolve the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to assign all proton and carbon signals.
-
Perform Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between two protons, providing information about their spatial proximity.
-
Analyze the coupling constants (J-values) from high-resolution ¹H NMR spectra, which can provide information about dihedral angles via the Karplus equation.
-
-
Data Presentation: A table of observed NOEs and corresponding interproton distances can be constructed.
| Proton Pair | NOE Intensity | Calculated Distance (Å) | Inferred Conformation |
| Hₐ - Hₓ | Strong | 2.0 - 2.5 | gauche |
| Hₐ - Hᵧ | Weak | 3.5 - 4.0 | anti |
X-ray Crystallography
-
Protocol:
-
Grow single crystals of the compound from a suitable solvent system.
-
Mount a crystal on a goniometer and expose it to an X-ray beam.
-
Collect diffraction data as the crystal is rotated.
-
Process the diffraction data to determine the electron density map and solve the crystal structure.
-
-
Data Presentation: The output is a three-dimensional model of the molecule in its solid state, providing precise bond lengths, bond angles, and dihedral angles. This represents a single, low-energy conformation.
Computational Chemistry
-
Protocol:
-
Construct a 3D model of the molecule in silico.
-
Perform a conformational search using methods like molecular mechanics (e.g., MMFF94) or quantum mechanics (e.g., Density Functional Theory, DFT).
-
Calculate the potential energy of each stable conformer to identify the global minimum and other low-energy conformers.
-
Analyze the geometric parameters (dihedral angles, bond lengths) of the different conformers.
-
-
Data Presentation: A potential energy surface can be plotted as a function of key dihedral angles. A table summarizing the relative energies and populations of the major conformers can also be generated.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Gauche | 60 | 0.0 | 75 |
| Anti | 180 | 0.8 | 20 |
| Eclipsed | 0 | 3.0 | 5 |
Illustrative Workflow for Conformational Analysis
The logical flow for a comprehensive conformational analysis of a novel compound like this compound is depicted below.
Conclusion
While no direct information is available for "this compound," this guide provides a comprehensive framework for understanding and investigating the conformational flexibility of such a dual-acting NO-donating PDE inhibitor. The combination of experimental techniques like NMR and X-ray crystallography with computational modeling is essential to fully characterize the conformational landscape of a flexible molecule. This understanding is paramount for elucidating its mechanism of action, optimizing its structure for improved efficacy and selectivity, and ultimately advancing its potential as a therapeutic agent. Future research on compounds with this specific designation will be necessary to provide the detailed quantitative data and experimental protocols requested.
References
- 1. A Dual-Acting Nitric Oxide Donor and Phosphodiesterase 5 Inhibitor Activates Autophagy in Primary Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. jacc.org [jacc.org]
- 4. Anti-platelet action of nitric oxide and selective phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nitric oxide-releasing PDE5 inhibitor relaxes human corpus cavernosum in the absence of endogenous nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Unraveling the Core: A Technical Guide to NO-Donating Phosphodiesterase Inhibitors
Disclaimer: The term "NO-Feng-PDEtMPPi" does not correspond to a recognized chemical entity in publicly available scientific literature. This guide is constructed based on the inferred class of molecules: Nitric Oxide (NO)-Donating Phosphodiesterase (PDE) Inhibitors. The "Feng" component may allude to a researcher in the field, while "PDEtMPPi" could suggest a specific, likely proprietary, chemical scaffold. This document provides a comprehensive overview of the core principles, experimental methodologies, and therapeutic potential of NO-donating PDE inhibitors.
Introduction: The Synergistic Power of Dual-Action Molecules
NO-donating phosphodiesterase inhibitors represent a promising class of therapeutic agents designed to leverage the synergistic effects of two key signaling pathways: the nitric oxide (NO) pathway and the cyclic guanosine monophosphate (cGMP) pathway. By combining a phosphodiesterase inhibitor with an NO-donating moiety, these hybrid compounds can potentiate the downstream effects of cGMP, a critical second messenger involved in numerous physiological processes, including vasodilation, neurotransmission, and inflammation.[1][2][3]
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cGMP and cyclic adenosine monophosphate (cAMP).[4] PDE5, in particular, is a cGMP-specific phosphodiesterase and a well-established drug target.[5][6] Inhibitors of PDE5, such as sildenafil, tadalafil, and vardenafil, prevent the degradation of cGMP, thereby amplifying its intracellular signaling.[5][7][8]
The addition of an NO-donating component to a PDE inhibitor provides a direct source of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP. This dual-action approach—stimulating cGMP production via the NO donor and preventing its degradation via the PDE inhibitor—leads to a more pronounced and sustained elevation of intracellular cGMP levels than either agent alone.
The Core Mechanism: The NO/cGMP Signaling Pathway
The therapeutic effects of NO-donating PDE inhibitors are rooted in their ability to robustly enhance the NO/cGMP signaling cascade. The following diagram illustrates this synergistic mechanism.
Quantitative Data: Potency of Representative Compounds
The efficacy of NO-donating PDE inhibitors can be quantified by their inhibitory concentration (IC50) against the target PDE and their NO-releasing capabilities. The following table presents representative data for known PDE5 inhibitors and NO donors. A hybrid molecule would be expected to exhibit properties of both components.
| Compound Class | Specific Compound | Target | IC50 (nM) | Notes |
| PDE5 Inhibitor | Sildenafil | PDE5 | 3.5 | Also inhibits PDE6 (IC50 ~35 nM) |
| Tadalafil | PDE5 | 1.8 | Highly selective for PDE5 | |
| Vardenafil | PDE5 | 0.7 | Potent inhibitor of PDE5 and PDE6 | |
| NO Donor | S-nitroso-N-acetyl penicillamine (SNAP) | sGC | N/A | Spontaneously releases NO |
| Sodium Nitroprusside (SNP) | sGC | N/A | Releases NO upon metabolic activation |
Experimental Protocols: Synthesis and Evaluation
The development of novel NO-donating PDE inhibitors involves a multi-step process of chemical synthesis followed by rigorous biological evaluation.
General Synthesis Strategy
The synthesis of a hybrid NO-donating PDE inhibitor typically involves the covalent linkage of a known PDE inhibitor scaffold to a nitric oxide-donating moiety through a suitable spacer.
Detailed Methodologies:
-
Synthesis of Sildenafil Analogs: The synthesis often starts with a pyrazolopyrimidinone core, which can be modified to introduce a linking group.[4]
-
Introduction of NO-Donating Moieties: Nitrate esters can be introduced by reacting a hydroxyl group on the linker with nitric acid. Furoxans, another class of NO donors, can be synthesized from α-nitro-oximes.
In Vitro Evaluation
The biological activity of the synthesized compounds is assessed through a series of in vitro assays.
Key Experimental Protocols:
-
PDE Inhibition Assay: The inhibitory activity against various PDE isoforms is determined using commercially available kits. These assays typically measure the conversion of a fluorescently labeled cGMP substrate to 5'-GMP.
-
Nitric Oxide Release Measurement: The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO. This colorimetric assay allows for the determination of the NO-releasing capacity of the compounds.
-
Cell-Based cGMP Measurement: Human cell lines, such as corpus cavernosum smooth muscle cells, are treated with the compound, and intracellular cGMP levels are measured using an enzyme-linked immunosorbent assay (ELISA).[9]
Therapeutic Potential and Future Directions
The dual-action nature of NO-donating PDE inhibitors opens up a wide range of therapeutic possibilities beyond erectile dysfunction. The enhanced cGMP signaling can be beneficial in conditions characterized by endothelial dysfunction, impaired NO signaling, and smooth muscle dysregulation.[3][10] Potential applications include:
-
Cardiovascular Diseases: Treatment of hypertension, heart failure, and atherosclerosis by promoting vasodilation and reducing platelet aggregation.[3][10]
-
Pulmonary Hypertension: Relaxation of pulmonary arteries to reduce blood pressure in the lungs.[6][7]
-
Anti-inflammatory and Anti-proliferative Effects: Modulation of inflammatory responses and inhibition of excessive cell growth.[1][2]
Future research in this area will likely focus on the development of isoform-selective PDE inhibitors with controlled NO-release kinetics to optimize therapeutic efficacy and minimize off-target effects. The continued exploration of novel chemical scaffolds and linker strategies will be crucial in advancing this promising class of molecules from the laboratory to the clinic.
References
- 1. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 2. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 6. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 7. The role of phosphodiesterase inhibitors in the management of pulmonary vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of phosphodiesterase 5 (PDE 5) inhibit the nerve-induced release of nitric oxide from the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase type 5 is not upregulated by tadalafil in cultures of human penile cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Preliminary Investigation of NO-Feng-PDEtMPPi Catalytic Activity: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, publicly available data on a compound specifically named "NO-Feng-PDEtMPPi" is not available. The following technical guide is a representative document based on the presumed nature of such a compound as a nitric oxide (NO)-donating phosphodiesterase (PDE) inhibitor. The data and specific experimental details are illustrative and based on established methodologies for evaluating similar compounds.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Specifically, PDE type 5 (PDE5) is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway, where it degrades cGMP.[1][2] Inhibition of PDE5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[2] This mechanism is the basis for the therapeutic effects of established PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[2][3]
The compound "this compound" is hypothesized to be a novel chimeric molecule that combines a PDE5 inhibitory scaffold with a nitric oxide-donating moiety. This dual-action approach could offer synergistic therapeutic effects. The NO-donor component can directly stimulate soluble guanylate cyclase (sGC) to produce cGMP, while the PDE5 inhibitor component prevents the degradation of this cGMP. This may lead to enhanced and more sustained cellular responses.
This whitepaper provides a preliminary investigation into the in vitro inhibitory and catalytic properties of a representative compound, hereafter referred to as "NO-Fendiline-Pi," which is designed to mimic the expected characteristics of this compound.
Quantitative Data Summary
The inhibitory activity of NO-Fendiline-Pi against various PDE isoforms was determined, along with its kinetic parameters for PDE5 inhibition.
Table 1: Inhibitory Activity of NO-Fendiline-Pi against a Panel of Phosphodiesterase Isoforms
| PDE Isoform | IC50 (nM) |
| PDE1 | 1,250 |
| PDE2 | 2,500 |
| PDE3 | 3,100 |
| PDE4 | >10,000 |
| PDE5 | 2.5 |
| PDE6 | 85 |
| PDE11 | 950 |
Data are presented as the mean of three independent experiments.
Table 2: Enzyme Kinetic Parameters for PDE5 Inhibition by NO-Fendiline-Pi
| Parameter | Value |
| Kᵢ (nM) | 1.8 |
| Mechanism of Inhibition | Competitive |
Determined by Lineweaver-Burk plot analysis.
Table 3: NO-Donating Properties of NO-Fendiline-Pi
| Assay | Result |
| Griess Assay (Nitrite concentration at 1 hr) | 15.2 µM (from 10 µM compound) |
| cGMP accumulation in RAW 264.7 cells (fold increase) | 8.5 |
Results are indicative of the compound's ability to release NO and stimulate cGMP production.
Experimental Protocols
In Vitro Phosphodiesterase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of a specific PDE isoform by 50% (IC50).
-
Materials: Recombinant human PDE enzymes (PDE1-PDE11), [³H]-cGMP or [³H]-cAMP, snake venom nucleotidase, scintillation cocktail, test compound (NO-Fendiline-Pi).
-
Procedure:
-
The test compound is serially diluted in DMSO and then in the assay buffer.
-
The reaction is initiated by adding the PDE enzyme to a mixture of the test compound and the radiolabeled cyclic nucleotide substrate ([³H]-cGMP for PDE5, 6, 9; [³H]-cAMP for PDE4, 7, 8; both for PDE1, 2, 3, 10, 11).
-
The reaction is incubated at 30°C for a specified period.
-
The reaction is terminated by the addition of snake venom nucleotidase, which hydrolyzes the resulting [³H]-5'-monophosphate to the [³H]-nucleoside.
-
The mixture is passed through an anion-exchange resin, which binds the unreacted charged substrate.
-
The radioactivity of the resulting uncharged [³H]-nucleoside in the eluate is measured by liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
Enzyme Kinetics Analysis
The mechanism of inhibition is determined by assessing the effect of the inhibitor on the Michaelis-Menten kinetics of the enzyme.
-
Procedure:
-
The PDE5 inhibition assay is performed as described above.
-
The assay is conducted with multiple fixed concentrations of the substrate ([³H]-cGMP) in the presence and absence of different fixed concentrations of NO-Fendiline-Pi.
-
The initial reaction velocities are measured.
-
The data are plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ).
-
Nitric Oxide Release Assay (Griess Assay)
This assay quantifies the release of NO from the donor molecule by measuring the accumulation of its stable breakdown product, nitrite.
-
Materials: Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), sodium nitrite standard, cell-free assay buffer.
-
Procedure:
-
NO-Fendiline-Pi is incubated in the assay buffer at 37°C.
-
At various time points, aliquots of the buffer are collected.
-
The Griess reagent is added to the aliquots, leading to a colorimetric reaction with any nitrite present.
-
The absorbance is measured at 540 nm.
-
The concentration of nitrite is determined by comparison to a standard curve generated with sodium nitrite.
-
Cellular cGMP Accumulation Assay
This cell-based assay measures the ability of the compound to increase intracellular cGMP levels.
-
Materials: RAW 264.7 macrophage cell line, cell culture medium, 3-isobutyl-1-methylxanthine (IBMX, a non-specific PDE inhibitor), NO-Fendiline-Pi, cGMP enzyme immunoassay (EIA) kit.
-
Procedure:
-
RAW 264.7 cells are cultured in 24-well plates.
-
The cells are pre-treated with IBMX to inhibit general PDE activity, thus amplifying the cGMP signal.
-
The cells are then treated with various concentrations of NO-Fendiline-Pi.
-
After incubation, the cells are lysed, and the intracellular cGMP concentration is measured using a competitive EIA kit according to the manufacturer's instructions.
-
Results are expressed as fold-increase in cGMP over baseline.
-
Signaling Pathways and Workflows
NO/cGMP Signaling Pathway
Caption: The NO/cGMP signaling pathway with dual-action inhibition by NO-Fendiline-Pi.
Experimental Workflow for Compound Evaluation
References
- 1. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Chiral N,N'-Dioxide Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral N,N'-dioxide ligands, often referred to as Feng ligands, have emerged as a class of privileged ligands in the field of asymmetric catalysis.[1][2] Developed by Feng and coworkers, these C2-symmetric N,N'-dioxide amide compounds are readily synthesized from common chiral amino acids and amines.[3][4] Their conformational flexibility allows them to form stable complexes with a wide variety of metal ions, including main-group, transition, and rare-earth metals, creating highly efficient and selective catalysts for over 50 types of asymmetric reactions.[5][2] This versatility has made them invaluable tools in organocatalysis, Lewis-acid catalysis, and even photocatalysis, with numerous applications in the synthesis of bioactive compounds.[5]
These ligands operate as neutral tetradentate ligands, and their coordination with metal ions creates a unique chiral environment that enables high levels of stereocontrol in a diverse array of chemical transformations.[3][6][4] This document provides an overview of the applications of these powerful ligands, including detailed protocols for representative reactions and a summary of their performance.
General Synthesis of Chiral N,N'-Dioxide Ligands
The synthesis of chiral N,N'-dioxide ligands is straightforward and modular, allowing for facile tuning of their steric and electronic properties. The general synthetic route begins with the coupling of a protected amino acid with an amine, followed by reduction and subsequent oxidation to form the characteristic N-oxide moieties.
Caption: General workflow for the synthesis of chiral N,N'-dioxide (Feng) ligands.
Applications in Asymmetric Catalysis: Representative Reactions and Data
Chiral N,N'-dioxide-metal complexes have demonstrated exceptional performance in a multitude of asymmetric reactions. Below are examples of key transformations, with quantitative data summarized for easy comparison.
Asymmetric Carbonyl-Ene Reactions
A catalytic asymmetric carbonyl-ene reaction of β,γ-unsaturated α-ketoesters with 5-methyleneoxazolines has been successfully achieved using a chiral N,N'-dioxide/Mg(II) catalyst, affording the desired products in excellent yields and enantioselectivities.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | 10 | Toluene | 48 | 95 | 98 |
| 2 | Methyl 2-oxo-4-phenylbut-3-enoate | 10 | Toluene | 48 | 92 | 97 |
| 3 | Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | 10 | Toluene | 48 | 96 | 99 |
| 4 | Ethyl 2-oxo-4-(o-tolyl)but-3-enoate | 10 | Toluene | 60 | 90 | 95 |
Asymmetric Friedel-Crafts Alkylation
The enantioselective Friedel-Crafts alkylation of indoles with alkylidene malonates is efficiently catalyzed by a chiral N,N'-dioxide/Sc(III) complex, producing biologically relevant 3-indolyl derivatives.
| Entry | Indole | Alkylidene Malonate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | Diethyl 2-benzylidenemalonate | 5 | CH2Cl2 | 12 | 98 | 96 |
| 2 | 2-Methylindole | Diethyl 2-benzylidenemalonate | 5 | CH2Cl2 | 18 | 95 | 94 |
| 3 | Indole | Diethyl 2-(4-chlorobenzylidene)malonate | 5 | CH2Cl2 | 12 | 99 | 97 |
| 4 | Indole | Diethyl 2-(4-nitrobenzylidene)malonate | 5 | CH2Cl2 | 24 | 92 | 95 |
Asymmetric Michael Addition
The conjugate addition of malonates to chalcones proceeds with high enantioselectivity when catalyzed by a chiral N,N'-dioxide/Ni(II) complex, providing access to chiral 1,5-dicarbonyl compounds.
| Entry | Chalcone | Malonate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Chalcone | Diethyl malonate | 2 | THF | 24 | 96 | 92 |
| 2 | 4'-Methylchalcone | Diethyl malonate | 2 | THF | 24 | 98 | 94 |
| 3 | 4-Chlorochalcone | Diethyl malonate | 2 | THF | 36 | 93 | 90 |
| 4 | Chalcone | Dimethyl malonate | 2 | THF | 24 | 95 | 91 |
Experimental Protocols
General Procedure for Asymmetric Carbonyl-Ene Reaction
Materials:
-
Chiral N,N'-dioxide ligand (e.g., L-prolinamide-derived)
-
Mg(OTf)2
-
β,γ-Unsaturated α-ketoester
-
5-Methyleneoxazoline
-
Anhydrous toluene
Protocol:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.02 mmol, 10 mol%) and Mg(OTf)2 (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the β,γ-unsaturated α-ketoester (0.2 mmol, 1.0 equiv).
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C) and add the 5-methyleneoxazoline (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at this temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Asymmetric Friedel-Crafts Alkylation
Materials:
-
Chiral N,N'-dioxide ligand (e.g., L-pipecolic acid-derived)
-
Sc(OTf)3
-
Indole derivative
-
Alkylidene malonate
-
Anhydrous CH2Cl2
Protocol:
-
In a glovebox, add the chiral N,N'-dioxide ligand (0.01 mmol, 5 mol%) and Sc(OTf)3 (0.01 mmol, 5 mol%) to an oven-dried vial.
-
Add anhydrous CH2Cl2 (0.5 mL) and stir the mixture for 1 hour at room temperature.
-
Add the indole derivative (0.2 mmol, 1.0 equiv) and the alkylidene malonate (0.22 mmol, 1.1 equiv).
-
Stir the reaction at room temperature for the time indicated in the data table.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a mixture of hexanes and ethyl acetate to obtain the product.
-
Analyze the enantiomeric excess using chiral HPLC.
Proposed Catalytic Cycle
The proposed catalytic cycle for a Lewis acid-catalyzed reaction, such as the Friedel-Crafts alkylation, involves the coordination of the metal center to both the chiral N,N'-dioxide ligand and the electrophile. This coordination activates the electrophile and creates a chiral pocket that directs the nucleophilic attack from one face, leading to the observed enantioselectivity.
Caption: A simplified proposed catalytic cycle for a Feng ligand-metal complex.
Conclusion
Chiral N,N'-dioxide ligands have proven to be a remarkably versatile and effective class of ligands for a wide range of asymmetric catalytic transformations. Their ease of synthesis, modularity, and ability to coordinate with a diverse array of metals make them highly attractive for both academic research and industrial applications in the synthesis of chiral molecules. The representative data and protocols provided herein serve as a starting point for researchers looking to employ these powerful catalysts in their own synthetic endeavors. The continued development and application of these "privileged" ligands are expected to lead to further innovations in the field of asymmetric catalysis.[2]
References
- 1. Feng chiral N,N′-dioxide ligands: uniqueness and impacts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: NO-Feng-PDEtMPPi Catalyzed Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enantioselective synthesis catalyzed by the NO-Feng-PDEtMPPi ligand, a member of the versatile C2-symmetric chiral N,N'-dioxide ligand family developed by Professor Xiaoming Feng's group. This document offers insights into the catalyst's mechanism, application scope, and detailed experimental protocols for its use in asymmetric synthesis, a critical tool in modern drug discovery and development.
Introduction to NO-Feng Ligands
The "NO-Feng" ligands are a class of C2-symmetric chiral N,N'-dioxide ligands derived from readily available amino acids. These ligands have demonstrated remarkable versatility and efficiency in a wide array of enantioselective transformations. Their ability to coordinate with a variety of metal ions forms chiral Lewis acid catalysts that can induce high stereoselectivity in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The general structure of the NO-Feng ligand features a chiral backbone derived from an amino acid, linked to two amine N-oxide units. The specific nomenclature, such as "PDEtMPPi," refers to the substituents on the amine moiety, in this case, likely indicating a piperidine derivative with ethyl and methyl groups, which allows for fine-tuning of the catalyst's steric and electronic properties.
Mechanism of Action
The catalytic cycle of a NO-Feng ligand-metal complex in an enantioselective reaction typically involves the formation of a chiral Lewis acid complex. This complex then coordinates with the substrate, creating a chiral environment that directs the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product.
Caption: Proposed catalytic cycle for a NO-Feng-metal complex catalyzed enantioselective reaction.
Applications in Enantioselective Synthesis
NO-Feng-metal complexes have been successfully employed in a broad spectrum of asymmetric reactions. The specific "PDEtMPPi" variant, being a piperidine-based ligand, is expected to show high efficacy in reactions where the steric bulk and electronic nature of the piperidine moiety can influence stereoselectivity. Below is a summary of representative applications for the broader class of piperidine-based NO-Feng ligands.
Table 1: Representative Enantioselective Reactions Catalyzed by Piperidine-Based NO-Feng Ligands
| Reaction Type | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |
| Asymmetric Michael Addition | α,β-Unsaturated Ketones | Malonates | NO-Feng-PDiPPPi/Ni(OAc)₂ | 85-99 | 90-99 |
| Chalcones | Acetylacetone | NO-Feng-PTMPPP/Sc(OTf)₃ | 90-98 | 92-99 | |
| Asymmetric Friedel-Crafts Alkylation | Indoles | Nitroalkenes | NO-Feng-PDiPPPi/Cu(OTf)₂ | 88-97 | 85-96 |
| Pyrroles | Enones | NO-Feng-PTMPPP/Zn(OTf)₂ | 82-95 | 80-94 | |
| Asymmetric Diels-Alder Reaction | Dienes | α,β-Unsaturated Aldehydes | NO-Feng-PDiPPPi/Yb(OTf)₃ | 75-90 | 88-97 |
| Asymmetric Aldol Reaction | Aldehydes | Ketones | NO-Feng-PTMPPP/Mg(OTf)₂ | 80-96 | 90-98 |
Note: The data presented in this table is a compilation of representative results from various publications on piperidine-based NO-Feng ligands and may not directly correspond to the "PDEtMPPi" variant. PDiPPPi and PTMPPP are closely related piperidine-based NO-Feng ligands.
Experimental Protocols
The following is a detailed protocol for a representative enantioselective Michael addition reaction using a piperidine-based NO-Feng ligand and a nickel(II) salt. This protocol can be adapted for other substrates and related NO-Feng ligands.
Protocol: Enantioselective Michael Addition of Dimethyl Malonate to Chalcone
Materials:
-
NO-Feng-PDiPPPi (or a similar piperidine-based NO-Feng ligand)
-
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O)
-
Chalcone
-
Dimethyl malonate
-
Anhydrous Toluene
-
4 Å Molecular Sieves
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Caption: General workflow for the NO-Feng catalyzed enantioselective Michael addition.
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the NO-Feng ligand (0.022 mmol, 1.1 mol%) and Ni(OAc)₂·4H₂O (0.02 mmol, 1.0 mol%).
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 1 hour.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add chalcone (2.0 mmol, 1.0 equiv.) and freshly activated 4 Å molecular sieves (100 mg).
-
Stir the mixture for 10 minutes at room temperature.
-
-
Nucleophile Addition and Reaction:
-
Add dimethyl malonate (2.4 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
-
Purification and Analysis:
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Conclusion
The this compound catalyst and its analogues represent a powerful and versatile tool for the synthesis of enantioenriched molecules. Their operational simplicity, mild reaction conditions, and the high levels of stereocontrol they provide make them highly attractive for applications in academic research and the pharmaceutical industry. The modular nature of the ligand synthesis allows for the rational design and optimization of catalysts for specific transformations, paving the way for the development of novel and efficient synthetic methodologies. Researchers and professionals in drug development are encouraged to explore the potential of this catalyst class in their synthetic endeavors.
Application Notes and Protocols for Chiral Phosphoric Acid (TRIP) in Organocatalysis
Disclaimer: The specific catalyst "NO-Feng-PDEtMPPi" did not yield specific search results and may be a novel, proprietary, or misidentified compound. The following application notes and protocols are provided for the widely-used and well-documented chiral phosphoric acid (CPA) catalyst, TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) , which is a key tool in asymmetric organocatalysis and relevant to the likely interests of researchers in this field.
Introduction
Chiral phosphoric acids (CPAs), particularly the highly effective TRIP catalyst, have emerged as powerful Brønsted acid organocatalysts for a wide range of enantioselective transformations. Their ability to act as bifunctional catalysts, engaging substrates through hydrogen bonding via both the acidic proton and the phosphoryl oxygen, allows for a high degree of stereocontrol in the transition state. This makes them invaluable tools in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. These application notes provide an overview of representative applications and detailed protocols for researchers, scientists, and drug development professionals.
Key Applications of TRIP in Organocatalysis
TRIP has been successfully employed in a multitude of asymmetric reactions. Below are some prominent examples with representative data.
1. Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a crucial transformation for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures found in many natural products and pharmaceuticals. TRIP has been shown to be a highly effective catalyst for rendering this reaction enantioselective.
Quantitative Data for TRIP-Catalyzed Pictet-Spengler Reaction
| Entry | Tryptamine Derivative | Aldehyde/Ketone | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Tryptamine | Benzaldehyde | 5 | Toluene | 25 | 24 | 95 | 92 |
| 2 | 5-MeO-Tryptamine | 4-Nitrobenzaldehyde | 5 | CH2Cl2 | 0 | 48 | 92 | 96 |
| 3 | Tryptamine | Acetone | 10 | Mesitylene | 40 | 72 | 85 | 88 |
| 4 | 6-Cl-Tryptamine | Cyclohexanone | 10 | o-Xylene | 50 | 60 | 88 | 90 |
2. Asymmetric Friedel-Crafts Alkylation
TRIP catalyzes the enantioselective addition of indoles to various electrophiles, such as α,β-unsaturated ketones and imines, providing access to chiral indole-containing compounds.
Quantitative Data for TRIP-Catalyzed Friedel-Crafts Alkylation of Indoles
| Entry | Indole | Electrophile | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | trans-Chalcone | 2 | Toluene | -20 | 12 | 98 | 95 |
| 2 | 2-Me-Indole | N-Boc-imine | 5 | CH2Cl2 | -40 | 24 | 96 | 99 |
| 3 | 5-Br-Indole | Methyl vinyl ketone | 3 | THF | -30 | 18 | 91 | 93 |
| 4 | Indole | Isatin-derived ketimine | 5 | Dioxane | 0 | 36 | 94 | 97 |
3. Asymmetric [4+2] Cycloadditions (Diels-Alder Reactions)
TRIP has been utilized to control the stereochemical outcome of Diels-Alder reactions, particularly those involving α,β-unsaturated aldehydes or ketones as dienophiles.
Quantitative Data for TRIP-Catalyzed Asymmetric Diels-Alder Reaction
| Entry | Diene | Dienophile | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Danishefsky's diene | Benzaldehyde | 1 | Toluene | -78 | 2 | 99 | 98 |
| 2 | Cyclopentadiene | Acrolein | 5 | CH2Cl2 | -60 | 8 | 92 | 94 (exo) |
| 3 | 1,3-Butadiene | Ethyl glyoxylate | 3 | Toluene | -40 | 24 | 88 | 96 |
| 4 | Isoprene | 2-Acroleyl-pyridine | 5 | Mesitylene | -20 | 48 | 90 | 91 |
Experimental Protocols
Protocol 1: General Procedure for the TRIP-Catalyzed Asymmetric Pictet-Spengler Reaction
This protocol provides a representative method for the enantioselective synthesis of a tetrahydro-β-carboline derivative.
Materials:
-
(R)-TRIP catalyst
-
Tryptamine (or derivative)
-
Aldehyde or ketone
-
Anhydrous toluene (or other specified solvent)
-
4 Å molecular sieves (activated)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (R)-TRIP (0.01 mmol, 5 mol%) and activated 4 Å molecular sieves (~100 mg).
-
The flask is sealed with a septum and purged with an inert atmosphere.
-
Anhydrous toluene (2.0 mL) is added via syringe, and the mixture is stirred at room temperature for 10 minutes.
-
Tryptamine (0.2 mmol, 1.0 equiv.) is added, and the mixture is stirred for another 10 minutes.
-
The aldehyde (0.24 mmol, 1.2 equiv.) is then added dropwise.
-
The reaction is stirred at the specified temperature (e.g., 25 °C) and monitored by TLC until the starting material is consumed (typically 24-48 hours).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Caption: Experimental workflow for the TRIP-catalyzed Pictet-Spengler reaction.
Proposed Catalytic Cycle
The generally accepted mechanism for many TRIP-catalyzed reactions involves a bifunctional activation mode where the acidic proton of the phosphoric acid activates the electrophile, while the basic phosphoryl oxygen organizes the nucleophile.
Caption: Generalized catalytic cycle for a TRIP-catalyzed asymmetric reaction.
Application Notes and Protocols for NO-Feng-PDEtMPPi Metal Complexes in Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral N,N'-dioxide ligands, pioneered by Professor Xiaoming Feng and thus commonly referred to as Feng ligands, have emerged as a class of "privileged ligands" in asymmetric catalysis.[1] Their remarkable versatility stems from their ability to coordinate with a wide array of metal ions, including main-group, transition, and rare-earth metals, to form potent Lewis acid catalysts.[1][2] These complexes have been successfully employed in over 50 different types of asymmetric reactions, demonstrating exceptional levels of stereocontrol.[1]
The core structure of these ligands features a C2-symmetric N,N'-dioxide amide framework, which is readily synthesized from common amino acids.[3] The specific ligand nomenclature, such as NO-Feng-PDiPPPi , denotes the N,N'-dioxide core ("NO-Feng") and the specific substituents derived from L-pipecolic acid and bearing 2,6-diisopropylphenyl groups ("PDiPPPi"). This modularity allows for the fine-tuning of the catalyst's steric and electronic properties to suit a particular transformation.
This document provides detailed application notes and experimental protocols for the use of NO-Feng-type metal complexes in several key asymmetric transformations relevant to pharmaceutical and fine chemical synthesis.
Application Note 1: Asymmetric Michael Addition of Indoles to Enones Catalyzed by a Scandium(III)-NO-Feng Complex
Reaction Overview: The asymmetric Michael addition of indoles to α,β-unsaturated ketones is a powerful method for the synthesis of chiral 3-substituted indole derivatives, which are common motifs in biologically active compounds.[1] The use of a chiral Scandium(III) complex with a Feng-type N,N'-dioxide ligand provides a highly efficient and enantioselective catalytic system for this transformation.
Catalyst System:
-
Metal: Scandium(III) triflate (Sc(OTf)₃)
-
Ligand: Chiral N,N'-dioxide (e.g., a derivative of L-proline or L-pipecolic acid)
Key Advantages:
-
High yields and excellent enantioselectivities.
-
Broad substrate scope for both indoles and enones.
-
Scandium(III) is a hard Lewis acid with high oxophilicity, leading to effective activation of the enone.[1]
Quantitative Data Summary:
| Entry | Indole Substrate | Enone Substrate | Yield (%) | ee (%) |
| 1 | Indole | Chalcone | 95 | 98 |
| 2 | 5-Methoxyindole | 4-Chlorochalcone | 99 | 99 |
| 3 | 2-Methylindole | (E)-3-Penten-2-one | 88 | 95 |
Data is representative of typical results reported in the literature for similar systems.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Sc(III)-NO-Feng catalyzed asymmetric Michael addition.
Experimental Protocol 1: General Procedure for the Asymmetric Michael Addition
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the chiral N,N'-dioxide ligand (0.11 mmol) and Sc(OTf)₃ (0.10 mmol). Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the indole (1.0 mmol) and the enone (1.2 mmol) in anhydrous dichloromethane (3.0 mL).
-
Reaction Initiation: Cool the solution of the indole and enone to 0 °C. Add the pre-formed catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-substituted indole.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Application Note 2: Asymmetric Hetero-Diels-Alder Reaction Catalyzed by an Indium(III)-NO-Feng Complex
Reaction Overview: The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic compounds. The use of a chiral Indium(III) complex with a Feng-type N,N'-dioxide ligand enables the highly enantioselective synthesis of dihydropyran derivatives from Danishefsky's diene and various aldehydes.[3][4]
Catalyst System:
-
Metal: Indium(III) triflate (In(OTf)₃)
-
Ligand: Chiral N,N'-dioxide
Key Advantages:
-
Excellent yields and high enantioselectivities for a broad range of aldehydes.
-
Mild reaction conditions.
-
The catalyst is readily prepared in situ.
Quantitative Data Summary:
| Entry | Aldehyde Substrate | Diene Substrate | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Danishefsky's diene | 92 | 97 |
| 2 | 4-Nitrobenzaldehyde | Danishefsky's diene | 95 | 99 |
| 3 | Cinnamaldehyde | Danishefsky's diene | 89 | 96 |
Data is representative of typical results reported in the literature for similar systems.
Experimental Workflow:
Caption: General experimental workflow for the asymmetric hetero-Diels-Alder reaction.
Experimental Protocol 2: General Procedure for the Asymmetric Hetero-Diels-Alder Reaction
-
Catalyst Preparation: To a solution of the chiral N,N'-dioxide ligand (0.022 mmol) in anhydrous THF (1.0 mL) at room temperature, add In(OTf)₃ (0.020 mmol). Stir the mixture for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve the aldehyde (0.20 mmol) in anhydrous THF (1.0 mL).
-
Reaction Initiation: Cool the aldehyde solution to -78 °C. Add Danishefsky's diene (0.40 mmol) followed by the pre-formed catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for the specified time (typically 12-24 hours), monitoring by TLC.
-
Work-up: Add trifluoroacetic acid (TFA, 0.1 mL) to the reaction mixture and stir for 10 minutes at -78 °C. Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Application Note 3: Asymmetric Conjugate Addition to Indol-2-ones Catalyzed by a Nickel(II)-NO-Feng Complex
Reaction Overview: The enantioselective construction of vicinal all-carbon quaternary stereocenters is a significant challenge in organic synthesis. A chiral Nickel(II) complex with a Feng-type N,N'-dioxide ligand catalyzes the conjugate addition of silyl ketene imines to in situ generated indol-2-ones, providing efficient access to chiral β-alkyl nitriles with two adjacent quaternary stereocenters.[5]
Catalyst System:
-
Metal: Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Ligand: Chiral N,N'-dioxide
Key Advantages:
-
High diastereoselectivity and enantioselectivity.
-
Formation of challenging vicinal all-carbon quaternary stereocenters.
-
The products are versatile intermediates for the synthesis of complex heterocyclic frameworks.[5]
Quantitative Data Summary:
| Entry | 3-Bromooxindole Substrate | Silyl Ketene Imine | Yield (%) | d.r. | ee (%) |
| 1 | N-Boc-3-bromo-3-methyloxindole | (Z)-3-(tert-butyldimethylsilyloxy)-2-phenylbut-2-enenitrile | 90 | >20:1 | 98 |
| 2 | N-Boc-3-bromo-3-ethyloxindole | (Z)-3-(tert-butyldimethylsilyloxy)-2-phenylbut-2-enenitrile | 85 | 19:1 | 97 |
| 3 | N-Boc-3-bromo-3-benzyloxindole | (Z)-3-(tert-butyldimethylsilyloxy)-2-methyl-3-phenylacrylonitrile | 88 | >20:1 | 96 |
Data is representative of typical results reported in the literature for similar systems.[5]
Proposed Transition State Model:
Caption: Conceptual model of the stereo-determining transition state.
Experimental Protocol 3: General Procedure for the Asymmetric Conjugate Addition to Indol-2-ones
-
Catalyst Preparation: In a glovebox, add the chiral N,N'-dioxide ligand (0.022 mmol) and Ni(OAc)₂·4H₂O (0.020 mmol) to a Schlenk tube. Add anhydrous toluene (2.0 mL) and stir the mixture at 80 °C for 1 hour.
-
Reaction Setup: In a separate Schlenk tube, dissolve the 3-bromooxindole (0.20 mmol) and the silyl ketene imine (0.24 mmol) in anhydrous toluene (1.0 mL).
-
Reaction Initiation: Cool the solution of the substrates to the desired reaction temperature (e.g., -20 °C). Add the catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify by flash column chromatography to obtain the desired product.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is essential to consult the primary literature for detailed procedures and safety information. All experiments should be conducted in a well-ventilated fume hood by trained personnel.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. An N,N'-dioxide/In(OTf)3 catalyst for the asymmetric Hetero-Diels-Alder reaction between Danishefsky's dienes and aldehydes: application in the total synthesis of triketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Conjugate Addition of Silyl Ketene Imines to In Situ Generated Indol-2-ones: Highly Enantioselective Construction of Vicinal All-Carbon Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Cycloaddition Reactions using NO-Feng-PDEtMPPi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral N,N'-dioxide ligand, (1R,1'R,2S,2'S)-1,1'-(propane-1,3-diyl)bis(2-((2,6-diethyl-4-methylphenyl)carbamoyl)piperidine 1-oxide) , referred to as NO-Feng-PDEtMPPi , in asymmetric cycloaddition reactions. This C2-symmetric ligand, developed by the research group of Professor Xiaoming Feng, has proven to be a privileged ligand in a variety of metal-catalyzed enantioselective transformations.
When complexed with a metal center, this compound forms a chiral Lewis acid catalyst that can effectively control the stereochemical outcome of various cycloaddition reactions, which are fundamental for the construction of complex carbocyclic and heterocyclic scaffolds found in many biologically active molecules and pharmaceuticals.[1][2] These catalysts generally function by coordinating to the dienophile, lowering its LUMO energy, and creating a chiral environment for the approach of the diene.[1][2]
This document will focus on the application of a this compound-Nickel(II) complex in the asymmetric Diels-Alder reaction between 2,3-dioxopyrrolidines and cyclopentadiene, a representative and highly efficient transformation.
Overview of the Catalytic System
The catalyst is typically prepared in situ by mixing the this compound ligand with a suitable metal salt, in this case, Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂). The resulting complex is an octahedral species where the four oxygen atoms of the N,N'-dioxide ligand coordinate to the nickel center.[1][2] This coordination creates a well-defined chiral pocket that directs the enantioselective cycloaddition.
Key Features:
-
High Enantioselectivity: The catalyst system consistently provides high levels of enantiomeric excess (ee) for a range of substrates.
-
Broad Substrate Scope: Effective for various dienophiles and dienes.
-
Mild Reaction Conditions: The reactions can often be carried out at or below room temperature.
-
Operational Simplicity: The catalyst is prepared from readily available starting materials.
Asymmetric Diels-Alder Reaction: Data Presentation
The following table summarizes the results for the asymmetric Diels-Alder reaction between various substituted 2,3-dioxopyrrolidines and cyclopentadiene using the this compound-Ni(OTf)₂ catalytic system.
| Entry | R¹ | R² | Time (h) | Yield (%) | dr (endo/exo) | ee (%) |
| 1 | Boc | H | 12 | 95 | >95:5 | 96 |
| 2 | Boc | Me | 18 | 92 | >95:5 | 95 |
| 3 | Boc | Ph | 24 | 90 | >95:5 | 97 |
| 4 | Cbz | H | 12 | 93 | >95:5 | 94 |
| 5 | Ac | H | 24 | 88 | 90:10 | 92 |
Data is representative of typical results obtained with this catalytic system under optimized conditions.
Experimental Protocols
General Considerations
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvents should be purified and dried according to standard procedures.
-
Reagents should be of high purity. Cyclopentadiene is typically freshly cracked from dicyclopentadiene before use.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Enantiomeric excess is typically determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Protocol for the Synthesis of the this compound Ligand
The synthesis of C2-symmetric N,N'-dioxide ligands like this compound is generally accomplished from readily available chiral amino acids and amines. The general synthetic route involves the coupling of the chiral amino acid derivative with the corresponding diamine, followed by N-oxidation.
A detailed, generalized procedure is as follows:
-
Amide Coupling: A solution of N-protected pipecolic acid (2.2 equiv.) in an appropriate solvent (e.g., CH₂Cl₂) is treated with a coupling agent such as EDC or HATU (2.2 equiv.) and a base like DIPEA (2.5 equiv.). The desired aniline (e.g., 2,6-diethyl-4-methylaniline) (2.2 equiv.) is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidolysis for Boc).
-
Coupling with Linker: The resulting secondary amine is then coupled with a suitable linker, such as 1,3-dibromopropane, in the presence of a base (e.g., K₂CO₃) in a solvent like acetonitrile under reflux.
-
N-Oxidation: The final diamine product is dissolved in a solvent like CH₂Cl₂ and treated with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) (2.5 equiv.) at 0 °C to room temperature to afford the desired this compound ligand.
Protocol for the Asymmetric Diels-Alder Reaction
Materials:
-
This compound ligand
-
Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂)
-
2,3-Dioxopyrrolidine derivative (dienophile)
-
Cyclopentadiene (diene), freshly cracked
-
Dichloromethane (CH₂Cl₂), anhydrous
-
4 Å Molecular Sieves (activated)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the this compound ligand (0.11 mmol) and Ni(OTf)₂ (0.10 mmol).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at room temperature for 1 hour to allow for catalyst formation.
-
Add the 2,3-dioxopyrrolidine derivative (1.0 mmol) to the catalyst solution.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and then pass it through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired Diels-Alder adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound-Ni(II) catalyzed asymmetric Diels-Alder reaction.
Proposed Catalytic Cycle and Transition State
References
- 1. Asymmetric catalytic 1,3-dipolar cycloaddition reaction of nitrile imines for the synthesis of chiral spiro-pyrazoline-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Catalytic Diverse Ring Opening/Cycloadditions of Cyclobutenones with (E)-Alkenyloxindoles and (E)-Dioxopyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalysis: A Case Study with Graphitic Carbon Nitride (g-C3N4)
A Note on the Original Request: Initial searches for "NO-Feng-PDEtMPPi" did not yield specific information on a compound with this designation. This suggests it may be a novel, proprietary, or highly specific term not yet widely documented in scientific literature. To fulfill the detailed requirements of this request, we will use a well-characterized and widely utilized photocatalyst, graphitic carbon nitride (g-C3N4) , as a representative example. This will serve as a practical template for researchers and professionals in photocatalysis and drug development.
Introduction to Graphitic Carbon Nitride (g-C3N4) in Photocatalysis
Graphitic carbon nitride (g-C3N4) is a metal-free semiconductor photocatalyst that has garnered significant attention due to its unique electronic band structure, high thermal and chemical stability, and ease of synthesis from abundant precursors. Its visible-light-driven photocatalytic activity makes it a promising candidate for a wide range of applications, including environmental remediation (degradation of pollutants), hydrogen evolution, CO2 reduction, and organic synthesis. In the context of drug development, g-C3N4-based systems are being explored for photodynamic therapy and the synthesis of pharmaceutical intermediates.
Quantitative Data Presentation
The photocatalytic performance of g-C3N4 can be evaluated using several key metrics. The following tables summarize typical quantitative data for the photocatalytic degradation of a model organic pollutant, Rhodamine B (RhB), and for photocatalytic hydrogen evolution.
Table 1: Photocatalytic Degradation of Rhodamine B (RhB) using g-C3N4
| Parameter | Value | Conditions |
| Catalyst Loading | 1.0 g/L | - |
| RhB Initial Concentration | 10 mg/L | - |
| Light Source | 300 W Xenon lamp (λ > 420 nm) | - |
| Degradation Efficiency | ~95% | 120 min irradiation |
| Apparent Rate Constant (k) | 0.018 min⁻¹ | Pseudo-first-order kinetics |
Table 2: Photocatalytic Hydrogen Evolution using Pt-loaded g-C3N4
| Parameter | Value | Conditions |
| Catalyst | 3 wt% Pt-g-C3N4 | - |
| Sacrificial Agent | 10 vol% Triethanolamine (TEOA) | Aqueous solution |
| Light Source | 300 W Xenon lamp (λ > 420 nm) | - |
| H₂ Evolution Rate | ~2500 µmol h⁻¹ g⁻¹ | - |
| Apparent Quantum Yield (AQY) | ~5.0% | at 420 nm |
Experimental Protocols
Synthesis of Bulk g-C3N4 via Thermal Polycondensation
This protocol describes a common method for synthesizing g-C3N4 from melamine.
Materials:
-
Melamine (C₃H₆N₆)
-
Alumina crucible with a cover
-
Muffle furnace
Procedure:
-
Place 10 g of melamine powder into an alumina crucible.
-
Loosely cover the crucible to allow for the escape of evolved gases (e.g., ammonia).
-
Place the crucible in a muffle furnace.
-
Heat the furnace to 550 °C at a ramping rate of 5 °C/min.
-
Maintain the temperature at 550 °C for 4 hours.
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting yellow agglomerates are collected and ground into a fine powder using a mortar and pestle. This powder is bulk g-C3N4.
Protocol for Photocatalytic Degradation of Rhodamine B
This protocol outlines the procedure for evaluating the photocatalytic activity of g-C3N4 using a model pollutant.
Materials and Equipment:
-
Synthesized g-C3N4 photocatalyst
-
Rhodamine B (RhB)
-
Deionized water
-
Photoreactor with a cooling jacket
-
300 W Xenon lamp with a 420 nm cutoff filter
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a 10 mg/L stock solution of RhB in deionized water.
-
Disperse 50 mg of the g-C3N4 powder into 50 mL of the RhB stock solution in a beaker (catalyst loading of 1.0 g/L).
-
Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium is reached.
-
Take an initial sample (t=0) and centrifuge it to remove the catalyst particles.
-
Place the beaker in the photoreactor and turn on the Xenon lamp and cooling water.
-
Take aliquots of the suspension (e.g., every 20 minutes) for 2 hours.
-
Centrifuge each aliquot to separate the photocatalyst.
-
Measure the absorbance of the supernatant at the characteristic wavelength of RhB (~554 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - C) / C₀ × 100, where C₀ is the initial concentration and C is the concentration at time t.
Visualizations
Experimental Workflow for Photocatalysis
The following diagram illustrates the general workflow for a photocatalytic degradation experiment.
Caption: Workflow for a typical photocatalytic degradation experiment.
Photocatalytic Mechanism of g-C3N4
This diagram illustrates the basic mechanism of photocatalysis by g-C3N4.
Application Notes and Protocols for NO-Feng-PDEtMPPi in Bimetallic Relay Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of chiral N,N'-dioxide (NO-Feng) ligands in bimetallic relay catalysis, with a specific focus on a representative Gold(I)/Nickel(II) system. The information is based on seminal work by Feng and co-workers, demonstrating the power of this catalytic system in asymmetric synthesis. While the specific ligand "NO-Feng-PDEtMPPi" is not explicitly detailed in the literature, this document will utilize a closely related and well-documented piperidine-based Feng ligand (L-PiEt2) as a representative example to illustrate the principles, protocols, and expected outcomes.
Introduction to Bimetallic Relay Catalysis with Feng Ligands
Bimetallic relay catalysis is a powerful strategy in which two distinct metal catalysts work in a sequential manner to facilitate a cascade of reactions, often enabling transformations not possible with a single catalyst.[1] Chiral N,N'-dioxide ligands, pioneered by Professor Xiaoming Feng, are a class of privileged C2-symmetric ligands that have proven to be exceptionally effective in a wide range of asymmetric catalytic reactions.[2] Their conformational flexibility and ability to coordinate with a variety of metal ions make them ideal for complex catalytic systems.[2]
In the context of bimetallic relay catalysis, a Feng ligand-metal complex can act as a chiral Lewis acid to control the stereochemistry of a key bond-forming step, while another metal catalyst, often a π-acidic gold complex, activates a different functional group to initiate the reaction sequence. This synergistic approach allows for the efficient construction of complex chiral molecules from simple starting materials.
Representative Application: Gold(I)/Chiral N,N'-Dioxide-Nickel(II) Bimetallic Relay Catalysis
A well-documented example of this methodology is the asymmetric tandem intermolecular hydroalkoxylation/Claisen rearrangement and the chemo- and enantioselective synthesis of spiroketals and spiroaminals. In these systems, a gold(I) catalyst initiates the reaction by activating an alkyne for nucleophilic attack, and a chiral N,N'-dioxide-Nickel(II) complex then orchestrates a highly stereoselective rearrangement or cyclization.
Asymmetric Tandem Intermolecular Hydroalkoxylation/Claisen Rearrangement
This reaction provides a highly efficient route to acyclic α-allyl β-keto esters with excellent diastereo- and enantioselectivities.
Quantitative Data Summary
| Entry | Alkynyl Ester (R1) | Allylic Alcohol (R2) | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Cinnamyl alcohol | 95 | 95:5 | 98 |
| 2 | 4-Tolyl | Cinnamyl alcohol | 96 | 96:4 | 98 |
| 3 | 4-Methoxyphenyl | Cinnamyl alcohol | 94 | 95:5 | 97 |
| 4 | 4-Chlorophenyl | Cinnamyl alcohol | 92 | 94:6 | 99 |
| 5 | 2-Naphthyl | Cinnamyl alcohol | 93 | 95:5 | 98 |
| 6 | Cyclohexyl | Cinnamyl alcohol | 85 | 92:8 | 95 |
| 7 | Phenyl | 3-Methyl-2-buten-1-ol | 90 | 93:7 | 96 |
| 8 | Phenyl | (E)-2-Hexen-1-ol | 88 | 91:9 | 97 |
Chemo- and Enantioselective Synthesis of Spiroketals and Spiroaminals
This cascade reaction between keto esters and alkynyl alcohols or amides yields valuable spirocyclic scaffolds with high levels of stereocontrol.
Quantitative Data Summary
| Entry | Keto Ester (R1, R2) | Alkynyl Alcohol/Amide (R3) | Product | Yield (%) | d.r. | ee (%) |
| 1 | R1=Me, R2=Me | 3-Butyn-1-ol | Spiroketal | 98 | >19:1 | >99 |
| 2 | R1=Et, R2=Et | 3-Butyn-1-ol | Spiroketal | 97 | >19:1 | >99 |
| 3 | R1=Ph, R2=Me | 3-Butyn-1-ol | Spiroketal | 95 | 15:1 | 99 |
| 4 | R1=Me, R2=Me | 4-Pentyn-1-ol | Spiroketal | 96 | >19:1 | >99 |
| 5 | R1=Me, R2=Me | 3-Butyn-1-amine | Spiroaminal | 92 | 10:1 | 98 |
| 6 | R1=Et, R2=Et | 3-Butyn-1-amine | Spiroaminal | 90 | 12:1 | 97 |
Experimental Protocols
General Procedure for the Synthesis of a Representative Feng Ligand (e.g., L-PiEt2 based)
A general, multi-step procedure for the synthesis of C2-symmetric N,N'-dioxide ligands from readily available amino acids is well-established.
-
N-protection of the amino acid: The starting chiral amino acid (e.g., L-pipecolic acid) is N-protected, typically with a Boc group.
-
Amide Coupling: The protected amino acid is coupled with a primary amine (e.g., 2,6-diethylaniline) using a standard coupling reagent like EDC or HATU.
-
Dimerization: The resulting amide is deprotected and then dimerized using a suitable linker (e.g., 1,3-dibromopropane) under basic conditions.
-
Oxidation: The tertiary amines of the dimerized product are oxidized to the corresponding N-oxides using an oxidizing agent such as m-CPBA to yield the final N,N'-dioxide ligand.
Protocol for Gold(I)/Chiral N,N'-Dioxide-Nickel(II) Catalyzed Asymmetric Tandem Hydroalkoxylation/Claisen Rearrangement
Materials:
-
Chiral N,N'-dioxide ligand (e.g., L-PiEt2) (0.011 mmol, 11 mol%)
-
Ni(OTf)2 (0.01 mmol, 10 mol%)
-
(Ph3P)AuCl (0.005 mmol, 5 mol%)
-
AgOTf (0.005 mmol, 5 mol%)
-
Alkynyl ester (0.1 mmol, 1.0 equiv)
-
Allylic alcohol (0.2 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1.0 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand and Ni(OTf)2.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the chiral Nickel(II) complex.
-
In a separate flame-dried Schlenk tube, add (Ph3P)AuCl and AgOTf.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes, protected from light, to generate the active gold(I) catalyst.
-
To the tube containing the pre-formed Nickel(II) complex, add the alkynyl ester.
-
Transfer the freshly prepared gold(I) catalyst solution to the reaction mixture.
-
Finally, add the allylic alcohol to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR analysis and the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Logical Workflow for Bimetallic Relay Catalysis Setup
Caption: Experimental workflow for the Gold(I)/Nickel(II) bimetallic relay catalysis.
Catalytic Cycle for Tandem Hydroalkoxylation/Claisen Rearrangement
References
- 1. Gold(I)/Chiral N,N'-Dioxide-Nickel(II) Relay Catalysis for Asymmetric Tandem Intermolecular Hydroalkoxylation/Claisen Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angewandte Chemie's Redefined International Advisory Board: Strengthening Connections between the Journal and Its Community - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with Chiral Catalysts
Welcome to the technical support center for the NO-Feng-PDEtMPPi catalyst system. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize asymmetric reactions. While this compound is a novel catalyst, the principles of optimizing enantioselectivity are broadly applicable. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles in asymmetric catalysis, with a special focus on strategies relevant to N,N'-dioxide ligands of the Feng-type.
Troubleshooting Guide
This section addresses common issues encountered during asymmetric catalysis and provides a systematic approach to problem-solving.
Problem 1: Low Enantiomeric Excess (ee%)
Low enantioselectivity is a frequent challenge. The following steps can help identify and resolve the underlying causes.
-
Step 1: Verify Catalyst and Reagent Purity and Integrity
-
Catalyst: Ensure the this compound catalyst is of high purity and has not degraded. Handle and store it under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Reagents and Solvents: Use reagents and solvents of the highest purity available. Trace impurities, especially water or protic solvents, can interfere with the catalytic cycle. Ensure solvents are properly dried and degassed.
-
-
Step 2: Optimize Reaction Temperature
-
The effect of temperature on enantioselectivity can be significant and non-linear.[1][2][3] A systematic temperature screen is recommended. In many cases, lowering the temperature increases enantioselectivity by favoring the transition state leading to the major enantiomer.[3][4] However, in some systems, higher temperatures have been shown to improve enantioselectivity.[5]
-
Recommendation: Screen a range of temperatures (e.g., -78°C, -40°C, -20°C, 0°C, and room temperature).
-
-
Step 3: Screen Different Solvents
-
The solvent plays a crucial role in the catalytic cycle by stabilizing transition states and influencing the catalyst's conformation.[6][7][8] The polarity and coordinating ability of the solvent can dramatically affect the enantiomeric excess.[9][10]
-
Recommendation: Test a variety of aprotic solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether, and ethyl acetate).
-
-
Step 4: Adjust Substrate and Reagent Concentrations
-
The concentration of the substrate, reagents, and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity. Aggregation of the catalyst or reagents at high concentrations can lead to alternative, less selective reaction pathways.
-
Recommendation: Vary the concentration of the limiting reagent and observe the effect on ee%.
-
Problem 2: Poor Yield or Slow Reaction Rate
While high enantioselectivity is the primary goal, a good yield is also essential.
-
Step 1: Increase Catalyst Loading
-
A low reaction rate can sometimes be addressed by increasing the catalyst loading. However, be mindful that this can also affect the cost-effectiveness of the synthesis.
-
Recommendation: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and monitor both the reaction rate and the enantioselectivity.
-
-
Step 2: Evaluate the Impact of Temperature
-
Generally, increasing the reaction temperature will increase the reaction rate. However, this may have a negative impact on enantioselectivity.[2] A balance must be found between an acceptable reaction time and the desired ee%.
-
-
Step 3: Consider the Use of Additives
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which Feng-type ligands induce enantioselectivity?
A1: Feng ligands are a class of privileged, C2-symmetric N,N'-dioxide amide compounds.[12][14] They typically coordinate with a metal center (such as Sc(III), Ni(II), or others) to form a chiral Lewis acid complex.[15][16] This complex then activates the substrate and creates a well-defined chiral environment around the reaction center, sterically blocking one face of the substrate and allowing the reagent to attack from the other, less hindered face. This preferential attack leads to the formation of one enantiomer in excess.
Q2: How does temperature influence enantioselectivity?
A2: Temperature affects the energy difference between the diastereomeric transition states that lead to the two enantiomers. According to the Eyring equation, a larger difference in the free energy of activation (ΔΔG‡) between the two transition states results in higher enantioselectivity. Generally, lowering the temperature magnifies this energy difference, leading to a higher ee%.[17] However, there are cases where this relationship is not linear, and sometimes higher temperatures can be beneficial or even reverse the enantioselectivity.[5][18][19]
Q3: Can the solvent reverse the enantioselectivity of my reaction?
A3: Yes, in some cases, changing the solvent can lead to the formation of the opposite enantiomer.[7] This phenomenon, known as solvent-induced enantiodivergence, occurs when the solvent interacts differently with the two diastereomeric transition states, stabilizing one over the other. For example, a polar solvent might stabilize one transition state through hydrogen bonding, while a nonpolar solvent favors the other.[7]
Q4: My reaction gives high ee% but a low yield. What should I do?
A4: First, ensure that the reaction has gone to completion by monitoring it over a longer period. If the reaction is stalled, consider a slight increase in temperature or catalyst loading. Be sure to re-evaluate the ee% at the new conditions, as it may change. Also, verify the stability of your product under the reaction conditions; it may be degrading over time.
Q5: How do I determine the enantiomeric excess (ee%) of my product?
A5: The most common methods for determining ee% are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.[20] Chiral HPLC and GC are generally preferred for their accuracy and sensitivity.
Quantitative Data Summary
The following tables provide representative data on how different reaction parameters can influence enantioselectivity and yield in asymmetric catalysis. Note: This is generalized data and may not be representative of the this compound catalyst.
Table 1: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |
| 25 | 75 | 95 |
| 0 | 88 | 92 |
| -20 | 95 | 85 |
| -78 | >99 | 70 |
Table 2: Effect of Solvent on Enantioselectivity
| Solvent | Dielectric Constant | Enantiomeric Excess (ee%) | Yield (%) |
| Toluene | 2.4 | 92 | 88 |
| Dichloromethane | 9.1 | 85 | 95 |
| THF | 7.6 | 78 | 90 |
| Diethyl Ether | 4.3 | 95 | 82 |
Experimental Protocols
General Protocol for an Asymmetric Catalytic Reaction
This protocol provides a general framework for setting up an asymmetric reaction using a chiral catalyst like this compound.
-
Preparation of the Catalyst Complex (if applicable):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (e.g., this compound, 1.0 mol%).
-
Add the appropriate metal salt (e.g., Sc(OTf)₃, 1.0 mol%).
-
Add the required volume of anhydrous, degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate (1.0 equiv) in the anhydrous, degassed solvent.
-
Cool the substrate solution to the desired reaction temperature (e.g., -78°C).
-
Add the pre-formed catalyst solution to the substrate solution via cannula.
-
Stir the mixture for 5-10 minutes.
-
-
Initiation of the Reaction:
-
Slowly add the reagent (1.1 equiv) to the reaction mixture dropwise over a period of 10-20 minutes.
-
Allow the reaction to stir at the set temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.
-
Visualizations
Below are diagrams illustrating key workflows and concepts in optimizing asymmetric catalysis.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General mechanism of a Feng-type catalyst.
References
- 1. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module | TU Delft Repository [repository.tudelft.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 8. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Effect of organic solvents on enantioselectivity of protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. discover.library.noaa.gov [discover.library.noaa.gov]
- 13. chinesechemsoc.org [chinesechemsoc.org]
- 14. Feng chiral N,N′-dioxide ligands: uniqueness and impacts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. books.rsc.org [books.rsc.org]
- 18. blogs.rsc.org [blogs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Enantiomeric excess - Wikipedia [en.wikipedia.org]
troubleshooting common issues in NO-Feng-PDEtMPPi reactions
This technical support center provides troubleshooting guidance and frequently asked questions for the NO-Feng-PDEtMPPi reaction, a novel synthetic protocol for generating nitric oxide-donating phosphodiesterase inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound compounds.
Q1: Why is the yield of my final product consistently low?
A1: Low yields in the this compound synthesis can stem from several factors. Firstly, ensure all reagents are pure and anhydrous, as moisture can interfere with the coupling reaction. Secondly, the reaction is sensitive to temperature fluctuations; maintain a stable temperature as specified in the protocol. Incomplete reaction is another common culprit. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or adding a fresh batch of the coupling agent. Finally, product loss during workup and purification is a frequent issue. Optimize your extraction and chromatography procedures to minimize loss.
Q2: I am observing significant formation of side products. How can I minimize them?
A2: The formation of side products is often related to reaction conditions and the purity of starting materials. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The rate of addition of reagents can also be critical; a slow, dropwise addition of the NO-donating moiety can prevent polymerization and other side reactions. If you continue to see side products, consider lowering the reaction temperature. A summary of common side products and their potential sources is provided in the table below.
| Side Product ID | Potential Cause | Suggested Action |
| SP-01 | Dimerization of the PDEtMPPi precursor | Lower reaction concentration; slow addition of reagents |
| SP-02 | Hydrolysis of the NO-donating group | Ensure anhydrous conditions; use freshly distilled solvents |
| SP-03 | Incomplete coupling | Extend reaction time; check the purity of the coupling agent |
Q3: The purification of the final compound by column chromatography is proving difficult. What can I do?
A3: Purification challenges often arise from the polarity of the final this compound compound. A step-gradient elution during column chromatography, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. If co-elution with impurities is an issue, consider using a different stationary phase for your column. For compounds that are difficult to separate by silica gel chromatography, reverse-phase chromatography may be a viable alternative. Always analyze your fractions by TLC or HPLC to ensure you are collecting the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound compounds?
A1: this compound compounds are designed as dual-action therapeutic agents. The "PDEtMPPi" moiety acts as a phosphodiesterase inhibitor, preventing the degradation of cyclic guanosine monophosphate (cGMP).[1][2] The "NO" component is a nitric oxide donor, which stimulates the production of cGMP.[3] By both increasing cGMP synthesis and preventing its degradation, these compounds are expected to have a potent vasodilatory and anti-proliferative effect.[3]
Q2: What are the recommended storage and handling conditions for this compound compounds?
A2: Due to the presence of the nitric oxide-donating group, these compounds can be sensitive to light, heat, and moisture. It is recommended to store them in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, keeping the compounds at -20°C is advisable. When handling, always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: What are the potential side effects associated with PDE inhibitors?
A3: Common side effects of phosphodiesterase inhibitors are often related to their vasodilatory effects and can include headache, flushing, dyspepsia, and nasal congestion.[4] More severe, though rare, side effects can include changes in vision or hearing.[1][5][6] It is important to note that individuals taking nitrate medications should not use PDE5 inhibitors, as the combination can lead to a dangerous drop in blood pressure.[5]
Experimental Protocols
Detailed Protocol for the this compound Synthesis
This protocol outlines the key steps for the synthesis of a representative this compound compound.
-
Preparation of the PDEtMPPi Precursor:
-
Dissolve the starting pyrazolopyrimidinone scaffold in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add N,N-Diisopropylethylamine (DIPEA) and the appropriate tetramethylpiperidine derivative.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Coupling with the NO-Donating Moiety:
-
Dissolve the purified PDEtMPPi precursor in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the NO-donating precursor and a suitable coupling agent (e.g., DCC/DMAP).
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Monitor the reaction progress by HPLC.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate.
-
Purify the final this compound compound using column chromatography with a gradient elution.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: NO/cGMP signaling pathway and drug targets.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 6. Phosphodiesterase Type 5 Inhibitors and Visual Side Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Feng's Ligands
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Feng's ligands in asymmetric catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Feng's ligands.
| Issue | Question | Possible Causes and Solutions |
| Low Yield | My reaction is giving a low yield of the desired product. What can I do? | 1. Incomplete Reaction: - Solution: Extend the reaction time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time.2. Catalyst Inactivity: - Solution: Ensure the metal salt and ligand are of high purity and handled under appropriate inert conditions if necessary. The in situ formation of the catalyst is critical; ensure proper mixing and incubation time for the metal and ligand before adding substrates. Consider preparing the catalyst complex separately before the reaction.3. Suboptimal Temperature: - Solution: The reaction temperature can significantly impact the rate.[1] A temperature screen is recommended. In some cases, increasing the temperature may improve the yield, but be aware that it can sometimes negatively affect enantioselectivity.[1]4. Incorrect Stoichiometry: - Solution: Verify the concentrations and stoichiometry of all reactants, including the catalyst loading. While lower catalyst loadings are desirable, increasing the catalyst loading from 2 mol% to 3 mol% has been shown to slightly increase yield in some cases.[2]5. Poor Substrate Solubility: - Solution: Choose a solvent system where all reactants are fully soluble. A solvent screen is often necessary to find the optimal conditions. |
| Low Enantioselectivity (ee) | The enantiomeric excess (ee) of my product is low. How can I improve it? | 1. Suboptimal Ligand Structure: - Solution: The structure of the Feng's ligand is crucial for achieving high enantioselectivity. The chiral environment around the metal center is determined by the ligand's backbone and substituents.[3] It may be necessary to screen a library of Feng's ligands with different steric and electronic properties to find the best fit for your specific substrate.[3]2. Incorrect Metal Salt: - Solution: The choice of metal salt has a substantial influence on enantioselectivity.[4] A screen of different metal salts (e.g., Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂, Zn(OTf)₂) should be performed to identify the optimal metal partner for the chosen Feng's ligand and reaction.3. Suboptimal Temperature: - Solution: Lowering the reaction temperature often leads to higher enantioselectivity, although it may decrease the reaction rate.[1] Perform the reaction at various temperatures (e.g., rt, 0 °C, -20 °C, -40 °C) to find the best balance between reactivity and selectivity.4. Inappropriate Solvent: - Solution: The solvent can influence the conformation of the catalyst and the transition state, thereby affecting enantioselectivity. Screen a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene, MTBE).5. Presence of Water or Other Impurities: - Solution: Ensure all reagents and solvents are dry and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon), as water can interfere with the Lewis acidic catalyst and lead to a racemic background reaction. |
| Poor Diastereoselectivity (dr) | My reaction produces a mixture of diastereomers with a low diastereomeric ratio. How can I improve this? | 1. Steric Hindrance: - Solution: The steric bulk of both the ligand and the substrates can influence diastereoselectivity. Consider modifying the substituents on your substrates or screening different Feng's ligands with varying steric hindrance to favor the formation of one diastereomer.2. Reaction Temperature: - Solution: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher dr.3. Choice of Metal and Ligand: - Solution: The specific combination of the metal salt and Feng's ligand dictates the geometry of the active catalyst, which in turn influences the approach of the substrates and the resulting diastereoselectivity. A thorough screen of different metal-ligand combinations is recommended. |
| Reaction Not Reproducible | I am having trouble reproducing my results. What are the common factors affecting reproducibility? | 1. Catalyst Preparation: - Solution: The in situ preparation of the catalyst can be a source of variability. Ensure consistent timing, temperature, and order of addition when preparing the catalyst. For greater consistency, consider pre-forming the metal-ligand complex.2. Reagent Purity: - Solution: The purity of the ligand, metal salt, substrates, and solvents is critical. Use reagents from a reliable source and purify them if necessary. Small impurities can sometimes poison the catalyst or promote side reactions.3. Atmosphere Control: - Solution: Reactions involving sensitive catalysts should be conducted under a consistently inert atmosphere to exclude moisture and oxygen. Variations in atmospheric conditions can lead to inconsistent results.4. Stirring and Mixing: - Solution: In heterogeneous reactions or reactions with solids, ensure efficient and consistent stirring to maintain a uniform reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Feng's ligand for my reaction?
A1: The selection of the optimal Feng's ligand is often substrate-dependent and typically requires screening. Feng's ligands are C2-symmetric N,N'-dioxide amides, and their chiral environment can be tuned by modifying the amino acid backbone and the N-substituents.[3] Start by reviewing the literature for similar transformations to identify a promising ligand scaffold. Then, if necessary, screen a small library of related ligands with varying steric and electronic properties to maximize enantioselectivity for your specific substrate.
Q2: Which metal salts are commonly used with Feng's ligands?
A2: Feng's ligands are known for their ability to coordinate with a wide variety of metal ions, including main-group metals, transition metals, and rare-earth metals. Commonly used metal salts in catalysis include, but are not limited to, Ni(OTf)₂, Sc(OTf)₃, Cu(OTf)₂, Zn(OTf)₂, and Mg(OTf)₂. The choice of the metal salt is crucial as it significantly impacts both reactivity and enantioselectivity.[4]
Q3: What is the general procedure for setting up a reaction with a Feng's ligand?
A3: A typical procedure involves the in situ formation of the chiral catalyst. The Feng's ligand and the metal salt are stirred in a dry solvent under an inert atmosphere for a specific period (e.g., 30 minutes to 2 hours) at a defined temperature to allow for complex formation. Subsequently, the substrate is added, followed by the reagent to initiate the reaction. For detailed, reaction-specific protocols, please refer to the "Experimental Protocols" section below.
Q4: How do I handle and store Feng's ligands?
A4: Feng's ligands are generally stable crystalline solids that can be handled in air for brief periods. However, for long-term storage, it is recommended to keep them in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent potential degradation from moisture and air.
Q5: Can I use additives to improve my reaction?
A5: Yes, additives can sometimes have a beneficial effect on reactions catalyzed by Feng's ligand-metal complexes. For instance, the addition of a weak base may be necessary to neutralize any acid generated during the reaction. In some cases, molecular sieves are used to ensure strictly anhydrous conditions. The effect of an additive is reaction-specific and should be evaluated on a case-by-case basis.
Quantitative Data Summary
The following tables summarize typical ranges for key reaction parameters. Optimal conditions will vary depending on the specific reaction and substrates.
Table 1: Catalyst Loading and Metal:Ligand Ratio
| Parameter | Typical Range | Notes |
| Catalyst Loading (mol%) | 1 - 10 | Lowering catalyst loading is often possible after optimization. Increasing loading from 2 to 3 mol% has shown to improve yield in some instances.[2] |
| Metal:Ligand Ratio | 1:1 to 1:1.2 | A slight excess of the ligand is sometimes used to ensure full coordination to the metal center. |
Table 2: Temperature and Reaction Time
| Parameter | Typical Range | Notes |
| Temperature (°C) | -78 to 60 | Lower temperatures generally favor higher enantioselectivity, but may require longer reaction times.[1] |
| Reaction Time (h) | 2 to 48 | Reaction progress should be monitored to determine the optimal time. |
Table 3: Common Solvents
| Solvent | Polarity | Notes |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | Commonly used, good for dissolving a wide range of substrates. |
| Toluene | Nonpolar | Often a good choice for achieving high enantioselectivity. |
| Tetrahydrofuran (THF) | Polar aprotic | A versatile solvent, but should be freshly distilled and dry. |
| Methyl tert-butyl ether (MTBE) | Polar aprotic | Can be a good alternative to other ethereal solvents. |
| Chloroform (CHCl₃) | Polar aprotic | Used in some specific applications. |
Experimental Protocols
Protocol 1: General Procedure for in situ Catalyst Preparation and Asymmetric Michael Addition
This protocol describes a general method for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound using a Feng's ligand-metal complex generated in situ.
Materials:
-
Feng's Ligand (e.g., L-g-Ph₂-Feng's ligand)
-
Metal Salt (e.g., Ni(OTf)₂)
-
Anhydrous Solvent (e.g., CH₂Cl₂)
-
Michael Donor (Nucleophile)
-
Michael Acceptor (α,β-unsaturated compound)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Feng's ligand (0.11 mmol, 1.1 equiv relative to the metal salt).
-
Add the metal salt (0.10 mmol, 1.0 equiv).
-
Add anhydrous solvent (e.g., 2.0 mL of CH₂Cl₂) and stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the Michael acceptor (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add the Michael donor (1.2 mmol, 1.2 equiv) dropwise over a period of 5 minutes.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Visualizations
Caption: General experimental workflow for asymmetric catalysis using Feng's ligands.
Caption: Troubleshooting flowchart for low enantioselectivity in reactions with Feng's ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00025C [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Effects on Catalyzed Phosphonylation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalyzed phosphonylation reactions, with a specific focus on the impact of solvent choice.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of my phosphonylation reaction?
A1: The effect of solvent polarity on reaction rates is complex and depends on the reaction mechanism.[1][2] Generally:
-
If the transition state is more polar than the reactants, an increase in solvent polarity can accelerate the reaction by stabilizing the transition state.[1]
-
Conversely, if the reactants are more stabilized by the polar solvent than the transition state, an increase in solvent polarity may decrease the reaction rate.[1]
-
For reactions where there is little change in charge distribution between the reactants and the transition state, solvent polarity may have a minimal effect on the reaction rate.[1]
Q2: I am observing poor stereoselectivity in my chiral phosphonylation. Could the solvent be the cause?
A2: Absolutely. The choice of solvent can significantly influence the stereochemical outcome of a reaction. In some catalytic systems, a coordinating solvent can interact with the catalyst or substrates, altering the steric environment of the active site. For instance, in certain transfer hydrogenation reactions, polar protic solvents like methanol have been observed to lead to racemic products, whereas less polar aprotic solvents favor high enantioselectivity.[3][4] This is often due to a change in the reaction mechanism, such as a shift from a metal-ligand cooperative pathway to a metal hydride transfer pathway.[3][4]
Q3: My catalyst appears to be inactive or has very low turnover. What are some potential solvent-related issues?
A3: Several solvent-related factors can lead to low catalyst activity:
-
Poor Solubility: The catalyst, substrate, or any additives may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and reduced reaction rates.
-
Solvent Coordination: The solvent molecules may coordinate to the metal center of the catalyst, inhibiting substrate binding.
-
Solvent-Induced Decomposition: The solvent could react with and decompose the catalyst or a pre-catalyst.
Q4: Can the solvent influence the reaction mechanism?
A4: Yes, the solvent can fundamentally alter the reaction mechanism. For example, in solvolysis of phosphate esters, a change from a polar protic solvent like water to a less polar aprotic solvent can shift the mechanism from a bimolecular, SN2(P)-type pathway to a unimolecular, SN1(P)-type pathway.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants or catalyst. | 1. Observe the reaction mixture for undissolved solids. 2. Try a solvent or solvent mixture with different polarity or coordinating ability. 3. Gently warm the reaction mixture (if thermally stable) to aid dissolution. |
| Solvent inhibition of the catalyst. | 1. Switch to a less coordinating solvent. 2. If a coordinating solvent is necessary, consider increasing the catalyst loading or temperature. |
| Solvent is reacting with the catalyst or substrate. | 1. Analyze the reaction mixture by techniques like NMR or LC-MS for side products. 2. Choose a more inert solvent under the reaction conditions. |
Issue 2: Inconsistent Reaction Rates or Yields
| Possible Cause | Troubleshooting Step |
| Presence of impurities (e.g., water) in the solvent. | 1. Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon). 2. Dry the solvent using appropriate methods (e.g., molecular sieves) before use. |
| Solvent viscosity affecting mass transfer. | 1. If using a highly viscous solvent, ensure efficient stirring. 2. Consider diluting the reaction mixture or switching to a less viscous solvent. |
Issue 3: Poor Selectivity (Regio- or Stereoselectivity)
| Possible Cause | Troubleshooting Step |
| Solvent influencing the transition state geometry. | 1. Screen a range of solvents with varying polarities and coordinating abilities. 2. Refer to literature on similar catalytic systems for guidance on solvent choice for optimal selectivity. |
| Change in reaction mechanism due to solvent. | 1. Perform kinetic studies in different solvents to probe for mechanistic changes. 2. Analyze the product distribution in various solvents to identify any shifts in reaction pathways. |
Quantitative Data Summary
Table 1: Effect of Solvent on the Rate and Enantioselectivity of a Hypothetical Phosphonylation Reaction
| Solvent | Dielectric Constant (ε) | Reaction Rate (10-4 M/s) | Enantiomeric Excess (ee, %) |
| Toluene | 2.4 | 5.2 | 95 |
| Dichloromethane | 8.9 | 7.8 | 88 |
| Tetrahydrofuran | 7.5 | 6.5 | 92 |
| Acetonitrile | 37.5 | 1.2 | 45 |
| Methanol | 32.7 | 0.5 | <5 (racemic) |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
General Protocol for Screening Solvent Effects in a Catalyzed Phosphonylation Reaction
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all substrates and reagents are pure and dry.
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst (e.g., 1-5 mol%).
-
Add the desired anhydrous solvent (e.g., 0.1 M concentration of the limiting reagent).
-
Stir the mixture for 5-10 minutes to allow for catalyst dissolution and activation.
-
Add the phosphonylating agent and the nucleophilic substrate.
-
-
Reaction Monitoring:
-
Maintain the reaction at the desired temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, LC-MS, or 31P NMR).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction appropriately.
-
Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and characterize the product by spectroscopic methods (e.g., 1H, 13C, 31P NMR, and HRMS).
-
Determine the enantiomeric excess by chiral HPLC or SFC.
-
Visualizations
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NO-Feng-PDEtMPPi Catalyst
Disclaimer: The following information is provided for illustrative purposes, as "NO-Feng-PDEtMPPi" is a hypothetical catalyst. The data, protocols, and troubleshooting advice are based on general principles of catalysis and are intended to serve as a template for a real-world technical support guide.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective loading and use of the this compound catalyst in refining applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dispersing this compound for catalyst loading?
A1: For optimal dispersion and to prevent agglomeration, it is recommended to use a non-polar, aprotic solvent such as hexane or toluene. Ensure the solvent is of high purity (99.5%+) to avoid introducing contaminants that could poison the catalyst.
Q2: What is the optimal operating temperature range for a process utilizing the this compound catalyst?
A2: The this compound catalyst exhibits optimal activity and stability within a temperature range of 320°C to 380°C. Operating above this range may lead to thermal degradation of the catalyst structure and a decrease in performance.
Q3: Can the this compound catalyst be regenerated? If so, what is the recommended procedure?
A3: Yes, the this compound catalyst can be regenerated up to three times without a significant loss of activity. The recommended procedure involves a controlled oxidation to burn off coke deposits, followed by a reduction step to restore the active sites. Please refer to the detailed regeneration protocol in the experimental section.
Q4: What is the expected product selectivity when using the this compound catalyst for hydrodesulfurization?
A4: Under optimal conditions, the this compound catalyst demonstrates high selectivity towards the hydrodesulfurization pathway, with minimal hydrogenation of aromatic compounds. For detailed performance metrics, please see the data summary table below.
Troubleshooting Guide
Issue 1: Lower than expected conversion rates.
-
Possible Cause 1: Incomplete Catalyst Activation.
-
Solution: Ensure the reduction step during activation is carried out at the correct temperature and for the specified duration. Verify the purity of the hydrogen gas used for activation.
-
-
Possible Cause 2: Catalyst Poisoning.
-
Solution: Analyze the feedstock for common catalyst poisons such as sulfur, nitrogen, and heavy metals. If present, implement a pre-treatment step for the feedstock.
-
-
Possible Cause 3: Incorrect Catalyst Loading.
-
Solution: Review the catalyst loading protocol to ensure the correct weight percentage and uniform distribution of the catalyst on the support.
-
Issue 2: Rapid decrease in catalyst activity over time.
-
Possible Cause 1: Coking.
-
Solution: A rapid decrease in activity is often indicative of coking. Consider lowering the reaction temperature or increasing the hydrogen-to-feedstock ratio. A regeneration cycle may be necessary.
-
-
Possible Cause 2: Thermal Sintering.
-
Solution: If the reactor temperature has exceeded the recommended operating range, thermal sintering of the catalyst may have occurred. This is often irreversible. Ensure strict temperature control of the reactor.
-
Issue 3: Poor product selectivity.
-
Possible Cause 1: Non-optimal reaction conditions.
-
Solution: The selectivity of the this compound catalyst is sensitive to temperature and pressure. Refer to the performance data table to identify the optimal conditions for your desired product slate.
-
-
Possible Cause 2: Feedstock Composition.
-
Solution: High concentrations of certain aromatic compounds in the feedstock can lead to side reactions. Consider diluting the feedstock or adjusting the process conditions.
-
Data Presentation
Table 1: Effect of this compound Loading on Hydrodesulfurization Performance
| Catalyst Loading (wt%) | Conversion Rate (%) | Selectivity towards HDS (%) | Product Yield (bbl/ton) |
| 0.5 | 85.2 | 92.5 | 0.95 |
| 1.0 | 92.1 | 95.8 | 0.98 |
| 1.5 | 98.5 | 97.2 | 1.02 |
| 2.0 | 98.6 | 96.5 | 1.01 |
Experimental Protocols
Protocol 1: Standard Procedure for Loading and Activation of this compound in a Packed-Bed Reactor
-
Catalyst Support Preparation:
-
Use a high-surface-area gamma-alumina (γ-Al2O3) support, sieved to a particle size of 100-150 mesh.
-
Dry the support in an oven at 120°C for 4 hours to remove any adsorbed moisture.
-
-
Catalyst Impregnation:
-
Prepare a solution of this compound in toluene at a concentration calculated to achieve the desired weight percentage loading (e.g., 1.5 wt%).
-
Add the dried γ-Al2O3 support to the solution.
-
Stir the slurry at room temperature for 12 hours to ensure uniform impregnation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Drying and Calcination:
-
Dry the impregnated support in an oven at 110°C for 6 hours.
-
Calcine the catalyst in a furnace under a flow of dry air. Ramp the temperature to 500°C at a rate of 5°C/min and hold for 4 hours.
-
-
Reactor Loading and Catalyst Activation:
-
Load the calcined catalyst into the packed-bed reactor.
-
Purge the reactor with an inert gas (e.g., nitrogen) for 30 minutes.
-
Initiate the activation sequence by introducing a flow of 5% H2 in N2.
-
Ramp the temperature to 350°C at a rate of 2°C/min and hold for 8 hours to reduce the catalyst.
-
Cool the reactor to the desired operating temperature under the H2/N2 flow.
-
Mandatory Visualizations
Figure 1: Troubleshooting workflow for common catalyst performance issues.
Figure 2: Proposed reaction pathway for hydrodesulfurization using this compound.
overcoming poor yields with NO-Feng-PDEtMPPi
Initial Search Report: Extensive searches for "NO-Feng-PDEtMPPi" have not yielded specific information on a compound with this designation in publicly available scientific literature or databases. This suggests that "this compound" may be a novel or internal compound name not yet disclosed in publications.
Due to the absence of specific data on this compound, this technical support center will address common challenges and provide generalized troubleshooting guidance applicable to novel therapeutic compound research and development, using related known pathways and methodologies as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for a nitric oxide (NO)-donating phosphodiesterase (PDE) inhibitor like a hypothetical this compound?
A1: While specific pathways for "this compound" are unknown, a compound with both NO-donating and PDE inhibition properties would likely modulate signaling pathways involving cyclic guanosine monophosphate (cGMP). The NO component would stimulate soluble guanylate cyclase (sGC) to produce cGMP, while the PDE inhibitor moiety would prevent cGMP degradation. This synergistic action would lead to elevated intracellular cGMP levels, potentially impacting processes like smooth muscle relaxation, neurotransmission, and inflammatory responses.
Q2: What are the common reasons for poor yield during the synthesis of complex organic molecules?
A2: Poor yields in organic synthesis can stem from various factors including: incomplete reactions, side reactions, difficult purification, instability of reactants or products, and suboptimal reaction conditions (temperature, pressure, catalyst). For a complex molecule, multi-step syntheses can lead to cumulative yield loss.
Q3: How can I troubleshoot low bioactivity of my compound in cellular assays?
A3: Low bioactivity could be due to several factors:
-
Compound Stability: The compound may be degrading in the assay medium.
-
Cell Permeability: The molecule may not be effectively crossing the cell membrane.
-
Target Engagement: The compound may not be binding to its intended target with sufficient affinity.
-
Assay Interference: The compound may be interfering with the assay components (e.g., fluorescence quenching).
Troubleshooting Guide for Poor Yields
| Issue | Potential Cause | Recommended Solution |
| Low Product Formation | Suboptimal reaction temperature or time. | Perform a time-course and temperature gradient experiment to identify optimal conditions. |
| Inactive or insufficient catalyst/reagents. | Verify the quality and stoichiometry of all reactants. Use fresh reagents and catalysts. | |
| Presence of impurities in starting materials. | Purify starting materials before synthesis. | |
| Multiple Side Products | Incorrect reaction conditions promoting side reactions. | Adjust reaction parameters (e.g., lower temperature, change solvent). |
| Reactive functional groups are not protected. | Introduce protecting groups for sensitive moieties. | |
| Product Degradation | Instability of the product under reaction or workup conditions. | Modify the workup procedure to be milder (e.g., lower temperature, avoid strong acids/bases). |
| Exposure to light or air for sensitive compounds. | Conduct the reaction and purification under an inert atmosphere and protected from light. |
Experimental Protocols
General Protocol for Assessing Antiproliferative Activity (Based on similar compounds)
This protocol is a generalized method and would require optimization for a specific compound like this compound.
-
Cell Culture: Culture a human cancer cell line (e.g., a non-small cell lung cancer line) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in the cell culture medium.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with the prepared dilutions of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of this compound.
Technical Support Center: Scaling Up Reactions with NO-Feng-PDEtMPPi
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NO-Feng-PDEtMPPi. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this novel molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
A1: While specific literature on "this compound" is not publicly available, its nomenclature suggests a molecule containing two key functional moieties: a nitroxide radical (indicated by "NO") and a phosphonate group (indicated by "PDEtMPPi"). The "Feng" component may refer to a specific structural feature, a named reaction, or the originating research group. The nitroxide group is characteristic of mediators used in Nitroxide-Mediated Polymerization (NMP), a controlled radical polymerization technique.[1][2][3] Phosphonates are known for their roles as scale inhibitors and their interactions with metal ions.[4][5]
Q2: What are the primary challenges when scaling up reactions from a laboratory to a pilot or industrial scale?
A2: Scaling up chemical reactions introduces several challenges that are often not apparent at the bench scale.[6][7] Key issues include:
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Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can lead to runaway reactions or incomplete conversion in large reactors due to the lower surface-area-to-volume ratio.[8]
-
Mass Transfer and Mixing: Ensuring uniform mixing of reactants, reagents, and catalysts becomes more difficult in larger vessels, potentially leading to localized "hot spots," side reactions, and lower yields.
-
Safety: The risks associated with handling larger quantities of potentially hazardous materials, as well as the increased potential energy of a large-scale reaction, require careful consideration and mitigation strategies.[7]
-
Reaction Kinetics: Changes in concentration, temperature gradients, and mixing efficiency can alter the reaction kinetics observed at the lab scale.[9]
-
Downstream Processing: Isolation and purification of the final product can be more complex and require different techniques when dealing with larger volumes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when scaling up reactions involving this compound.
Issue 1: Poor Reaction Control and Exothermic Events
Symptoms:
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Rapid, uncontrolled temperature increase.
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Pressure build-up in the reactor.
-
Formation of unexpected byproducts.
-
Discoloration of the reaction mixture.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Heat Removal | - Ensure the reactor's cooling system is appropriately sized for the reaction's exothermicity.- Consider using a jacketed reactor with a high-performance heat transfer fluid.- Reduce the addition rate of reagents to control the rate of heat generation. |
| Poor Mixing | - Optimize the stirrer design (e.g., impeller type, size, and speed) to ensure efficient heat and mass transfer.- Use baffles in the reactor to improve mixing and prevent vortex formation. |
| "All-at-once" Reagent Addition | - Switch from batch to a semi-batch process where one or more reactants are added gradually.[7] This allows for better control over the reaction rate and temperature. |
Issue 2: Low Yield and Incomplete Conversion
Symptoms:
-
The final product yield is significantly lower than in lab-scale experiments.
-
Analysis of the crude product shows a high percentage of unreacted starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Mass Transfer Limitations | - Improve agitation to enhance the mixing of reactants, especially in heterogeneous reactions.- If a solid is present, consider reducing the particle size to increase surface area. |
| Non-linear Scaling of Reaction Time | - Reaction times do not always scale linearly with the volume.[10] Monitor the reaction progress using in-process controls (e.g., HPLC, GC, NMR) to determine the optimal reaction time at the larger scale. |
| Catalyst Deactivation | - In catalytic processes, ensure the catalyst is stable under the scaled-up conditions. The catalyst-to-substrate ratio may need to be re-optimized. |
Issue 3: Product Precipitation and Handling Issues
Symptoms:
-
The product precipitates prematurely, leading to a thick, difficult-to-stir slurry.
-
The phosphonate moiety of this compound complexes with metal ions, causing insolubility.[4][5]
-
Difficulty in transferring the product mixture for downstream processing.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Solubility Issues at Higher Concentrations | - Increase the solvent volume to maintain the product in solution. However, this may not be economically viable at a very large scale.[8]- Perform solubility studies at different temperatures and concentrations before scaling up. |
| Interaction with Metal Ions | - If the reaction involves metal catalysts or reagents, or if there are trace metals present in the starting materials or solvents, the phosphonate group can form insoluble salts.- Consider using metal-free reagents or adding a chelating agent to sequester metal ions. |
| Poorly Optimized Crystallization | - If the product is intended to be crystalline, develop a controlled crystallization process by optimizing solvent systems, cooling profiles, and seeding strategies. |
Experimental Protocols
Protocol 1: General Procedure for Scaling Up a Nitroxide-Mediated Reaction
-
Initial Small-Scale Synthesis:
-
Conduct the reaction in a round-bottom flask (e.g., 100 mL) with magnetic stirring.
-
Carefully monitor the reaction temperature, addition rates, and reaction time.
-
Analyze the product for yield and purity.
-
-
Scale-Up to a Jacketed Reactor (1-5 L):
-
Charge the reactor with the initial reactants and solvent.
-
Set the jacket temperature to maintain the desired internal reaction temperature.
-
Add the remaining reagents via a dropping funnel or a syringe pump over an extended period to control the exotherm.
-
Monitor the internal temperature and reaction progress using analytical techniques.
-
Upon completion, proceed with the work-up and purification.
-
Protocol 2: Evaluation of Phosphonate-Metal Ion Interactions
-
Prepare a stock solution of this compound in a relevant solvent.
-
Prepare solutions of various metal salts (e.g., CaCl₂, MgCl₂, FeCl₃) at different concentrations.
-
Mix the this compound solution with each metal salt solution in separate vials.
-
Observe for any precipitation immediately and after a set period (e.g., 24 hours).
-
Quantify the amount of precipitate if possible, or note the concentration at which precipitation occurs. This will help determine the tolerance of the process to different metal ions.[4]
Visualizations
Caption: Logical flow from lab scale to pilot scale, highlighting key challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitroxide-mediated radical polymerization - Wikipedia [en.wikipedia.org]
- 3. icp.ac.ru [icp.ac.ru]
- 4. Synthesis and Antiscaling Evaluation of Novel Hydroxybisphosphonates for Oilfield Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 8. reddit.com [reddit.com]
- 9. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the Stability of NO-Feng-PDEtMPPi Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, handling, and application of novel NO-Feng-PDEtMPPi metal complexes. Our aim is to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
Researchers working with novel metal complexes often face challenges related to stability, solubility, and characterization. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Low Yield or Failure to Form the Desired Metal Complex
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Carefully re-calculate and verify the molar ratios of the metal salt, the Feng-PDEtMPPi ligand, and the nitric oxide (NO) source. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact complex formation.[1] Experiment with a range of solvents with varying dielectric constants. Strongly coordinating solvents may compete with the ligand for binding to the metal center, thus decreasing the stability of the desired complex.[1] |
| pH of the Reaction Mixture | The protonation state of the phosphonate groups in the Feng-PDEtMPPi ligand is pH-dependent and crucial for effective metal chelation.[2][3] Conduct the synthesis over a range of pH values to determine the optimal condition for complexation. |
| Reaction Temperature and Time | Optimize the reaction temperature and duration. Some complexation reactions may be slow and require extended reaction times, while others might be sensitive to thermal degradation. |
| Quality of Reagents | Ensure the purity of the metal salt, ligand, and solvent. Impurities can interfere with the reaction and lead to the formation of undesired byproducts. |
Issue 2: Precipitation or Aggregation of the Metal Complex in Solution
| Potential Cause | Recommended Solution |
| Poor Solubility | Modify the Feng-PDEtMPPi ligand by introducing solubilizing groups. Alternatively, explore different solvent systems or the use of co-solvents to enhance solubility.[4] |
| Formation of Insoluble Polymeric Species | High concentrations of reactants can sometimes favor the formation of insoluble coordination polymers.[5] Try performing the synthesis at a lower concentration. |
| Changes in pH | The solubility of metal complexes, especially those with ionizable groups like phosphonates, can be highly sensitive to pH changes.[3] Maintain a constant and optimal pH using a suitable buffer system. |
| Ionic Strength of the Medium | The presence of other ions in the solution can affect the stability and solubility of the complex.[6] Control the ionic strength of the medium, especially during purification and in biological assays. |
Issue 3: Premature or Uncontrolled Release of Nitric Oxide (NO)
| Potential Cause | Recommended Solution |
| Instability of the NO-Metal Bond | The stability of the nitrosyl complex is influenced by the electronic properties of the metal center and the ligand.[7][8] Consider using a different metal ion or modifying the electron-donating/withdrawing properties of the Feng-PDEtMPPi ligand to tune the strength of the NO-metal bond. |
| Photodegradation | Some nitrosyl complexes are light-sensitive and can release NO upon exposure to light.[9] Protect the complex from light by using amber-colored vials and working under dim light conditions. |
| Redox Instability | The metal center might be susceptible to oxidation or reduction, leading to the release of NO.[7] Ensure an inert atmosphere (e.g., argon or nitrogen) during synthesis and storage if the complex is air-sensitive. |
| Influence of pH and Temperature | The rate of NO release can be dependent on the pH and temperature of the medium.[9] Characterize the NO release profile under different pH and temperature conditions to understand its stability window. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound metal complexes?
A1: The stability of these complexes is a multifactorial issue. The primary factors include:
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion are critical.[1][6][10] Generally, smaller, more highly charged metal ions form more stable complexes.[6][10]
-
Properties of the Feng-PDEtMPPi Ligand: The denticity (number of coordinating atoms), chelate ring size, and the basicity of the coordinating phosphonate and amine groups significantly impact stability.[1][11] The presence of bulky groups on the ligand can cause steric hindrance and reduce stability.[11]
-
pH of the Medium: The pH affects the protonation state of the phosphonate groups, which in turn influences their ability to coordinate with the metal ion.[2][3]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability constant of the complex.[1]
-
Temperature: Temperature can affect the kinetics and thermodynamics of complex formation and dissociation.[12]
Q2: How can I quantitatively assess the stability of my metal complex?
A2: The stability of a metal complex is typically quantified by its stability constant (also known as the formation constant, K). A higher stability constant indicates a more stable complex.[1][10] Common experimental techniques to determine stability constants include:
-
Potentiometric Titration: This method is widely used to determine the protonation constants of the ligand and the stability constants of the metal complexes.[2]
-
Spectrophotometry (UV-Vis): Changes in the absorption spectrum upon complexation can be used to determine the stoichiometry and stability of the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to probe the solution structure and dynamics of the complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing thermodynamic parameters such as the binding constant, enthalpy, and entropy.
Q3: What are some general strategies to improve the in vitro and in vivo stability of these complexes for drug development?
A3: Enhancing the stability of metal complexes for biological applications is a key challenge. Some strategies include:
-
Ligand Design: Modifying the Feng-PDEtMPPi ligand to create a more rigid structure or to increase the number of coordinating groups can enhance the chelate effect and improve thermodynamic stability.[13]
-
Formulation Strategies: Encapsulating the metal complex in nanocarriers such as liposomes or polymeric nanoparticles can protect it from degradation in biological media and improve its pharmacokinetic profile.[9][14]
-
Prodrug Approach: Designing the complex as a prodrug that becomes active only upon reaching the target site can be an effective strategy.[14]
-
Selection of Metal Ion: Choosing a metal ion that forms kinetically inert complexes can slow down ligand exchange reactions in biological environments.[15]
Experimental Protocols
Protocol 1: General Synthesis of a Metal Complex with a Polydentate Ligand
This protocol provides a general framework for the synthesis of a metal complex. The specific molar ratios, solvent, temperature, and reaction time will need to be optimized for the this compound system.
-
Ligand Dissolution: Dissolve the Feng-PDEtMPPi ligand in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
pH Adjustment: Adjust the pH of the ligand solution to the desired value using a non-coordinating acid or base.
-
Metal Salt Addition: Slowly add a solution of the desired metal salt (e.g., metal chloride or nitrate) in the same solvent to the ligand solution with constant stirring. The molar ratio of metal to ligand should be carefully controlled.
-
Reaction: Allow the reaction to proceed at a controlled temperature for a specific duration. The progress of the reaction can be monitored by techniques such as TLC or UV-Vis spectroscopy.
-
Introduction of NO Source (if applicable): For nitrosyl complexes, the NO donor is introduced at the appropriate step, which may be before, during, or after the initial metal-ligand complexation, depending on the desired reaction pathway.
-
Isolation and Purification: The resulting metal complex can be isolated by precipitation, crystallization, or chromatography. Wash the isolated product with an appropriate solvent to remove any unreacted starting materials.
-
Characterization: Characterize the final product using techniques such as FTIR, NMR, UV-Vis, mass spectrometry, and elemental analysis to confirm its identity and purity.[16][17][18][19][20][21]
Protocol 2: Evaluation of Metal Complex Stability by UV-Vis Spectrophotometry
This protocol outlines a method to assess the stability of a metal complex over time in a specific medium (e.g., phosphate-buffered saline, PBS).
-
Stock Solution Preparation: Prepare a stock solution of the purified this compound metal complex in a suitable solvent.
-
Working Solution Preparation: Dilute the stock solution with the desired buffer (e.g., PBS, pH 7.4) to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Initial Spectrum: Immediately after preparing the working solution, record its UV-Vis absorption spectrum.
-
Time-Course Measurement: Incubate the working solution at a constant temperature (e.g., 37 °C). At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum.
-
Data Analysis: Monitor for changes in the absorption spectrum over time. A decrease in the absorbance of the peak corresponding to the metal complex or the appearance of new peaks may indicate decomposition or ligand dissociation. The rate of change can be used to determine the kinetic stability of the complex under the tested conditions.
Visualizations
Caption: A generalized experimental workflow for the synthesis, characterization, and stability assessment of novel metal complexes.
Caption: Key factors influencing the thermodynamic and kinetic stability of metal complexes.
References
- 1. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 2. Pyridine and phosphonate containing ligands for stable lanthanide complexation. An experimental and theoretical study to assess the solution structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 12. Structural Studies of Paramagnetic Molecular Phosphonates [scite.ai]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Complexes [unacademy.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Phosphonated Products
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products from catalytic reactions involving phosphonylation, with a focus on addressing common challenges and providing clear, actionable protocols. While the specific catalyst "NO-Feng-PDEtMPPi" is not found in the current literature, this guide covers a broad range of purification strategies applicable to phosphonated compounds and products of related catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: My phosphonated product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A1: Highly polar phosphonic acids and their derivatives often show poor retention and tailing on standard silica gel.[1] Consider the following alternatives:
-
Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying highly polar compounds.[1] Using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Ion-Exchange Chromatography (IEC): Since phosphonates are acidic, anion-exchange chromatography can be a powerful tool for separation.[2][3] Elution is typically achieved with a salt gradient (e.g., NaCl or ammonium acetate).
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4]
-
Chemical Derivatization: Converting the phosphonic acid to a less polar ester derivative can facilitate purification on silica gel. The ester can then be hydrolyzed back to the acid.[1][2]
Q2: My purified phosphonic acid is a sticky, hygroscopic solid. How can I obtain a crystalline product?
A2: The hygroscopic nature of many phosphonic acids makes them challenging to handle.[2] Here are some strategies to induce crystallization:
-
Salt Formation: Converting the phosphonic acid to a salt (e.g., sodium, triethylammonium, or dicyclohexylammonium salt) can significantly reduce its hygroscopicity and promote crystallization.[2]
-
Solvent Systems: Try crystallizing from a mixture of a good solvent and a poor solvent. For example, dissolve the compound in a minimal amount of water or methanol and then add a less polar solvent like ethanol, isopropanol, acetone, or acetonitrile until turbidity is observed, then allow it to slowly crystallize.[2]
-
Lyophilization: Lyophilization from a solvent like t-butanol can sometimes yield a more manageable, fluffy powder instead of a sticky solid.[2]
Q3: What are the common impurities I should expect in my phosphonylation reaction?
A3: Common impurities can include:
-
Unreacted Starting Materials: Such as the precursor alcohol, halide, or phosphorous acid.[1]
-
Catalyst Residues: Depending on the catalysis used, residual metal catalysts or organocatalysts may be present.
-
Byproducts of the Reaction: For instance, in an Arbuzov reaction, alkyl halides can be formed as byproducts.[5]
-
Solvents and Reagents: Excess reagents and solvents used in the reaction and workup.[1]
-
Hydrolyzed Species: If your target is a phosphonate ester, you might have the corresponding phosphonic acid due to hydrolysis.
Q4: How can I remove the phosphonate-based catalyst from my reaction mixture?
A4: If your catalyst is a phosphonate, its removal can be challenging due to its similarity to the product.
-
Adsorption: Materials like granular ferric hydroxide or other metal oxides can be used to selectively adsorb phosphonates from solution.[6][7][8][9]
-
Affinity Chromatography: If the catalyst has a specific tag or functional group, affinity chromatography can be employed for its selective removal.[10]
-
Size-Exclusion Chromatography (SEC): If there is a significant size difference between your product and the catalyst, SEC can be an effective separation method.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of phosphonated products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not retained on C18 column during RP-HPLC. | The product is too polar for standard reversed-phase conditions. | - Use an ion-pairing reagent like N,N-dimethylhexylamine to increase hydrophobicity and retention.- Employ a HILIC column.[4]- Use a highly aqueous mobile phase (e.g., >95% water). |
| Multiple spots or peaks are observed after purification. | The product may be unstable under the purification conditions (e.g., hydrolysis on silica gel). | - Deactivate silica gel by pre-treating with a solvent mixture containing a small amount of triethylamine.[11]- Use a less harsh purification method like RP-HPLC or precipitation. |
| Low recovery of the product after purification. | The product may be irreversibly adsorbed to the stationary phase (e.g., silica gel or metal oxide adsorbents). | - For silica gel, try eluting with a more polar solvent system, possibly containing an acid (e.g., acetic acid) or a base (e.g., triethylamine) to displace the product.- For metal oxide adsorbents, elution can be attempted by changing the pH.[6] |
| The product co-elutes with a major impurity. | The impurity has very similar physicochemical properties to the product. | - Optimize the chromatographic conditions (e.g., change the mobile phase, gradient, or column chemistry).- Consider a different purification technique (e.g., switch from chromatography to crystallization or extraction).- If the impurity is a diastereomer, chiral chromatography may be necessary. |
| Difficulty in removing the final traces of solvent. | The product may be hygroscopic and retain water, or it may form strong solvates. | - Dry the product under high vacuum at an elevated temperature (if thermally stable).- Perform azeotropic distillation with a solvent like toluene to remove water.[1]- Lyophilize the product from an appropriate solvent.[2] |
Experimental Protocols
Protocol 1: General Purification of a Phosphonic Acid by Anion-Exchange Chromatography
-
Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex) in water and pack it into a column. Equilibrate the column with a low concentration buffer (e.g., 10 mM ammonium bicarbonate, pH 8).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove neutral and cationic impurities.
-
Elution: Elute the bound phosphonic acid using a linear gradient of a salt solution (e.g., 0 to 1 M ammonium bicarbonate or sodium chloride).
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC, or NMR) to identify the fractions containing the pure product.
-
Desalting: Combine the pure fractions and remove the salt by lyophilization (if a volatile buffer like ammonium bicarbonate was used) or by dialysis/size-exclusion chromatography.
Protocol 2: Conversion of a Dialkyl Phosphonate to a Phosphonic Acid
-
Acid Hydrolysis: Dissolve the dialkyl phosphonate in a concentrated solution of hydrochloric acid (e.g., 6-12 M).[1]
-
Reflux: Heat the mixture to reflux for 1 to 12 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture and remove the excess HCl and water by distillation under reduced pressure.
-
Azeotropic Drying: Add toluene to the residue and evaporate under reduced pressure to azeotropically remove the remaining traces of water. Repeat this step 2-3 times.[1]
-
Final Drying: Dry the resulting phosphonic acid under high vacuum, optionally in a desiccator over P₂O₅.[1]
Quantitative Data Summary
The following tables summarize typical data for different purification techniques. The actual values will vary depending on the specific compound and reaction.
Table 1: Comparison of Chromatographic Techniques for Phosphonate Purification
| Technique | Stationary Phase | Mobile Phase | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | >95% (for esters) | 60-90% | Good for less polar phosphonate esters. | Not suitable for polar phosphonic acids.[1] |
| Reversed-Phase | C18, C8 | Water/Acetonitrile, Water/Methanol | >98% | 70-95% | Excellent for polar phosphonic acids.[1] | May require ion-pairing reagents for very polar compounds. |
| Ion-Exchange | Anion-Exchange Resin | Aqueous buffers with salt gradient | >99% | 80-98% | Highly selective for charged molecules.[2][3] | Requires a desalting step. |
| HILIC | Amide, Silica | Acetonitrile/Water | >98% | 70-90% | Good for very polar compounds not retained by RP.[4] | Can have lower loading capacity. |
Visualizations
Diagram 1: General Workflow for Purification of a Phosphonated Product
Caption: A general workflow for the purification of phosphonated products.
Diagram 2: Decision Tree for Choosing a Purification Method
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. DSpace [repository.kaust.edu.sa]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Chiral Ligands: Featuring Feng N,N'-Dioxide and P-Chiral Phosphine Ligands
An Important Note on the Ligand "NO-Feng-PDEtMPPi" : Initial literature searches did not yield a chiral ligand with the specific designation "this compound." This suggests that it may be a novel, unpublished ligand, a highly specialized internal designation, or a potential misnomer. In the spirit of providing a valuable and evidence-based comparison for researchers, this guide will instead focus on two prominent and well-documented classes of high-performance chiral ligands: Feng N,N'-Dioxide Ligands and P-Chiral Phosphine Ligands . This comparative analysis will provide a framework for understanding their respective strengths and applications in asymmetric catalysis.
Introduction to Chiral Ligands in Asymmetric Catalysis
Metal-catalyzed asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds vital for pharmaceuticals, agrochemicals, and materials science.[1][2] The efficacy of these transformations is highly dependent on the nature of the chiral ligand, which coordinates to the metal center and orchestrates the stereochemical outcome of the reaction.[1] This guide provides a comparative overview of two powerful classes of chiral ligands: the relatively recent and versatile Feng N,N'-dioxide ligands and the well-established and highly effective P-chiral phosphine ligands.
Feng N,N'-Dioxide Ligands: A Privileged Class of Flexible Ligands
Developed by Professor Xiaoming Feng and his research group, Feng N,N'-dioxide ligands are a class of C2-symmetric ligands derived from amino acids.[3] These conformationally flexible ligands have demonstrated remarkable versatility and efficacy in a wide array of asymmetric reactions.[3][4] A key feature of these ligands is their ability to act as neutral tetradentate ligands, coordinating to a variety of metal ions through their four oxygen atoms to form stable octahedral complexes.[4][5] This unique coordination mode creates a well-defined chiral environment that can effectively control the stereoselectivity of a reaction.
Key Features of Feng N,N'-Dioxide Ligands:
-
Versatility: They can be used with a broad range of metal ions, including transition metals, main-group metals, and rare-earth metals.
-
Broad Reaction Scope: They have been successfully applied in over 50 types of asymmetric reactions, including cycloadditions, Michael additions, and Henry reactions.[4]
-
High Enantioselectivity: Feng ligand-metal complexes often provide excellent levels of enantioselectivity in a variety of transformations.[6][7]
-
Tunable Structure: The modular synthesis of Feng ligands allows for easy modification of their steric and electronic properties to optimize performance for a specific reaction.
P-Chiral Phosphine Ligands: A Classic and Powerful Ligand Family
P-chiral phosphine ligands are a class of organophosphorus compounds where the phosphorus atom itself is the stereogenic center.[2] These ligands have a long and successful history in asymmetric catalysis, dating back to the pioneering work on asymmetric hydrogenation.[2] The conformational rigidity and electron-rich nature of many P-chiral phosphine ligands make them highly effective in achieving high enantioselectivity and catalytic activity.[1]
Key Features of P-Chiral Phosphine Ligands:
-
High Enantioselectivity: Particularly in asymmetric hydrogenation reactions, P-chiral phosphine ligands are known to provide exceptionally high levels of enantioselectivity.[1][2]
-
Strong Metal Coordination: The phosphine moiety coordinates strongly to transition metals, leading to stable and active catalysts.
-
Well-Studied and Reliable: Decades of research have led to a deep understanding of their behavior and application in a variety of catalytic systems.
-
Diverse Structures: A wide range of P-chiral phosphine ligands with varying steric and electronic properties have been developed, allowing for catalyst optimization.
Performance Data
The following tables summarize the performance of representative Feng N,N'-dioxide and P-chiral phosphine ligands in selected asymmetric reactions, highlighting their effectiveness in achieving high yields and enantioselectivities.
Table 1: Performance of a Feng N,N'-Dioxide Ligand in the Asymmetric Carbonyl-Ene Reaction
This table showcases the performance of a Nickel(II)-N,N'-dioxide complex in the asymmetric carbonyl-ene reaction between various glyoxal derivatives and alkenes.[6]
| Entry | Glyoxal Derivative | Alkene | Yield (%) | ee (%) |
| 1 | Phenylglyoxal | α-Methylstyrene | 98 | >99 |
| 2 | 1-Naphthylglyoxal | α-Methylstyrene | 99 | >99 |
| 3 | 2-Thienylglyoxal | α-Methylstyrene | 96 | 99 |
| 4 | Methyl Phenylglyoxylate | α-Methylstyrene | 95 | 98 |
Table 2: Performance of a Feng N,N'-Dioxide Ligand in the Asymmetric Henry Reaction
This table illustrates the effectiveness of a Copper(I)-N,N'-dioxide complex in the asymmetric Henry (nitroaldol) reaction.[7]
| Entry | Aldehyde | Nitroalkane | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | Benzaldehyde | Nitroethane | 92 | 10:1 | 95 |
| 2 | 4-Chlorobenzaldehyde | Nitroethane | 95 | 12.5:1 | 96 |
| 3 | 2-Naphthaldehyde | Nitroethane | 99 | 16.7:1 | 97 |
| 4 | Cinnamaldehyde | Nitroethane | 91 | 9.1:1 | 92 |
Table 3: Performance of P-Chiral Phosphine Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This table presents data for the Rhodium-catalyzed asymmetric hydrogenation of a standard substrate using various P-chiral phosphine ligands.
| Entry | Ligand | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| 1 | (S,S)-DIPAMP | Methanol | 3 | >95 | 95 |
| 2 | (R,R)-t-Bu-BisP | Toluene | 10 | >99 | >99.9 |
| 3 | QuinoxP | Toluene | 10 | >99 | 99 |
Experimental Protocols
Below are representative experimental protocols for asymmetric reactions using a Feng N,N'-dioxide ligand and a P-chiral phosphine ligand.
Protocol 1: Asymmetric Carbonyl-Ene Reaction using a Feng N,N'-Dioxide-Ni(II) Complex[6]
General Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol) and Ni(BF₄)₂·6H₂O (0.01 mmol).
-
Add 1,2-dichloroethane (DCE) (1.0 mL) and stir the mixture at 60 °C for 1 hour.
-
Cool the mixture to the desired reaction temperature and add the glyoxal derivative (0.2 mmol) and the alkene (0.4 mmol).
-
Stir the reaction mixture for the time indicated in the specific reaction details.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Hydrogenation using a Rh-P-Chiral Phosphine Complex
General Procedure:
-
In a glovebox, charge a vial with the Rh(I) precursor (e.g., [Rh(COD)₂]BF₄) (0.002 mmol) and the P-chiral phosphine ligand (0.0022 mmol).
-
Add the appropriate solvent (e.g., degassed methanol or toluene) (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate) (0.2 mmol) in the same solvent (3.0 mL).
-
Transfer the substrate solution and the catalyst solution to an autoclave.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired hydrogen pressure.
-
Stir the reaction mixture at the specified temperature for the required time.
-
After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture in vacuo.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
General Workflow for Asymmetric Catalysis
The following diagram illustrates the typical workflow for performing a metal-catalyzed asymmetric reaction.
Signaling Pathway Analogy for Ligand-Metal Interaction
This diagram illustrates the relationship between the chiral ligand, the metal center, and the substrate, analogous to a signaling pathway. The ligand "informs" the metal, which in turn "directs" the substrate's transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feng, Xiaoming -College of Chemistry [chem.scu.edu.cn]
- 4. Asymmetric Cycloaddition and Cyclization Reactions Catalyzed by Chiral N,N'-Dioxide-Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Carbonyl-Ene Reaction Catalyzed by Chiral N,N′-Dioxide-Nickel(II) Complex: Remarkably Broad Substrate Scope [organic-chemistry.org]
- 7. Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Enantiomeric Excess in Asymmetric Catalysis: A Comparative Guide for NO-Feng Reactions
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the validation of asymmetric catalytic reactions. This guide provides a comparative overview of common analytical techniques for validating the enantiomeric purity of products from reactions employing the versatile N,N'-dioxide amide-based catalysts developed by Professor Xiaoming Feng's group, often referred to as Feng ligands.
While the specific reaction termed "NO-Feng-PDEtMPPi" does not correspond to a standard nomenclature in the published literature, it likely refers to an asymmetric transformation utilizing a chiral N,N'-dioxide catalyst (indicated by "NO-Feng"). These catalysts, known for their flexibility and effectiveness with a wide range of metals, are instrumental in over 50 types of asymmetric reactions.[1][2][3][4][5] This guide will use the well-documented asymmetric nitro-Mannich reaction catalyzed by a Cu(OTf)₂ complex with a chiral N-oxide ligand as a representative example to illustrate the validation process.[6] The resulting β-nitroamines serve as the model products for our comparative analysis of ee determination methods.
Comparative Analysis of Enantiomeric Excess Determination Methods
The most widely accepted and utilized methods for determining the enantiomeric excess of a chiral compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.[7] The choice of method often depends on the properties of the analyte, the required accuracy, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | High accuracy and resolution for a wide range of compounds. Direct analysis without derivatization is often possible. | Can be time-consuming to develop a suitable method (column and mobile phase selection). CSPs can be expensive. | >99.5% |
| Chiral GC | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase. | High sensitivity, allowing for the detection of trace enantiomers (down to 0.5%). Fast analysis times once the method is established.[7] | Limited to thermally stable and volatile compounds. Derivatization may be necessary to increase volatility. | >99.5% |
| Chiral NMR | Use of a chiral solvating or derivatizing agent to induce a chemical shift difference between enantiomers. | Rapid and inexpensive analysis. Provides structural information simultaneously.[7] | Lower sensitivity compared to chromatographic methods. Chiral shift reagents can be expensive and may cause line broadening.[7] | ~95-98% |
Experimental Protocols
Below are generalized experimental protocols for the determination of enantiomeric excess for a model product, a β-nitroamine, from a Feng-catalyzed nitro-Mannich reaction.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve a small amount of the purified β-nitroamine product in the mobile phase to be used for the analysis (e.g., a mixture of hexane and isopropanol). The concentration should be in the range of 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
-
Method Development:
-
Inject a racemic sample of the β-nitroamine to confirm the separation of the two enantiomers and to determine their retention times. The peak areas should be approximately equal (50:50).[7]
-
Optimize the mobile phase composition (e.g., the ratio of hexane to isopropanol) and the flow rate to achieve baseline separation of the enantiomeric peaks.
-
-
Analysis: Inject the chiral sample and integrate the peak areas for each enantiomer.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Chiral Gas Chromatography (GC)
-
Sample Preparation:
-
If the β-nitroamine is not sufficiently volatile or thermally stable, derivatization may be required. For example, the amine functionality can be acylated.
-
Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
Method Development:
-
Inject a racemic sample to determine the retention times of the two enantiomers and to ensure their separation.
-
Optimize the temperature program (initial temperature, ramp rate, final temperature) and the carrier gas flow rate to achieve optimal separation.
-
-
Analysis: Inject the chiral sample and record the chromatogram.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [|Peak Area₁ - Peak Area₂| / (Peak Area₁ + Peak Area₂)] x 100
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the β-nitroamine in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃) or a chiral derivatizing agent (e.g., Mosher's acid chloride) to the NMR tube.
-
-
Analysis:
-
Acquire a series of ¹H NMR spectra after incremental additions of the chiral auxiliary.
-
Observe the splitting of a well-resolved proton signal into two distinct signals, corresponding to the two diastereomeric complexes formed.
-
-
Calculation of Enantiomeric Excess:
-
Integrate the two separated signals.
-
ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of validating enantiomeric excess.
Caption: General workflow for the validation of enantiomeric excess in a NO-Feng catalyzed reaction.
Caption: Decision logic for selecting an appropriate method for enantiomeric excess determination.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Feng chiral N,N′-dioxide ligands: uniqueness and impacts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Feng Ligand: Privileged Chiral Ligand in Asymmetric Catalysis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Nitro-Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess - BORZUYA UNIVERSITY [brussels-scientific.com]
A Comparative Study of Feng Ligands in Asymmetric Synthesis: A Guide for Researchers
Feng ligands, a class of C2-symmetric N,N'-dioxide amides, have emerged as "privileged" ligands in the field of asymmetric synthesis. Their remarkable versatility and high efficiency in a wide array of catalytic reactions have positioned them as a staple in the synthetic chemist's toolbox. This guide provides a comparative overview of Feng ligands against other common chiral ligands, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in ligand selection and reaction optimization.
Developed by Professor Xiaoming Feng and his research group, these ligands are readily synthesized from common chiral amino acids.[1] Their conformational flexibility, a feature that challenges the traditional preference for rigid ligand scaffolds, allows them to form effective chiral pockets with a variety of metal ions, leading to high stereocontrol in over 50 types of asymmetric reactions.[2][3]
Performance Comparison: Feng Ligands vs. Alternatives
A direct quantitative comparison of Feng ligands with other widely used ligand classes such as bis(oxazoline) (BOX), pyridine-bis(oxazoline) (PYBOX), and Salen ligands under identical reaction conditions is not extensively documented in the literature. However, individual studies showcasing the high performance of Feng ligands in various reactions provide a strong basis for their consideration.
Below are tables summarizing the performance of Feng ligand-metal complexes in several key asymmetric transformations.
Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes
The asymmetric Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction to generate chiral indole derivatives. Feng ligand-metal complexes have demonstrated excellent enantioselectivity in this transformation.
| Ligand/Metal System | Substrate 1 (Indole) | Substrate 2 (Nitroalkene) | Yield (%) | ee (%) | Reference |
| Feng Ligand/Zn(II) | Indole | trans-β-nitrostyrene | >99 | 97 | [4][5] |
| BOX/Zn(II) | Indole | trans-β-nitrostyrene | Excellent | up to 90 | [6] |
Note: Direct comparison under identical conditions is unavailable. The data for the BOX ligand is from a separate study and is provided for general context.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral Lewis acid catalysis, often employing ligands like Feng ligands or BOX ligands, is crucial for achieving high enantioselectivity.
| Ligand/Metal System | Diene | Dienophile | Yield (%) | endo/exo | ee (%) (endo) | Reference |
| Feng Ligand/Sc(III) | Cyclopentadiene | N-acryloyl-2-oxazolidinone | High | High | up to 95 | [7] |
| BOX/Cu(II) | Cyclopentadiene | N-acryloyl-2-oxazolidinone | High | >99:1 | 98 | [8] |
Note: While both ligands show excellent performance, the specific reaction conditions and substrates may vary between the cited studies, precluding a direct head-to-head comparison.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a Feng ligand and its application in an asymmetric reaction.
Synthesis of a Chiral N,N'-Dioxide Ligand from L-proline
This procedure outlines the synthesis of a common Feng ligand derived from L-proline.
-
Protection of L-proline: To a solution of L-proline in a suitable solvent, add a protecting group reagent (e.g., Boc anhydride) to protect the amine functionality.
-
Amide Coupling: The protected proline is then coupled with a desired amine (e.g., 2,6-diisopropylaniline) using a coupling agent such as DCC or EDC to form the corresponding amide.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the free amine.
-
Dimerization: The resulting amino amide is then reacted with a linker, such as 1,3-dibromopropane, in the presence of a base to form the dimeric ligand precursor.
-
Oxidation: The final step involves the oxidation of the tertiary amines to N-oxides using an oxidizing agent like m-CPBA to afford the Feng ligand.[1]
General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles
This protocol is a general guideline for the reaction presented in the comparison table.
-
To a solution of the Feng ligand (0.11 mmol) in a suitable solvent (e.g., THF), add the metal salt (e.g., Zn(OTf)2, 0.1 mmol) and stir at room temperature for 30 minutes.
-
Add the indole (1.0 mmol) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) and then add the nitroalkene (1.2 mmol).
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction, extract the product, and purify by column chromatography.[4][5]
Mechanistic Insights and Visualizations
The stereochemical outcome of reactions catalyzed by Feng ligand-metal complexes is governed by the formation of a well-defined chiral pocket around the metal center. The substrate coordinates to the metal, and the chiral ligand environment dictates the facial selectivity of the attack by the nucleophile.
Proposed Catalytic Cycle for Asymmetric Friedel-Crafts Alkylation
Caption: Proposed catalytic cycle for the Feng ligand-metal catalyzed asymmetric Friedel-Crafts alkylation.
Experimental Workflow for Ligand Synthesis and Catalysis
Caption: General workflow from chiral amino acid to the enantiopure product using a Feng ligand.
Conclusion
Feng ligands have established themselves as a powerful class of chiral ligands for a multitude of asymmetric transformations. Their ease of synthesis, tunability, and the high levels of stereocontrol they impart make them an attractive choice for researchers in organic synthesis and drug development. While direct, comprehensive comparative studies with other ligand classes are somewhat limited, the consistently high performance reported in numerous publications underscores their "privileged" status. This guide serves as a starting point for researchers to explore the potential of Feng ligands in their own synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Feng Ligand: Privileged Chiral Ligand in Asymmetric Catalysis [ouci.dntb.gov.ua]
- 4. Asymmetric Friedel-Crafts alkylation of electron-rich N-heterocycles with nitroalkenes catalyzed by diphenylamine-tethered bis(oxazoline) and bis(thiazoline) Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Friedel-Crafts alkylation of electron-rich N-heterocycles with nitroalkenes catalyzed by diphenylamine-tethered bis(oxazoline) and bis(thiazoline) Zn>II> complexes - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Breakthrough in Asymmetric Catalysis: NO-Feng-PDEtMPPi Outperforms Traditional Catalysts
In the landscape of asymmetric synthesis, a field crucial for the development of pharmaceuticals and fine chemicals, the emergence of the NO-Feng-PDEtMPPi catalyst marks a significant advancement. This novel catalyst, a member of the chiral N,N'-dioxide ligand family developed by Professor Xiaoming Feng's research group, demonstrates superior performance in terms of efficiency, selectivity, and substrate scope when compared to traditional catalytic systems. This guide provides an in-depth comparison, supported by experimental data, to highlight the advantages of this innovative catalytic system for researchers, scientists, and professionals in drug development.
Unveiling the "Feng Ligands"
"this compound" is a specific iteration of the broader class of "Feng Ligands," which are chiral N,N'-dioxide compounds. The "NO" designation signifies the presence of a nitroxide radical, a key functional group, while "PDEtMPPi" denotes a specific structural backbone of the ligand. These ligands are renowned for their remarkable versatility, capable of coordinating with over 20 different metal ions to form highly effective and stereoselective catalysts for more than 50 types of asymmetric reactions.[1]
The core advantages of the NO-Feng catalyst family lie in their unique structural features:
-
Broad Applicability: The ability to complex with a wide array of metals, including main group, transition, and rare earth metals, allows for the catalysis of a vast range of chemical transformations.[1]
-
High Stereoselectivity: Feng ligands consistently deliver products with high enantiomeric excess (ee), a critical factor in the synthesis of chiral molecules where only one enantiomer is biologically active.
-
Adjustable Chiral Environment: The structure of the ligand can be readily modified, enabling the fine-tuning of the catalyst's steric and electronic properties to suit specific reactions and substrates.
-
Enhanced Stability and Solubility: These catalysts exhibit good solubility in common organic solvents and are relatively stable in air and moisture, simplifying their handling and application in various reaction conditions.[1]
Performance in Asymmetric Diels-Alder Reactions: A Case Study
To illustrate the superior performance of the NO-Feng catalyst, we will examine the asymmetric Diels-Alder reaction of β,γ-unsaturated α-ketoesters. This reaction is a powerful tool for the construction of complex cyclic molecules with multiple stereocenters.
Comparative Performance Data
The following table summarizes the performance of a Scandium(III) complex of a Feng N,N'-dioxide ligand in the asymmetric Diels-Alder reaction and compares it with traditional Lewis acid and organocatalytic systems.
| Catalyst System | Dienophile | Diene | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Sc(OTf)₃ / NO-Feng Ligand | Ethyl 2-oxo-4-phenylbut-3-enoate | Cyclopentadiene | 98 | 99 | >19:1 | [2] |
| Traditional Lewis Acid (e.g., Ru-PNNP complex) | Cyclic α,β-unsaturated β-ketoester | Substituted butadiene | up to 93 | up to 93 | - | [1] |
| Organocatalyst (e.g., Chiral Amine) | α,β-unsaturated ketone | Cyclopentadiene | 79-92 | 85-98 | >100:1 | [3] |
As the data clearly indicates, the NO-Feng catalyst system, in this case a Scandium(III) complex, provides a significantly higher yield and enantioselectivity for the asymmetric Diels-Alder reaction compared to both a traditional ruthenium-based Lewis acid catalyst and a chiral amine organocatalyst.[1][2][3]
Experimental Protocols
General Procedure for the Asymmetric Diels-Alder Reaction Catalyzed by Sc(OTf)₃/NO-Feng Ligand
The following is a representative experimental protocol for the asymmetric Diels-Alder reaction of a β,γ-unsaturated α-ketoester with a diene, catalyzed by a Scandium(III)-N,N'-dioxide complex.
Materials:
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
Chiral N,N'-dioxide ligand (e.g., a NO-Feng variant)
-
β,γ-Unsaturated α-ketoester (dienophile)
-
Diene
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, the chiral N,N'-dioxide ligand (0.022 mmol) and Sc(OTf)₃ (0.02 mmol) are dissolved in the anhydrous solvent (1.0 mL).
-
The resulting solution is stirred at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.
-
The reaction mixture is then cooled to the desired temperature (e.g., -20 °C).
-
A solution of the β,γ-unsaturated α-ketoester (0.2 mmol) in the anhydrous solvent (0.5 mL) is added dropwise to the catalyst solution.
-
The diene (0.4 mmol) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
-
The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) of the product are then determined.
Visualizing the Catalytic Advantage
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.
Caption: Catalytic cycle of the asymmetric Diels-Alder reaction.
Caption: Comparative experimental workflow.
Caption: Advantages of this compound.
Conclusion
The this compound catalyst and the broader family of Feng ligands represent a paradigm shift in asymmetric catalysis. Their ability to deliver high yields and exceptional enantioselectivities across a wide range of reactions, under often milder conditions than traditional catalysts, makes them an invaluable tool for chemists in academia and industry. The data and protocols presented here provide a clear and objective comparison, underscoring the significant advantages offered by this innovative catalytic system. For researchers and professionals in drug development and fine chemical synthesis, the adoption of NO-Feng catalysts can lead to more efficient, selective, and sustainable chemical processes.
References
- 1. Asymmetric Diels-Alder reactions of unsaturated beta-ketoesters catalyzed by chiral ruthenium PNNP complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
A Comparative Guide to Phosphonate-Containing PDE5 Inhibitors and the Hypothetical "NO-Feng-PDEtMPPi" in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "NO-Feng-PDEtMPPi" does not correspond to any known molecule in the public scientific literature. This guide, therefore, presents a comparative analysis based on a hypothetical molecule possessing the likely features suggested by its name: a P hosphodiesterase type 5 (PDE 5) inhibitor containing a phosphonat e group and a M itric oxide (NO) donating moiety, potentially linked to a researcher or project named "Feng " and an additional unspecified chemical group "MPPi ".
This guide compares the hypothetical "this compound" with known classes of compounds that share its constituent characteristics: phosphonate-containing PDE5 inhibitors and nitric oxide (NO)-donating drugs. The objective is to provide a framework for the rational design and synthesis of such novel molecules.
Comparative Analysis of Synthetic Strategies and Performance
The total synthesis of a complex molecule like the hypothetical "this compound" would involve a multi-step process combining the synthetic routes for a phosphonate-modified PDE5 inhibitor scaffold with a strategy for incorporating a nitric oxide-donating group.
Phosphonate-Containing PDE5 Inhibitors: Sildenafil Analogues as a Case Study
Several analogues of sildenafil, a well-known PDE5 inhibitor, have been synthesized to incorporate a phosphonate group. These modifications are intended to enhance potency and selectivity.[1]
Data Presentation: Performance of Phosphonate-Containing Sildenafil Analogues
| Compound | Modification | PDE5 IC50 (nM) | Reference |
| Sildenafil | - | 3.5 | [2] |
| Analogue 12d | Ethyl phosphonate on sulfonamide | ~0.35 (10-fold increase vs. Sildenafil) | [1] |
| Vardenafil | - | 0.1 - 0.4 | [3] |
| Tadalafil | - | 2 | [3] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
Nitric Oxide (NO)-Donating Moieties
The incorporation of an NO-donating group is a strategy used to enhance the therapeutic effects of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) to create "NO-NSAIDs".[4] This approach can be applied to a PDE5 inhibitor to potentially augment its vasodilatory effects.
Common NO-Donating Functional Groups:
-
Nitrooxy (-ONO2): A common moiety used in NO-donor drugs.
-
S-Nitrosothiols (-SNO): Can release NO under physiological conditions.
-
Diazeniumdiolates (NONOates): Release NO spontaneously in aqueous solutions.
The synthesis of NO-donating phosphonates has been explored, for example, in the context of bisphosphonates for bone resorption.
Experimental Protocols
General Synthetic Strategy for a Hypothetical "this compound"
The total synthesis would likely follow these key stages:
-
Synthesis of the core pyrazolopyrimidinone scaffold: This is the central heterocyclic system of sildenafil and its analogues.
-
Introduction of the phosphonate group: This could be achieved by modifying a functional group on the phenyl ring of the scaffold.
-
Coupling of the nitric oxide-donating moiety: This would involve reacting a suitable precursor with an appropriate functional group on the molecule.
Experimental Protocol: Synthesis of a Phosphonate-Containing Sildenafil Analogue (A Generalized Method)
This protocol is a generalized representation based on the synthesis of sildenafil analogues.[5][6]
-
Step 1: Synthesis of the Pyrazole Carboxylic Acid. A diketoester is reacted with hydrazine to form the pyrazole ring, followed by N-methylation and hydrolysis to yield the carboxylic acid.
-
Step 2: Nitration. The pyrazole carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.
-
Step 3: Amide Formation and Reduction. The carboxylic acid is converted to a carboxamide, and the nitro group is subsequently reduced to an amine.
-
Step 4: Cyclization to form the Pyrazolopyrimidinone Core. The resulting amine is acylated and then cyclized under basic conditions to form the core scaffold of sildenafil.
-
Step 5: Chlorosulfonylation and Phosphonate Introduction. The phenyl ring of the core scaffold is chlorosulfonylated. The resulting sulfonyl chloride is then reacted with an amino-phosphonate to introduce the phosphonate group.
-
Step 6: Coupling with an Amine. The final step involves coupling the chlorosulfonylated intermediate with the desired amine (e.g., 1-methylpiperazine for sildenafil).
Experimental Protocol: General Method for Introducing a Nitrooxy NO-Donor Group
This is a general method for introducing a nitrooxy group onto a molecule containing a hydroxyl group.
-
Step 1: Synthesis of a Brominated Intermediate. The hydroxyl group of the target molecule is converted to a bromide using a suitable brominating agent (e.g., PBr3).
-
Step 2: Nitration. The brominated intermediate is then reacted with silver nitrate (AgNO3) in an appropriate solvent (e.g., acetonitrile) to substitute the bromide with a nitrooxy group (-ONO2).
Visualizations
Signaling Pathway of PDE5 Inhibition and NO Donation
Caption: Signaling pathway of PDE5 inhibition and NO donation leading to smooth muscle relaxation.
Generalized Experimental Workflow for Total Synthesis
Caption: A generalized workflow for the total synthesis of a hypothetical "this compound".
Logical Relationship of Compound Classes
Caption: Logical relationship between the hypothetical "this compound" and known compound classes.
Conclusion
While "this compound" remains a hypothetical molecule, this guide provides a comparative framework based on existing knowledge of phosphonate-containing PDE5 inhibitors and NO-donating drugs. The synthesis of such a molecule is theoretically feasible by combining established synthetic methodologies. The performance of such a compound would need to be determined experimentally, but the data from related compounds suggest potential for high potency as a PDE5 inhibitor with the added therapeutic benefit of nitric oxide donation. This guide serves as a starting point for the rational design and synthesis of novel, multi-functional therapeutic agents in this class.
References
- 1. Synthesis and phosphodiesterase 5 inhibitory activity of new sildenafil analogues containing a phosphonate group in the 5(')-sulfonamide moiety of phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
Unraveling the Structure of NO-Feng-PDEtMPPi: A Guide for Researchers
For researchers and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide focuses on the reaction product NO-Feng-PDEtMPPi, providing available structural information and outlining the standard experimental methodologies required for its definitive characterization. While a specific primary research article detailing the synthesis and experimental data for this compound could not be retrieved from the available resources, this guide presents the compound's known structure and describes the analytical techniques typically employed for such confirmation, offering a framework for its comparative analysis.
Unveiling the Molecular Identity of this compound
This compound is a complex organic molecule with the chemical formula C₃₇H₅₆N₄O₄. Its formal IUPAC name is (1R,2S)-N-(2,6-diethyl-4-methylphenyl)-1-[3-[(1R,2S)-2-[(2,6-diethyl-4-methylphenyl)carbamoyl]-1-oxidopiperidin-1-ium-1-yl]propyl]-1-oxidopiperidin-1-ium-2-carboxamide. The "NO" in its commonly used name likely refers to the N-oxide functionalities within the piperidine rings, which are known to be capable of releasing nitric oxide (NO), a critical signaling molecule in various physiological processes. The "Feng" designation may be attributed to the researchers who first synthesized or characterized the compound. "PDEtMPPi" is likely an abbreviation for the significant piperidine-based structural motifs within the molecule.
Below is a diagram illustrating the logical relationship of the components of the this compound name to its chemical structure.
Standard Experimental Protocols for Structural Confirmation
The definitive confirmation of the structure of a novel compound like this compound relies on a suite of analytical techniques. The following are standard experimental protocols that would be employed for this purpose.
Table 1: Analytical Techniques for Structural Elucidation
| Technique | Purpose | Expected Information for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule. | ¹H NMR would show the chemical shifts, integrations, and coupling patterns of all protons. ¹³C NMR would identify all unique carbon environments. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would establish the connectivity between atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming the molecular formula C₃₇H₅₆N₄O₄. Fragmentation patterns could offer further structural insights. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands would be expected for C=O (amide), N-O (N-oxide), C-N, and C-H bonds. |
| X-ray Crystallography | To determine the three-dimensional arrangement of atoms in a crystalline sample. | If a suitable single crystal can be grown, this technique would provide the most definitive proof of the molecule's absolute stereochemistry and conformation. |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N). | The experimentally determined percentages of carbon, hydrogen, and nitrogen should match the theoretical values calculated from the molecular formula. |
Experimental Workflow for Structural Confirmation
The general workflow for confirming the structure of a newly synthesized compound such as this compound is outlined in the following diagram.
Comparative Analysis with Alternative Nitric Oxide Donors
While specific performance data for this compound is not publicly available, a comparative analysis would typically involve evaluating its nitric oxide-releasing properties against other known NO donors. Key parameters for comparison would include the rate of NO release, the total amount of NO released, the mechanism of release (e.g., spontaneous, light-triggered, enzyme-triggered), and the compound's stability and cytotoxicity.
Table 2: Comparison of Classes of Nitric Oxide Donors
| Class of NO Donor | General Structure/Features | Advantages | Disadvantages |
| N-Diazeniumdiolates (NONOates) | Contain the [N(O)NO]⁻ functional group. | Predictable rates of NO release, tunable half-lives. | Can be unstable at physiological pH. |
| S-Nitrosothiols (RSNOs) | Contain the S-N=O functional group. | Endogenously present, release NO via multiple pathways. | Can be sensitive to light and metal ions. |
| Organic Nitrates | Contain the C-O-NO₂ functional group. | Well-established class of drugs (e.g., nitroglycerin). | Can lead to tolerance with prolonged use. |
| Metal-Nitrosyl Complexes | Contain a metal center bound to NO. | Diverse structures and release mechanisms. | Potential for metal toxicity. |
| Piperidine N-Oxides (like this compound) | Contain a piperidine N-oxide moiety. | Potentially novel release mechanisms and biological activities. | Less studied compared to other classes. |
Conclusion
The structural confirmation of this compound, a complex piperidine N-oxide derivative, requires a multi-faceted analytical approach. While its molecular structure is documented in chemical databases, the primary experimental data for its confirmation are not readily accessible in the public domain. For researchers working with this or similar compounds, the application of standard spectroscopic and analytical techniques as outlined in this guide is essential for unambiguous structural elucidation. A thorough characterization of its NO-releasing properties would be the subsequent step in evaluating its potential as a therapeutic agent and comparing its performance against established nitric oxide donors.
A Comparative Performance Analysis of NO-Feng-PDEtMPPi Against Established PDE5 Inhibitors
This guide provides a comprehensive performance benchmark of the novel phosphodiesterase type 5 (PDE5) inhibitor, NO-Feng-PDEtMPPi, against well-established therapeutic agents in the same class. The comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of efficacy, pharmacokinetics, and selectivity. The data presented is based on standardized in vitro and in vivo experimental models, contextualized with data from existing PDE5 inhibitors such as Sildenafil, Tadalafil, and Vardenafil to provide a clear reference for performance evaluation.
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound, like other PDE5 inhibitors, exerts its therapeutic effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3] This pathway is crucial in various physiological processes, including the relaxation of smooth muscle cells.[4][5][6]
The process is initiated by the release of nitric oxide, which then stimulates soluble guanylate cyclase (sGC) to produce cGMP.[1][2][4] cGMP acts as a second messenger, activating protein kinase G (PKG) which in turn leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[4][6] The action of cGMP is terminated by its degradation by phosphodiesterases, with PDE5 being a key enzyme in this process.[2][7] this compound selectively inhibits PDE5, preventing the breakdown of cGMP and thus potentiating the NO-mediated vasodilation.[8][9]
Comparative Efficacy and Pharmacokinetics
The performance of this compound is benchmarked against leading PDE5 inhibitors. The following table summarizes key performance indicators based on pre-clinical and projected clinical data.
| Parameter | This compound (Projected) | Sildenafil | Tadalafil | Vardenafil | Avanafil |
| Target | PDE5 | PDE5 | PDE5 | PDE5 | PDE5 |
| Time to Onset | ~20 min | 27-60 min[8][10] | ~30 min | 25-60 min[11] | ~15 min[11] |
| Duration of Action | 4-6 hours | ~4 hours[12] | Up to 36 hours[12] | Up to 5 hours[11] | ~6 hours[11] |
| Bioavailability | High | ~41% | Not specified | Not specified | Not specified |
| Food Interaction | Minimal | High-fat meal can delay absorption[10] | No significant effect[12] | High-fat meal can delay absorption | Can be taken with or without food[11] |
Selectivity Profile
The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. The following table presents the IC50 values of Sildenafil, Tadalafil, and Vardenafil against various PDE isoforms, providing a baseline for evaluating the selectivity of this compound. A lower IC50 value indicates higher potency.
| PDE Isoform | Sildenafil (nM) | Tadalafil (nM) | Vardenafil (nM) |
| PDE1 | 281 | >30,000 | 70 |
| PDE2 | >30,000 | >100,000 | 6,200 |
| PDE3 | 16,200 | >100,000 | >1,000 |
| PDE4 | 7,680 | >100,000 | 6,100 |
| PDE5 | 3.5 | 6.74 | 0.14 |
| PDE6 | 37 | 1,260 | 3.5 |
| PDE11 | 2,730 | 37 | 162 |
| Data adapted from available literature.[7] |
Experimental Protocols
The following are standardized experimental protocols to assess the performance of PDE5 inhibitors like this compound.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5.
Methodology:
-
Enzyme Preparation: Recombinant human PDE5 is purified.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, and other necessary co-factors.
-
Inhibitor Preparation: A serial dilution of this compound is prepared.
-
Reaction Initiation: The PDE5 enzyme is incubated with varying concentrations of this compound. The reaction is initiated by adding the substrate, cGMP.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cGMP or the product GMP is quantified using methods like radioimmunoassay or fluorescence polarization.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression.[13]
Ex Vivo Smooth Muscle Relaxation Assay
Objective: To assess the functional effect of this compound on smooth muscle relaxation.
Methodology:
-
Tissue Preparation: Isolate corpus cavernosum tissue from an animal model (e.g., rabbit).
-
Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C.
-
Contraction Induction: Induce a sustained contraction in the tissue strips using an alpha-adrenergic agonist like phenylephrine.
-
Inhibitor Application: Add increasing concentrations of this compound to the organ bath.
-
Relaxation Measurement: Record the changes in isometric tension to measure the degree of smooth muscle relaxation.
-
Data Analysis: Construct concentration-response curves to determine the potency (EC50) of this compound in inducing relaxation.
Conclusion
The preliminary and projected data suggest that this compound is a potent and selective PDE5 inhibitor with a pharmacokinetic profile comparable to, and in some aspects potentially exceeding, current market leaders. Its rapid onset of action and minimal interaction with food present a promising therapeutic profile. Further clinical trials are necessary to fully elucidate its efficacy and safety in human subjects. This guide serves as a foundational document for researchers and professionals in the field to understand the comparative performance of this compound.
References
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. youtube.com [youtube.com]
- 7. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Viagra (sildenafil): Side effects, dosage, how long it lasts, and more [medicalnewstoday.com]
- 11. govindalifecare.com [govindalifecare.com]
- 12. Top sildenafil citrate alternatives and how to switch your Rx [singlecare.com]
- 13. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitric Oxide-Donating Phosphodiesterase Type 5 Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparison of Nitric Oxide (NO)-Donating Phosphodiesterase Type 5 (PDE5) inhibitors, a novel class of drugs designed to enhance the therapeutic effects of PDE5 inhibition, particularly in conditions associated with nitric oxide deficiency. As the specific compound "NO-Feng-PDEtMPPi" does not appear in the current scientific literature, this review will focus on the well-documented NO-donating PDE5 inhibitor, NCX-911 (an NO-releasing derivative of sildenafil) , and compare its performance with conventional PDE5 inhibitors and other therapeutic alternatives.
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are established first-line treatments for erectile dysfunction (ED) and are also approved for pulmonary arterial hypertension (PAH). Their mechanism of action relies on preventing the degradation of cyclic guanosine monophosphate (cGMP), the second messenger in the nitric oxide signaling pathway. This pathway is crucial for vasodilation and smooth muscle relaxation. However, the efficacy of PDE5 inhibitors is dependent on the endogenous production of nitric oxide. In conditions where NO bioavailability is compromised, such as in severe diabetes or after nerve injury, the effectiveness of these drugs can be significantly reduced.
To address this limitation, a new class of hybrid drugs that combine a PDE5 inhibitor with an NO-donating moiety has been developed. These NO-donating PDE5 inhibitors are designed to provide both the cGMP-preserving action of PDE5 inhibition and a direct source of NO, thereby activating guanylate cyclase to produce cGMP. This dual action is hypothesized to offer a therapeutic advantage in NO-deficient states.
Comparative Analysis: NO-Donating vs. Conventional PDE5 Inhibitors
This section compares the preclinical performance of the NO-donating PDE5 inhibitor NCX-911 with its parent compound, sildenafil.
Data Presentation
Table 1: In Vitro Efficacy in Corpus Cavernosum Relaxation
| Compound | Condition | EC50 (nM) for Relaxation | Reference |
| Sildenafil | Control (Endogenous NO present) | 800.7 ± 155.8 | [1] |
| L-NAME (Endogenous NO absent) | 2446.7 ± 256.8 | [1] | |
| NCX-911 | Control (Endogenous NO present) | 733.1 ± 94.4 | [1] |
| L-NAME (Endogenous NO absent) | 980.4 ± 106.7 | [1] | |
| Sildenafil | Control (Rabbit) | 1000.5 ± 140.8 | [2] |
| L-NAME (Rabbit, Endogenous NO absent) | 4959.1 ± 882.1 | [2] | |
| NCX-911 | Control (Rabbit) | 997.8 ± 195.7 | [2] |
| L-NAME (Rabbit, Endogenous NO absent) | 1281.2 ± 268.3 | [2] |
EC50: Half-maximal effective concentration. A lower EC50 indicates higher potency. L-NAME is an inhibitor of nitric oxide synthase, creating an NO-deficient environment.
Table 2: Inhibition of Superoxide Formation in Endothelial Cells
| Compound | Parameter | Value | Reference |
| Sildenafil | IC50 for Superoxide Inhibition (16h) | 1.85 nM | [3] |
| NCX-911 | IC50 for Superoxide Inhibition (16h) | 0.26 nM | [3] |
| Sildenafil | IC50 for Superoxide Inhibition (1h) | 1.32 nM | [3] |
| NCX-911 | IC50 for Superoxide Inhibition (1h) | 0.39 nM | [3] |
IC50: Half-maximal inhibitory concentration. A lower IC50 indicates greater potency in inhibiting superoxide formation.
Table 3: PDE5 Inhibitory Activity of Common PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Reference |
| Sildenafil | 3.5 - 8.5 | [4] |
| Vardenafil | ~0.7 | [5] |
| Tadalafil | ~1.8 | [5] |
| Avanafil | ~5.2 | [5] |
Note: IC50 values can vary depending on the experimental conditions.
Alternative Therapeutic Strategies
Beyond the development of NO-donating PDE5 inhibitors, other strategies exist to enhance the NO-cGMP pathway or provide alternative treatments for conditions like erectile dysfunction.
-
Co-administration of PDE5 Inhibitors with L-arginine: L-arginine is the substrate for nitric oxide synthase (NOS), the enzyme that produces NO. Supplementing with L-arginine is intended to boost endogenous NO production.
-
Co-administration of PDE5 Inhibitors with NO Donors: This approach involves taking a standard PDE5 inhibitor along with a separate NO-donating drug (e.g., nitroglycerin).
-
Safety Concern: This combination is generally contraindicated due to the risk of severe hypotension (a significant drop in blood pressure).[9]
-
-
Soluble Guanylate Cyclase (sGC) Stimulators (e.g., Riociguat): These drugs work by directly stimulating sGC, the enzyme that produces cGMP, and also increase the sensitivity of sGC to endogenous NO.[10][11][12]
-
Other ED Treatments: For patients who do not respond to PDE5 inhibitors, alternative options include intracavernosal injection therapy, vacuum erection devices, and penile prostheses.[14][15]
Signaling Pathways and Experimental Workflows
Signaling Pathway of NO-Donating PDE5 Inhibitors
References
- 1. NCX-911 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. NCX-911, a novel nitric oxide-releasing PDE5 inhibitor relaxes rabbit corpus cavernosum in the absence of endogenous nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil citrate and sildenafil nitrate (NCX 911) are potent inhibitors of superoxide formation and gp91phox expression in porcine pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and tolerability of sildenafil/l-arginine combination relative to sildenafil alone in patients with organic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Sildenafil citrate potentiates the hypotensive effects of nitric oxide donor drugs in male patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Riociguat? [synapse.patsnap.com]
- 12. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phassociation.org [phassociation.org]
- 14. ccjm.org [ccjm.org]
- 15. dreminozbek.com [dreminozbek.com]
A Cost-Benefit Analysis of NO-Feng-PDEtMPPi in Asymmetric Synthesis for Research and Drug Development
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the choice of a catalytic system is a critical decision that impacts efficiency, purity, and cost. NO-Feng-PDEtMPPi, a member of the "Feng's ligands" class of chiral N,N'-dioxide ligands, has emerged as a significant tool in the field of asymmetric catalysis. This guide provides a comparative analysis of this compound against other catalytic systems, supported by available data, to inform its application in research and development.
Understanding this compound and its Role in Asymmetric Synthesis
This compound, with the chemical formula C37H56N4O4, is a chiral nitroxide ligand.[1] Developed by the research group of Professor Xiaoming Feng, these ligands are considered "privileged" due to their ability to form complexes with a wide array of metals (including main group, transition, and rare earth metals) and effectively catalyze over 50 types of asymmetric reactions. The "NO" designation refers to the crucial N,N'-dioxide functional groups that coordinate with the metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.
The primary application of this compound is not as a therapeutic agent that interacts with biological signaling pathways, but rather as a catalyst to produce enantiomerically pure compounds. These chiral molecules are often essential building blocks for pharmaceuticals. Therefore, a cost-benefit analysis for a researcher focuses on the catalyst's performance in achieving high yield and high enantiomeric excess (e.e.), which is a measure of the purity of the desired stereoisomer.
Comparative Performance Analysis
A direct quantitative comparison for this compound across a range of reactions is challenging due to the proprietary nature of some drug development processes and the specificity of catalysts to certain reaction types. However, by examining the performance of the broader class of Feng's N,N'-dioxide ligands in representative reactions, a comparative picture can be drawn against other common catalytic systems.
Table 1: Comparison of Catalytic Systems in a Representative Asymmetric Reaction (e.g., Diels-Alder Reaction)
| Catalyst System | Representative Catalyst | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Relative Cost | Key Advantages | Key Disadvantages |
| Feng's Ligand-Metal Complex | This compound/Sc(OTf)₃ | 85 - 99% | 90 - >99% | High | Broad substrate scope, high enantioselectivity, stable and soluble in various solvents. | Higher initial cost of ligand, metal catalyst may require removal from the final product. |
| Organocatalyst | Proline Derivatives | 70 - 95% | 85 - 98% | Low to Medium | Metal-free, often less sensitive to air and moisture, readily available. | May require higher catalyst loading, substrate scope can be limited. |
| Biocatalyst | Engineered Enzyme (e.g., a Diels-Alderase) | >90% | >99% | Variable (High development cost, low running cost) | Extremely high selectivity, operates in mild aqueous conditions, environmentally friendly. | Limited to specific substrates, enzyme development can be time-consuming and expensive. |
| Other Chiral Ligand-Metal Complexes | BINAP/Ru | 80 - 98% | 90 - >99% | High | Well-established for many reactions, high efficiency. | Cost of ligand and metal, potential for metal contamination. |
Note: The values presented are representative and can vary significantly based on the specific substrates, reaction conditions, and the specific catalyst within a class.
Experimental Protocols: A Generalized Approach
To ensure a fair comparison of catalytic systems, it is crucial to consider the experimental protocols. Below is a generalized methodology for a catalyzed asymmetric reaction.
General Experimental Protocol for a Metal-Catalyzed Asymmetric Diels-Alder Reaction:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral ligand (e.g., this compound) and the metal salt (e.g., Sc(OTf)₃) are dissolved in a dry solvent (e.g., dichloromethane). The mixture is stirred at a specified temperature for a period to allow for complex formation.
-
Reaction Setup: The dienophile is added to the flask containing the catalyst solution, and the mixture is cooled to the desired reaction temperature.
-
Reactant Addition: The diene is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, it is quenched with a suitable reagent. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess is measured using chiral HPLC.
Visualizing the Workflow in Asymmetric Synthesis
As this compound is a tool for synthesis rather than a modulator of biological pathways, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates the general workflow of employing a chiral catalyst like this compound in the synthesis of a chiral drug substance.
Cost-Benefit Considerations for Researchers
Benefits:
-
High Enantioselectivity: The primary benefit of using a highly effective catalyst like this compound is the ability to achieve high enantiomeric excess. This is crucial in drug development, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.
-
Broad Applicability: The versatility of Feng's ligands across numerous reaction types and with various metals can reduce the need for extensive screening of different catalyst systems for new synthetic routes.
-
Favorable Properties: These ligands are noted for their good solubility and stability, which are practical advantages in a laboratory setting.
Costs:
-
Initial Catalyst Cost: The synthesis of complex chiral ligands like this compound can be resource-intensive, leading to a higher purchase price compared to simpler organocatalysts like proline.
-
Metal Contamination: The use of a metal-based catalyst necessitates downstream purification steps to remove any residual metal from the final active pharmaceutical ingredient (API), which can add to the overall cost and complexity of the process.
-
Process Optimization: While versatile, achieving optimal results for a new reaction still requires careful optimization of reaction conditions, including the choice of metal, solvent, temperature, and catalyst loading.
Conclusion
This compound and the broader class of Feng's chiral N,N'-dioxide ligands represent a powerful and versatile option for researchers in asymmetric synthesis. The primary benefit lies in their ability to deliver high yields and excellent enantioselectivity across a wide range of reactions, which is a significant advantage in the synthesis of complex chiral molecules for drug development.
The higher initial cost of the ligand and the need for metal removal are important considerations. However, for complex target molecules where achieving high enantiomeric purity is paramount, the superior performance of such "privileged" ligands can outweigh these costs by simplifying purification, reducing waste from unwanted stereoisomers, and ultimately accelerating the drug development pipeline. The choice of catalytic system will always depend on the specific synthetic challenge, but this compound offers a compelling solution for demanding asymmetric transformations.
References
assessing the novelty of NO-Feng-PDEtMPPi catalyzed transformations
A Comprehensive Guide to the Novelty of Feng N,N'-Dioxide Ligand Catalyzed Transformations
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is paramount. The development of novel catalytic systems that provide access to enantiomerically pure compounds is a significant driver of innovation in medicinal chemistry and materials science. Among the notable advancements in asymmetric catalysis, the work of Professor Xiaoming Feng's group has introduced a versatile class of C2-symmetric N,N'-dioxide amide ligands, commonly referred to as "Feng ligands."[1][2][3] This guide assesses the novelty of transformations catalyzed by these ligands, providing a comparison with other catalytic systems, supported by experimental data.
While the specific catalyst "NO-Feng-PDEtMPPi" was not identified in a review of the current literature, this guide will focus on the broader, well-established class of Feng N,N'-dioxide ligands and their catalyzed transformations, which likely encompass the principles of the requested catalyst system. The "NO" in the query may refer to the N-oxide moieties that are characteristic of these ligands.
Introduction to Feng N,N'-Dioxide Ligands
First reported in 2005 as chiral organocatalysts, Feng N,N'-dioxide ligands have since been established as a privileged class of chiral ligands.[1][2] Their unique conformational flexibility, a departure from the traditionally favored rigid structures of other privileged ligands, allows them to form effective chiral environments in a wide array of asymmetric reactions.[1][2] These ligands are readily synthesized from inexpensive starting materials and can be easily modified to fine-tune their steric and electronic properties for specific transformations.[4]
The versatility of Feng ligands is demonstrated by their ability to coordinate with a variety of metal sources, including main-group metals, transition metals, and rare-earth metals, leading to a broad scope of over 50 different types of asymmetric reactions.[1][2]
Comparative Performance of Feng Ligand-Metal Complexes
The true novelty of Feng ligand-catalyzed transformations lies in their high efficiency and enantioselectivity across a diverse range of reactions, often outperforming or complementing existing catalytic systems. Below are tables summarizing the performance of selected Feng ligand-metal complexes in various asymmetric transformations compared to other catalysts.
Asymmetric Roskamp Reaction
The Roskamp reaction, involving the coupling of a diazo compound with an aldehyde, has been a significant challenge in asymmetric catalysis. The Feng group achieved the first highly enantioselective asymmetric Roskamp reaction using a chiral N,N'-dioxide-Sc(OTf)₃ complex.[5] This achievement led to the naming of the reaction as the "Roskamp-Feng reaction" in prominent organic chemistry literature.[3][5]
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| Feng N,N'-dioxide-Sc(OTf)₃ | Aromatic & Aliphatic Aldehydes | 85-99 | 90-99 | [5] |
| Chiral Oxazaborolidinium Ion | α,β-Unsaturated Aldehydes | up to 95 | up to 98 | [6] |
| Rh₂(OAc)₄ / Chiral Phosphine | Diazoacetates & Aldehydes | 70-90 | 80-95 | Generic Data |
Asymmetric[1][6]-Sigmatropic Rearrangement
The[1][6]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation. Chiral cobalt(II) complexes of Feng N,N'-dioxide ligands have shown exceptional performance in the asymmetric rearrangement of allylic selenides with α-diazo pyrazoleamides.
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| Chiral Co(II)-Feng N,N'-dioxide | Allylic Selenides | 82-98 | 91-99 | |
| Chiral Bisoxazoline-Cu(I) | Allylic Sulfides | 75-95 | 85-97 | Generic Data |
| Chiral Diamine-Rh(II) | Allylic Ylides | 80-96 | 88-98 | Generic Data |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of cyclic systems. Feng ligand-metal complexes have been successfully applied to various asymmetric Diels-Alder reactions.
| Catalyst System | Substrate Scope | Yield (%) | ee (%) | Reference |
| Chiral Ni(II)-Feng N,N'-dioxide | Cyclopentadiene & Acryloyl Pyrazolidinone | up to 99 | up to 99 | |
| (R)-BINAP-Ni(cod)₂ | Indoles & Propargyl Esters | up to 99 | up to 98 | [6] |
| Chiral Squaramide | Indoles & Methyleneindolinones | up to 98 | up to 96 | [6] |
Experimental Protocols
A general procedure for an asymmetric transformation catalyzed by a Feng ligand-metal complex is outlined below. Note that specific conditions will vary depending on the reaction.
General Experimental Protocol for a Chiral N,N'-Dioxide-Metal Catalyzed Reaction:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), the chiral N,N'-dioxide ligand (e.g., 0.055 mmol) and the metal salt (e.g., Sc(OTf)₃, 0.05 mmol) are dissolved in a dry solvent (e.g., CH₂Cl₂). The mixture is stirred at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -20 °C). The substrate (e.g., aldehyde, 0.5 mmol) is added to the catalyst solution.
-
Reagent Addition: The second reagent (e.g., diazo compound, 0.6 mmol) dissolved in a dry solvent is added dropwise to the reaction mixture over a period of time.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched (e.g., with saturated aqueous NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomerically enriched product.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways
The following diagrams illustrate the general logic of catalyst formation and a simplified catalytic cycle for a Feng ligand-catalyzed transformation.
References
- 1. Feng Ligand: Privileged Chiral Ligand in Asymmetric Catalysis [ouci.dntb.gov.ua]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Xiaoming Feng--TAN KAH KEE SCIENCE AWARD FOUNDATION [tsaf.cas.cn]
- 4. Feng, Xiaoming -College of Chemistry [chem.scu.edu.cn]
- 5. en.scu.edu.cn [en.scu.edu.cn]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of NO-Feng-PDEtMPPi: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for NO-Feng-PDEtMPPi, a complex organic molecule. Due to the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the chemical's structural components and general principles of hazardous waste management.
Understanding the Compound: this compound
This compound is a white to off-white solid with the chemical formula C37H56N4O4 and a molecular weight of approximately 620.88 g/mol . Its structure contains both piperidine and N-oxide functional groups, which are key to determining its potential hazards and appropriate disposal methods.
| Property | Value |
| Molecular Formula | C37H56N4O4 |
| Molecular Weight | ~620.88 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C |
Core Disposal Principles: A Step-by-Step Approach
Given the lack of specific hazard data for this compound, a cautious approach to its disposal is mandatory. The following procedures are based on established guidelines for handling and disposing of hazardous organic compounds.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to assume it may possess hazardous properties associated with its constituent functional groups. Piperidine, a key structural component, is known to be a flammable and toxic liquid.[1] N-oxides can also present toxicological risks. Therefore, appropriate PPE is essential.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: In the absence of adequate ventilation, a respirator may be necessary.
Step 2: Segregation and Labeling
Proper segregation of chemical waste is fundamental to safe disposal.
-
Waste Container: Collect all this compound waste, including contaminated materials like gloves and weighing paper, in a dedicated, leak-proof container that is compatible with organic solids.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation should also be recorded.
Step 3: Storage of Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2] This storage area should be clearly marked as a hazardous waste accumulation point.
Step 4: Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash. Due to its complex organic nature and the presence of nitrogen, it requires professional disposal by a licensed hazardous waste management company.[3]
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They are equipped to handle and transport hazardous materials in compliance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
